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  • Product: N-(3-Fluorophenyl)anthranilic acid
  • CAS: 54-59-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(3-Fluorophenyl)anthranilic Acid

This guide provides a detailed technical overview of the spectroscopic properties of N-(3-Fluorophenyl)anthranilic acid (CAS 54-59-1), a key intermediate in the development of pharmaceuticals and other bioactive molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of the spectroscopic properties of N-(3-Fluorophenyl)anthranilic acid (CAS 54-59-1), a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar N-aryl anthranilic acid derivatives.

Introduction to N-(3-Fluorophenyl)anthranilic Acid: A Molecule of Interest

N-(3-Fluorophenyl)anthranilic acid belongs to the class of N-aryl anthranilic acids, which are recognized for their diverse biological activities, including anti-inflammatory properties. The introduction of a fluorine atom on the phenyl ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized N-(3-Fluorophenyl)anthranilic acid, ensuring the reliability of subsequent biological and pharmacological studies.

Synthesis via Ullmann Condensation: A Reliable Pathway

A common and effective method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation.[2][3] This copper-catalyzed cross-coupling reaction provides a direct route to forming the C-N bond between an aryl halide and an amine. In the case of N-(3-Fluorophenyl)anthranilic acid, this can be achieved by reacting 2-chlorobenzoic acid with 3-fluoroaniline in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents 2-chlorobenzoic_acid 2-Chlorobenzoic Acid Ullmann_Condensation Ullmann Condensation 2-chlorobenzoic_acid->Ullmann_Condensation 3-fluoroaniline 3-Fluoroaniline 3-fluoroaniline->Ullmann_Condensation Cu_catalyst Copper Catalyst (e.g., CuO) Cu_catalyst->Ullmann_Condensation Base Base (e.g., K2CO3) Base->Ullmann_Condensation Solvent High-boiling Solvent Solvent->Ullmann_Condensation Product N-(3-Fluorophenyl)anthranilic acid Ullmann_Condensation->Product

Caption: Synthetic workflow for N-(3-Fluorophenyl)anthranilic acid via Ullmann Condensation.

Predicted Spectroscopic Profile

Due to the limited availability of published experimental spectra for N-(3-Fluorophenyl)anthranilic acid, the following sections provide a predicted spectroscopic profile based on the analysis of its structural components and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(3-Fluorophenyl)anthranilic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Caption: Numbering scheme for NMR assignments of N-(3-Fluorophenyl)anthranilic acid.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the carboxylic acid proton. The aromatic region will display complex multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

  • Aromatic Protons (δ 6.5-8.0 ppm): The eight aromatic protons will appear in this region. The protons on the anthranilic acid moiety (H-3, H-4, H-5, H-6) and the 3-fluorophenyl ring (H-2', H-4', H-5', H-6') will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their neighboring protons. The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of the protons on the fluorophenyl ring.

  • Amine Proton (N-H, δ ~9.0-10.0 ppm): This proton is expected to appear as a broad singlet. Its chemical shift can be concentration and solvent dependent.

  • Carboxylic Acid Proton (COOH, δ >10.0 ppm): The acidic proton will likely be a broad singlet at a downfield chemical shift, which is also dependent on solvent and concentration.

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of the carbons in the fluorophenyl ring, exhibiting C-F coupling.

  • Carboxylic Carbonyl (C=O, δ ~170-175 ppm): This carbon will appear as a singlet in the downfield region.

  • Aromatic Carbons (δ ~110-150 ppm): The twelve aromatic carbons will resonate in this range. The carbon directly attached to the fluorine (C-3') will show a large one-bond C-F coupling constant. The other carbons on the fluorophenyl ring will exhibit smaller two- and three-bond C-F couplings. The carbons of the anthranilic acid moiety will also have distinct chemical shifts influenced by the amino and carboxyl substituents.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[4][5]

  • Fluorine Signal (δ ~ -110 to -130 ppm): A single resonance is expected for the fluorine atom on the 3-fluorophenyl ring. The exact chemical shift will be influenced by the electronic environment. This signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the same ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key characteristic absorption bands for N-(3-Fluorophenyl)anthranilic acid are predicted as follows:

  • O-H Stretch (Carboxylic Acid, 3300-2500 cm⁻¹): A very broad and strong absorption is expected in this region due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6][7]

  • N-H Stretch (Secondary Amine, 3400-3300 cm⁻¹): A sharp to moderately broad absorption of medium intensity is anticipated for the N-H stretching vibration.

  • C-H Stretch (Aromatic, 3100-3000 cm⁻¹): Multiple sharp, weak to medium bands will appear in this region.

  • C=O Stretch (Carboxylic Acid, 1700-1680 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the aromatic carboxylic acid.

  • C=C Stretch (Aromatic, 1600-1450 cm⁻¹): Several sharp bands of variable intensity will be present due to the vibrations of the two aromatic rings.

  • C-N Stretch (Aromatic Amine, 1350-1250 cm⁻¹): A medium to strong absorption is expected for the C-N stretching.

  • C-F Stretch (Aryl Fluoride, 1250-1000 cm⁻¹): A strong, characteristic absorption band for the carbon-fluorine bond is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of N-(3-Fluorophenyl)anthranilic acid (C₁₃H₁₀FNO₂), which is approximately 231.07 g/mol .

  • Key Fragmentation Patterns: Common fragmentation pathways for N-phenylanthranilic acid derivatives include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-N bond between the two aromatic rings.[8] The presence of the fluorine atom will influence the relative abundance of these fragments.

Data Summary

Table 1: Predicted NMR Spectroscopic Data for N-(3-Fluorophenyl)anthranilic acid

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H>10.0br sCOOH
¹H~9.0 - 10.0br sN-H
¹H6.5 - 8.0mAromatic-H
¹³C~170 - 175sC=O
¹³C~110 - 150m (with C-F coupling)Aromatic-C
¹⁹F~ -110 to -130mC-F

Table 2: Predicted IR Absorption Frequencies for N-(3-Fluorophenyl)anthranilic acid

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (acid)3300 - 2500Strong, Broad
N-H stretch (amine)3400 - 3300Medium
C-H stretch (aromatic)3100 - 3000Medium to Weak
C=O stretch (acid)1700 - 1680Strong
C=C stretch (aromatic)1600 - 1450Variable
C-N stretch1350 - 1250Medium to Strong
C-F stretch1250 - 1000Strong

Table 3: Predicted Mass Spectrometry Data for N-(3-Fluorophenyl)anthranilic acid

m/z Assignment
~231[M]⁺
~213[M - H₂O]⁺
~186[M - COOH]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N-(3-Fluorophenyl)anthranilic acid. These should be adapted and optimized based on available laboratory equipment and safety guidelines.

Synthesis Protocol: Ullmann Condensation
  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 3-fluoroaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(II) oxide.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to reflux (typically 150-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into an excess of acidified water.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3-Fluorophenyl)anthranilic acid.

NMR Spectroscopy Protocol
  • Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • For ¹⁹F NMR, reference the spectrum to an appropriate standard (e.g., CFCl₃).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

IR Spectroscopy Protocol
  • Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Perform a background scan prior to scanning the sample.

  • Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry Protocol
  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum in the desired mass range.

  • Identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of N-(3-Fluorophenyl)anthranilic acid. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can confidently characterize this important synthetic intermediate. The provided protocols offer a starting point for the synthesis and analysis of this and related compounds, ensuring the integrity and quality of materials used in further research and development.

References

  • Gelin, M. N-(3-Fluorophenyl)anthranilic acid. Molbank2011, 2011, M722.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.
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  • Joshi, J. D., Patel, M. P., & Patel, R. G. (2007). Synthesis and antiinflammatory activity of N-aryl anthranilic acid and its derivatives. Indian journal of pharmaceutical sciences, 69(5), 696.
  • Culf, A. S., Yin, H., Monro, S., Ghosh, A., Barnett, D. A., Ouellette, R. J., ... & McFarland, S. A. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & medicinal chemistry, 24(5), 929-937.
  • Wikipedia contributors. (2023, December 12). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
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Exploratory

Solubility and stability of N-(3-Fluorophenyl)anthranilic acid in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of N-(3-Fluorophenyl)anthranilic Acid in Common Laboratory Solvents Introduction N-(3-Fluorophenyl)anthranilic acid, a fluorinated derivative of N-phenylanthran...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of N-(3-Fluorophenyl)anthranilic Acid in Common Laboratory Solvents

Introduction

N-(3-Fluorophenyl)anthranilic acid, a fluorinated derivative of N-phenylanthranilic acid, is a molecule of significant interest in medicinal chemistry and drug development. As an analogue of known anti-inflammatory agents, its unique physicochemical properties, conferred by the fluorine substituent, warrant a thorough investigation to facilitate its progression through the development pipeline.[1] The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation, and storage. This guide provides a comprehensive overview of the projected solubility and inferred stability of N-(3-Fluorophenyl)anthranilic acid in common laboratory solvents, based on available data for analogous compounds and established chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for the definitive determination of these properties.

Physicochemical Properties

A foundational understanding of the intrinsic properties of N-(3-Fluorophenyl)anthranilic acid is essential for any experimental design.

PropertyValueSource
Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Melting Point 158 °C
Appearance Pale yellow to gray powder
Predicted Boiling Point 372.1±27.0 °C
Predicted Density 1.342±0.06 g/cm³
Predicted pKa 3.66±0.36

Part 1: Solubility Profile (Projected)

While specific experimental solubility data for N-(3-Fluorophenyl)anthranilic acid is not extensively available in peer-reviewed literature, a robust projection can be formulated by examining its structural analogues, primarily N-phenylanthranilic acid.

Insights from Analogue Compounds

N-phenylanthranilic acid is reported to be insoluble in water at room temperature but soluble in hot ethanol and slightly soluble in hot water, hot benzene, and ether.[2][3] The polymer of N-phenylanthranilic acid demonstrates solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and partial solubility in tetrahydrofuran (THF), dioxane, and acetone.[4] This suggests that the parent molecule likely shares a similar affinity for these solvent classes.

The introduction of a fluorine atom at the 3-position of the N-phenyl ring is expected to modulate the solubility profile. Fluorine's high electronegativity can increase the polarity of the C-F bond and potentially participate in hydrogen bonding, which might enhance solubility in polar solvents. Conversely, the overall increase in molecular weight and lipophilicity could favor solubility in non-polar organic solvents.

Projected Solubility in Common Laboratory Solvents

Based on the data from its non-fluorinated analogue and general solubility principles, the following solubility profile for N-(3-Fluorophenyl)anthranilic acid is projected. It must be emphasized that these are estimations and require experimental verification.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery LowThe molecule is largely non-polar, and the carboxylic acid and amine groups are insufficient to overcome the hydrophobicity of the aromatic rings.
MethanolModerateThe hydroxyl group can hydrogen bond with the solute, and the alkyl chain is short.
EthanolModerate to HighSimilar to methanol, with a slightly more non-polar character that may be favorable. Hot ethanol is expected to be a very good solvent.[2]
Polar Aprotic DMSO, DMFHighThese solvents are excellent at solvating a wide range of organic molecules, including those with both polar and non-polar character.[4]
AcetoneModerateThe carbonyl group can act as a hydrogen bond acceptor.[4]
AcetonitrileLow to ModerateWhile polar, it is a relatively poor hydrogen bond donor and acceptor compared to other polar aprotic solvents.
Non-Polar TolueneLow"Like dissolves like" principle suggests limited solubility due to the polar functional groups on the molecule.
HexaneVery LowThe significant difference in polarity makes solubility highly unlikely.
DichloromethaneModerateIts ability to dissolve a wide range of organic compounds may lead to some solubility.
Diethyl EtherLow to ModerateSome solubility is expected, particularly with heating, due to its ability to act as a hydrogen bond acceptor.[2]

Part 2: Stability Profile (Inferred)

General Stability Considerations

Anthranilic acid itself is known to be sensitive to prolonged exposure to air and light and is incompatible with strong oxidizing agents.[5] It is reasonable to assume that N-(3-Fluorophenyl)anthranilic acid shares these sensitivities. The secondary amine and the electron-rich aromatic rings are potential sites for oxidation, while the carboxylic acid group can undergo decarboxylation under certain conditions. The presence of the fluorine atom is generally associated with increased chemical stability.[6]

Potential Degradation Pathways

Forced degradation studies are essential to definitively identify the degradation pathways.[7][8] The following are plausible degradation routes for N-(3-Fluorophenyl)anthranilic acid under various stress conditions:

  • Hydrolysis (Acidic/Basic): The amide-like linkage (though technically a secondary amine) is generally stable to hydrolysis. The primary site of hydrolytic attack under extreme pH conditions would likely be the carboxylic acid group, leading to salt formation, but not typically degradation of the core structure.

  • Oxidation: Exposure to oxidative stress (e.g., hydrogen peroxide) could lead to the formation of N-oxides or hydroxylation of the aromatic rings.

  • Photodegradation: Aromatic amines and carboxylic acids can be susceptible to photolytic degradation. Exposure to UV or visible light may induce reactions such as oxidation or decarboxylation.

  • Thermal Degradation: At elevated temperatures, particularly near its melting point, decarboxylation (loss of CO2) is a potential degradation pathway.[9]

Part 3: Experimental Protocols

To move beyond projection and inference, rigorous experimental evaluation is necessary. The following protocols are designed as self-validating systems for determining the solubility and stability of N-(3-Fluorophenyl)anthranilic acid.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in various solvents at a specified temperature.

1. Materials and Equipment:

  • N-(3-Fluorophenyl)anthranilic acid (purity >98%)

  • Selected solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (or other suitable quantitative method)

2. Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-(3-Fluorophenyl)anthranilic acid to a scintillation vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker. Agitate the slurry for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point experiment is recommended to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.[10][11][12] A standard calibration curve of N-(3-Fluorophenyl)anthranilic acid in the same diluent must be prepared.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the quantified concentration and the dilution factor.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate in shaker at constant T B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Protocol 2: Forced Degradation Study

This protocol assesses the stability of N-(3-Fluorophenyl)anthranilic acid under various stress conditions to identify potential degradation products and pathways.[13][14]

1. Materials and Equipment:

  • N-(3-Fluorophenyl)anthranilic acid solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • Calibrated photostability chamber

  • Calibrated oven

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

2. Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-(3-Fluorophenyl)anthranilic acid.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Store at an elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Store at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution in a calibrated oven at a high temperature (e.g., 80 °C).

    • Photostability: Expose the stock solution to light in a calibrated photostability chamber according to ICH Q1B guidelines.

  • Control Samples: For each stress condition, prepare a corresponding control sample stored at ambient temperature and protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration of the study may need to be adjusted based on the lability of the compound.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples and controls by a stability-indicating HPLC method (typically with a PDA or MS detector). The method must be able to resolve the parent peak from all degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Monitor for the formation of new peaks (degradants).

    • A peak purity analysis (using a PDA detector) or mass identification (using an MS detector) should be performed to characterize the degradants.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acidic (1M HCl, 80°C) A->B C Basic (1M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC-PDA/MS H->I J Evaluate Degradation & Characterize Products I->J

Caption: Experimental workflow for forced degradation study.

References

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  • Ozkan, S., Eremeev, I., Karpacheva, G., & Bondarenko, G. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Open Journal of Polymer Chemistry, 3(3), 63–69.
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  • Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest - Taylor & Francis Online. (2006, September 23). Retrieved January 22, 2026, from [Link]

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Foundational

A Guide to the Comprehensive Crystal Structure Analysis of N-(3-Fluorophenyl)anthranilic Acid

An In-depth Technical Guide Prepared by: A Senior Application Scientist Executive Summary N-aryl anthranilic acids, commonly known as fenamates, are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs)....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: A Senior Application Scientist

Executive Summary

N-aryl anthranilic acids, commonly known as fenamates, are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom onto the phenyl ring, as in N-(3-Fluorophenyl)anthranilic acid, can significantly modulate the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. For any active pharmaceutical ingredient (API), a thorough understanding of its solid-state structure is not merely an academic exercise; it is a regulatory and commercial necessity. The precise three-dimensional arrangement of molecules in a crystal lattice dictates critical bulk properties such as solubility, dissolution rate, stability, and manufacturability.

This technical guide provides a comprehensive framework for the crystal structure analysis of N-(3-Fluorophenyl)anthranilic acid. We move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into synthesis, single-crystal growth, X-ray diffraction analysis, and the advanced interpretation of intermolecular interactions through Hirshfeld surface analysis.

The Imperative of Solid-State Characterization

In drug development, the solid form of an API is its fundamental state. N-(3-Fluorophenyl)anthranilic acid, like many fenamates, can likely exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] Each polymorph is, in essence, a different solid-state material with a unique crystal structure and, consequently, different physical properties. An uncharacterized or uncontrolled polymorphic form can lead to disastrous outcomes in manufacturing and clinical performance.

Therefore, the primary objective of this analysis is to elucidate the definitive molecular structure and, critically, the supramolecular arrangement (crystal packing) of N-(3-Fluorophenyl)anthranilic acid. This knowledge is foundational for:

  • Intellectual Property: Securing patents on novel, stable crystalline forms.

  • Regulatory Compliance: Providing definitive characterization data to agencies like the FDA and EMA.

  • Formulation Development: Selecting the optimal solid form with desired solubility and stability profiles.

  • Biopharmaceutical Modeling: Understanding how intermolecular forces influence dissolution and bioavailability.

Synthesis and Production of Analysis-Grade Single Crystals

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals. This begins with the synthesis of the pure compound followed by a meticulous crystallization process.

Synthesis via Ullmann Condensation

The most reliable and scalable approach for synthesizing N-aryl anthranilic acids is the Ullmann condensation. This method involves the copper-catalyzed coupling of an aniline derivative with an ortho-halobenzoic acid.[2][3] The rationale for this choice is its proven efficacy and tolerance for a variety of functional groups.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), 3-fluoroaniline (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as water or DMF. The use of water as a solvent represents a greener chemistry approach.[2]

  • Catalyst Addition: Add copper(I) iodide (CuI, ~5 mol%) as the catalyst. The catalyst is essential to facilitate the C-N bond formation.

  • Reflux: Heat the reaction mixture to reflux (100-150 °C, depending on the solvent) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2-3. This step protonates the carboxylate, causing the product to precipitate.[4]

  • Isolation & Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an ethanol/water mixture to yield pure N-(3-Fluorophenyl)anthranilic acid. Confirm purity and identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Art of Single Crystal Growth

Obtaining crystals suitable for diffraction—typically 0.1-0.3 mm in each dimension with sharp faces and no visible defects—is often the most challenging step. The key is to allow molecules to transition from the disordered solution phase to the highly ordered crystalline state very slowly.

  • Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent at room temperature. A moderately volatile solvent in which the compound has good solubility is ideal. Acetone, ethyl acetate, or methanol are excellent starting points.

  • Solution Preparation: Dissolve the compound in a minimal amount of the chosen solvent in a clean vial. A filtered solution is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. The rationale is to maintain a state of slight supersaturation over an extended period (days to weeks).

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, and await crystal formation.

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

While techniques like Powder X-ray Diffraction (PXRD) are invaluable for fingerprinting crystalline phases and analyzing bulk material, only SC-XRD can provide the atomic-level resolution required to unambiguously determine a molecule's structure and its packing arrangement in three-dimensional space.[1][5]

The SC-XRD Experimental Workflow

The process from a grown crystal to a refined structure is a systematic workflow. Each step is designed to ensure the collection of high-quality data, which is the bedrock of a trustworthy structural model.

SC_XRD_Workflow CrystalSelection 1. Crystal Selection & Mounting DataCollection 2. Data Collection (Diffractometer) CrystalSelection->DataCollection Mount on goniometer DataProcessing 3. Data Processing (Integration & Scaling) DataCollection->DataProcessing Raw diffraction images StructureSolution 4. Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection file (hkl) StructureRefinement 5. Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Initial atomic model Validation 6. Validation & Analysis (CIF Report) StructureRefinement->Validation Refined structure

Caption: The end-to-end workflow for single-crystal X-ray diffraction analysis.

Key Experimental Protocols
  • Data Collection: A suitable single crystal is mounted on a goniometer head. To minimize thermal vibrations and obtain higher resolution data, the crystal is cooled to a low temperature (typically 100 K) under a stream of nitrogen gas. A modern diffractometer using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is used to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. The "phase problem" is solved using direct methods (e.g., with SHELXT software) to generate an initial electron density map and a preliminary molecular model. This model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL software). Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

Structural Interpretation and Supramolecular Analysis

The final output is a Crystallographic Information File (CIF) containing all the information about the crystal structure.

Crystallographic Data Summary

All quantitative crystallographic data should be presented clearly. The following table shows an example of how this data would be structured for N-(3-Fluorophenyl)anthranilic acid.

ParameterValue (Hypothetical)
Chemical FormulaC₁₃H₁₀FNO₂
Formula Weight231.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)5.488(2)
c (Å)23.155(7)
β (°)98.45(1)
Volume (ų)1070.1(6)
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.435
Temperature (K)100(2)
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.115
Goodness-of-fit on F²1.05
Molecular Geometry and Conformation

The analysis first confirms the expected covalent bonding. More importantly, it reveals the molecule's conformation. For fenamates, a key parameter is the dihedral angle between the two aromatic rings, which dictates the overall molecular shape.[6][7] Intramolecular hydrogen bonding between the amine N-H group and the carboxyl oxygen is a common feature in this class of compounds and significantly influences this conformation.

Intermolecular Interactions: The Crystal Packing

The way molecules arrange themselves is governed by a hierarchy of non-covalent interactions. For N-(3-Fluorophenyl)anthranilic acid, the primary interactions are expected to be:

  • Carboxylic Acid Dimerization: The most energetic and structure-directing interaction is the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a classic and highly robust supramolecular synthon.

  • N-H···O Hydrogen Bonds: The secondary amine can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, linking the primary dimers into chains or sheets.

Caption: The classic R²₂(8) hydrogen-bonded dimer motif in carboxylic acids.

Advanced Visualization: Hirshfeld Surface Analysis

To gain a more holistic and quantitative understanding of all intermolecular contacts, we employ Hirshfeld surface analysis.[8] This technique maps the electron distribution of a molecule within the crystal, providing a powerful visual tool to decode the packing environment.

The d_norm Surface

The Hirshfeld surface is colored based on a normalized contact distance (d_norm), which considers the distances from the surface to the nearest atom inside (d_i) and outside (d_e), normalized by the van der Waals radii of the atoms.

  • Red Spots: Indicate close contacts where the distance is shorter than the sum of van der Waals radii. These highlight the most significant interactions, such as hydrogen bonds.[9]

  • White Areas: Represent contacts at approximately the van der Waals separation.

  • Blue Areas: Indicate regions with no significant intermolecular contacts.

2D Fingerprint Plots

Decomposing the Hirshfeld surface generates a 2D "fingerprint plot," which summarizes all intermolecular contacts at once. This plot is a histogram of d_i versus d_e, and its power lies in quantifying the percentage contribution of different types of atomic contacts to the overall crystal packing.[10]

Contact TypeContribution (%) (Hypothetical)Description
H···H45%Represents the largest contribution, typical for organic molecules.
O···H / H···O22%Quantifies the primary N-H···O and C-H···O hydrogen bonds.
C···H / H···C15%Relates to C-H···π interactions between phenyl rings.
F···H / H···F8%Highlights the contribution of weaker C-H···F interactions.
C···C5%Indicates potential π-π stacking interactions.
Others5%Includes F···C, N···H, etc.

This quantitative breakdown is invaluable. For instance, a significant F···H percentage would provide strong evidence for the role of the fluorine atom in directing the crystal packing, a key insight for designing future analogues or cocrystals.

Conclusion

The crystal structure analysis of N-(3-Fluorophenyl)anthranilic acid is a multi-step, in-depth process that yields far more than a simple molecular picture. It provides a detailed blueprint of the solid-state architecture, governed by a network of intermolecular forces. A rigorous workflow, combining meticulous synthesis and crystallization with high-resolution single-crystal X-ray diffraction and advanced Hirshfeld surface analysis, delivers an unambiguous and comprehensive understanding of the material. This knowledge is not optional; it is a critical asset that directly informs API form selection, ensures product quality and consistency, and accelerates the journey from laboratory discovery to clinical application.

References

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  • Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence . Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation . ResearchGate. Available at: [Link]

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  • Preparation and Characterization of Mefenamic Acid Crystals with Surfactants-Part I . ACTA Pharmaceutica Sciencia. Available at: [Link]

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  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells . McFarland Laboratories. Available at: [Link]

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  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4 . MDPI. Available at: [Link]

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  • (a) Experimental powder X-ray diffraction pattern of mefenamic acid... . ResearchGate. Available at: [Link]

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  • Synthesis, crystal structure and Hirshfeld surface analysis of aqua(3-methoxycinnamato-κO)bis(1,10-phenanthroline-κ2 N,N′)cobalt(II) nitrate . National Institutes of Health (NIH). Available at: [Link]

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Sources

Exploratory

Part 1: Introduction to N-(3-Fluorophenyl)anthranilic Acid and the Anthranilic Acid Scaffold

An In-Depth Technical Guide to Investigating the In Vitro Mechanism of Action of N-(3-Fluorophenyl)anthranilic Acid Chemical Structure and Properties of N-(3-Fluorophenyl)anthranilic Acid N-(3-Fluorophenyl)anthranilic ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the In Vitro Mechanism of Action of N-(3-Fluorophenyl)anthranilic Acid

Chemical Structure and Properties of N-(3-Fluorophenyl)anthranilic Acid

N-(3-Fluorophenyl)anthranilic acid is an aromatic carboxylic acid and a derivative of anthranilic acid. Its structure is characterized by an anthranilic acid core with a 3-fluorophenyl group attached to the nitrogen atom. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity.

The Anthranilic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Anthranilic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry. This is due to their ability to serve as versatile scaffolds for the synthesis of a wide range of biologically active compounds.[1][2] These derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4]

Overview of Known Biological Activities of Anthranilic Acid Derivatives

The biological activities of anthranilic acid derivatives are diverse and depend on the specific substitutions on the scaffold. Some of the well-documented activities include:

  • Anti-inflammatory and Analgesic Effects: Many N-arylanthranilic acids, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]

  • Antimicrobial and Antiviral Activities: Certain derivatives have demonstrated efficacy against various bacterial and viral pathogens.[1][2]

  • Anticancer Properties: Some anthranilic acid-based compounds have been investigated as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation.[2][5]

  • Ion Channel Modulation: There is emerging evidence that some anthranilic acid derivatives can modulate the activity of ion channels, such as Transient Receptor Potential (TRP) channels.

The Rationale for Investigating the In Vitro Mechanism of Action

A thorough understanding of the in vitro mechanism of action is fundamental for the rational development of any new chemical entity. For N-(3-Fluorophenyl)anthranilic acid, elucidating its molecular targets and the pathways it modulates is crucial for:

  • Target Validation: Confirming that the compound interacts with a specific biological target.

  • Structure-Activity Relationship (SAR) Studies: Guiding the synthesis of more potent and selective analogs.

  • Predicting In Vivo Efficacy and Potential Side Effects: A well-defined in vitro mechanism can help in designing relevant animal models and anticipating potential toxicities.

This guide provides a structured approach to systematically investigate the most probable in vitro mechanisms of action for N-(3-Fluorophenyl)anthranilic acid, based on the known activities of the anthranilic acid scaffold.

Part 2: Primary Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition

The Role of COX-1 and COX-2 in Inflammation and Disease

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms:

  • COX-1: Constitutively expressed in most tissues and involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: Inducible at sites of inflammation and is the primary mediator of pain and inflammation.[6]

Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Rationale for Hypothesizing COX Inhibition by N-(3-Fluorophenyl)anthranilic Acid

Given that the N-arylanthranilic acid scaffold is the basis for several known COX inhibitors (fenamates), it is a primary and logical hypothesis that N-(3-Fluorophenyl)anthranilic acid exerts its effects through the inhibition of COX enzymes.

Experimental Workflow for Assessing COX Inhibition

A fluorometric COX inhibitor screening assay is a common and reliable method to determine the inhibitory activity of a compound against COX-1 and COX-2.[7]

Principle: This assay measures the peroxidase activity of COX. The hydroperoxidase activity of COX catalyzes the oxidation of a fluorogenic substrate to a highly fluorescent product. The rate of fluorescence development is proportional to the COX activity.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme (cofactor)

  • Test compound (N-(3-Fluorophenyl)anthranilic acid)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.

  • Enzyme and Cofactor Preparation: Prepare a master mix containing the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations to the sample wells.

    • Add the reference inhibitors to the positive control wells.

    • Add solvent (e.g., DMSO) to the negative control (no inhibition) wells.

  • Enzyme Addition: Add the enzyme/cofactor master mix to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and the fluorometric substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 10-20 minutes.

  • Calculate the Rate of Reaction: Determine the slope of the linear portion of the kinetic curve for each well.

  • Calculate the Percent Inhibition:

    • % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] * 100

  • Determine the IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

  • Calculate the Selectivity Index (SI):

    • SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

    • An SI > 1 indicates selectivity for COX-2.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compound, Controls, Enzymes) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_inhibitor Add Inhibitor/ Compound prep_plate->add_inhibitor add_enzyme Add Enzyme/ Cofactor Mix add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction read_plate Kinetic Fluorescence Reading start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si

Caption: Workflow for COX Inhibition Screening.

Expected Outcomes and Their Implications
  • Potent and Selective COX-2 Inhibitor (SI >> 10): This would suggest a favorable anti-inflammatory profile with a potentially lower risk of gastrointestinal side effects.

  • Potent but Non-selective COX Inhibitor (SI ≈ 1): This would classify the compound as a traditional NSAID.

  • Weak or No COX Inhibition: This would indicate that the compound's primary mechanism of action is likely not through COX inhibition, prompting the investigation of other targets.

Part 3: Secondary Putative Mechanism of Action: Modulation of Transient Receptor Potential (TRP) Channels

TRP Channels as Therapeutic Targets in Pain and Inflammation

TRP channels are a large family of non-selective cation channels that function as cellular sensors for a wide range of stimuli, including temperature, mechanical stress, and chemical compounds.[8] Several TRP channels, such as TRPV1, TRPA1, and TRPM8, are highly expressed in sensory neurons and are key mediators of pain and neurogenic inflammation.[9]

Why TRP Channel Modulation is a Plausible Mechanism for Anthranilic Acid Derivatives

Some anthranilic acid derivatives have been reported to modulate TRP channel activity.[10] Given the role of these channels in pain and inflammation, they represent a plausible alternative or complementary mechanism of action for N-(3-Fluorophenyl)anthranilic acid.

Experimental Workflow for Screening TRP Channel Activity

A cell-based calcium imaging assay is the gold standard for assessing the activity of TRP channels, as their activation leads to an influx of calcium ions.[11]

Principle: This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium. Cells engineered to express a specific TRP channel are loaded with the dye, and changes in fluorescence are monitored upon application of the test compound.

Materials:

  • HEK293 cells stably transfected with the human TRP channel of interest (e.g., TRPV1, TRPA1)

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium)

  • Test compound (N-(3-Fluorophenyl)anthranilic acid)

  • Reference agonist (e.g., Capsaicin for TRPV1, AITC for TRPA1)

  • Reference antagonist (e.g., Capsazepine for TRPV1)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or a plate reader with a liquid handling system (e.g., FLIPR)

Step-by-Step Protocol:

  • Cell Culture: Plate the transfected HEK293 cells in the 96-well microplate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127. Remove the culture medium from the cells, add the loading buffer, and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence imaging system and record the baseline fluorescence for a few minutes.

  • Compound Addition:

    • To test for agonist activity: Add the test compound at various concentrations and monitor the fluorescence for several minutes.

    • To test for antagonist activity: Pre-incubate the cells with the test compound for a few minutes, then add a known agonist and monitor the fluorescence.

  • Positive Control: Add a known agonist to elicit a maximal response.

  • Data Normalization: Express the fluorescence signal as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

  • Agonist Activity: Determine the EC₅₀ (the concentration that produces 50% of the maximal response) by plotting the peak fluorescence response against the logarithm of the compound concentration.

  • Antagonist Activity: Determine the IC₅₀ by plotting the inhibition of the agonist response against the logarithm of the compound concentration.

TRP_Channel_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Transfected HEK293 Cells load_dye Load with Calcium Sensitive Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells read_baseline Read Baseline Fluorescence wash_cells->read_baseline add_compound Add Compound (Agonist/Antagonist) read_baseline->add_compound add_agonist Add Agonist (for Antagonist test) add_compound->add_agonist read_response Read Fluorescence Response add_compound->read_response add_agonist->read_response normalize_data Normalize Data (F/F0) read_response->normalize_data calc_ec50 Determine EC50 (Agonist) normalize_data->calc_ec50 calc_ic50 Determine IC50 (Antagonist) normalize_data->calc_ic50 Exploratory_Mechanisms cluster_fubp1 FUBP1 Inhibition cluster_rpa RPA PPI Inhibition cluster_kinase Kinase Inhibition start No significant COX or TRP channel activity fubp1_screen Screen for FUBP1-FUSE interaction inhibition (e.g., EMSA, FP) start->fubp1_screen rpa_screen Screen for RPA-protein interaction inhibition (e.g., FPA) start->rpa_screen kinase_screen Screen against a panel of kinases (e.g., ADP-Glo) start->kinase_screen

Caption: Decision Tree for Investigating Exploratory Mechanisms.

Part 5: Summary and Future Directions

Synthesizing the Findings: Building a Mechanistic Profile

The experimental workflows described in this guide provide a comprehensive strategy for building a detailed in vitro mechanistic profile of N-(3-Fluorophenyl)anthranilic acid. By systematically investigating its effects on COX enzymes, TRP channels, and other potential targets, a clear picture of its molecular mechanism of action can be established.

From In Vitro Mechanism to Cellular and In Vivo Effects

Once the in vitro mechanism is elucidated, the next logical steps involve:

  • Cellular Assays: Validating the mechanism in a cellular context, for example, by measuring prostaglandin production in cells (for COX inhibitors) or by assessing cell viability in cancer cell lines (for FUBP1 or RPA inhibitors).

  • In Vivo Models: Testing the compound in relevant animal models of inflammation, pain, or cancer to establish a link between the in vitro mechanism and in vivo efficacy.

Concluding Remarks

The investigation of the in vitro mechanism of action of N-(3-Fluorophenyl)anthranilic acid is a critical step in its journey from a chemical entity to a potential therapeutic agent. The systematic approach outlined in this guide, which combines hypothesis-driven investigation of primary putative targets with exploratory screening of other potential mechanisms, provides a robust framework for its comprehensive characterization. The insights gained from these studies will be invaluable for guiding future drug development efforts.

Part 6: References

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  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. [Link]

  • Vriens, J., et al. (2011). Assay of TRPV1 Receptor Signaling. In: Liedtke, W., Heller, S. (eds) TRP Ion Channel Function in Sensation, Homeostasis, and Disease. Methods in Molecular Biology, vol 704. Humana Press. [Link]

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  • Frank, A. O., et al. (2013). Discovery of Protein–Protein Interaction Inhibitors of Replication Protein A. ACS Medicinal Chemistry Letters, 4(11), 1052-1057. [Link]

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Foundational

Investigating the Biological Activity of N-(3-Fluorophenyl)anthranilic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of N-arylanthranilic Acids N-arylanthranilic acids, a class of compounds structurally analogous to salicylic acid, have long been a focal point in medicinal chemistry. Their deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-arylanthranilic Acids

N-arylanthranilic acids, a class of compounds structurally analogous to salicylic acid, have long been a focal point in medicinal chemistry. Their derivatives, known as fenamates, are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and more recently, anticancer and antimicrobial properties.[1][2] The core structure, characterized by two aryl rings linked by a nitrogen atom with a carboxylic acid group on one of the rings, provides a versatile scaffold for chemical modification to enhance potency and selectivity for various biological targets. The introduction of a fluorine atom, as in N-(3-Fluorophenyl)anthranilic acid, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making its derivatives particularly interesting for drug discovery programs.

This technical guide provides an in-depth exploration of the synthesis and biological evaluation of N-(3-Fluorophenyl)anthranilic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs. We will delve into the key biological activities of these compounds, providing detailed, validated protocols for their assessment, and discuss the underlying mechanisms of action.

I. Synthesis of N-(3-Fluorophenyl)anthranilic Acid Derivatives: The Ullmann Condensation

The primary synthetic route to N-arylanthranilic acids is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[3][4] This method involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. For the synthesis of N-(3-Fluorophenyl)anthranilic acid, this typically involves the reaction of 2-chlorobenzoic acid with 3-fluoroaniline.

Experimental Protocol: Ullmann Condensation for N-(3-Fluorophenyl)anthranilic Acid

This protocol outlines a general procedure for the synthesis of the core scaffold. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific derivatives.

Materials:

  • 2-chlorobenzoic acid

  • 3-fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO) or other copper (I) or (II) catalyst

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl), dilute solution

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 3-fluoroaniline (1.2-1.5 equivalents), anhydrous potassium carbonate (2-3 equivalents), and a catalytic amount of cupric oxide (e.g., 5-10 mol%).

  • Solvent Addition: Add a suitable volume of DMF to the flask to ensure adequate mixing of the reactants.

  • Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the substrates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Precipitation: Acidify the aqueous mixture with dilute HCl until the pH is acidic (pH 2-3). This will precipitate the N-(3-Fluorophenyl)anthranilic acid.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-(3-Fluorophenyl)anthranilic acid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

II. Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A primary and well-established biological activity of N-arylanthranilic acid derivatives is their anti-inflammatory effect, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Diagram of the COX-2 Inflammatory Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted by prostaglandin synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 induces expression PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases Derivatives N-(3-Fluorophenyl)anthranilic acid derivatives Derivatives->COX2 inhibits

Caption: The COX-2 pathway in inflammation and its inhibition.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (N-(3-Fluorophenyl)anthranilic acid derivatives) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference drug group, and test groups for different doses of the derivatives.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity
CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Control (Vehicle)-0
Indomethacin1055.2
Derivative 12542.8
Derivative 15061.5
Derivative 22538.1
Derivative 25054.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Anticancer Activity: Exploring Novel Mechanisms

Recent research has unveiled the potential of N-arylanthranilic acid derivatives as anticancer agents, acting through various mechanisms beyond COX inhibition.[6] Targets such as the Transforming Growth Factor-beta (TGF-β) signaling pathway and the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) have emerged as promising avenues for therapeutic intervention.[6][7]

Diagram of the TGF-β Signaling Pathway in Cancer

TGFB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFB->TBRII binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI recruits and phosphorylates SMAD23 p-SMAD2/3 TBRI->SMAD23 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression translocates and regulates Derivatives N-(3-Fluorophenyl)anthranilic acid derivatives Derivatives->TBRI may inhibit

Caption: Simplified TGF-β/SMAD signaling pathway and a potential point of inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Data Presentation: Anticancer Activity (IC₅₀ Values)
CompoundCell LineIC₅₀ (µM)
Doxorubicin (Control)MCF-70.8
Doxorubicin (Control)A5491.2
Derivative 3MCF-715.4
Derivative 3A54922.1
Derivative 4MCF-79.8
Derivative 4A54914.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Antimicrobial Activity: A Renewed Area of Investigation

While historically known for their anti-inflammatory effects, there is growing interest in the antimicrobial properties of N-arylanthranilic acid derivatives.[3][8] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds and the reference antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity (MIC Values)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Ciprofloxacin (Control)0.50.015
Derivative 516>64
Derivative 6832

Note: The data presented in this table is hypothetical and for illustrative purposes only.

V. Conclusion and Future Directions

N-(3-Fluorophenyl)anthranilic acid derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility through the Ullmann condensation allows for the generation of extensive libraries for structure-activity relationship studies. The established in vivo and in vitro assays for anti-inflammatory, anticancer, and antimicrobial activities provide a robust framework for their biological evaluation.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design.

  • Selectivity Profiling: Assessing the selectivity of these compounds against different isoforms of enzymes (e.g., COX-1 vs. COX-2) and across various cancer cell lines will be critical for developing safer and more effective therapeutic agents.

  • Pharmacokinetic and Toxicological Evaluation: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds are essential for their progression into preclinical and clinical development.

  • Exploration of Novel Activities: The versatile scaffold of N-arylanthranilic acids warrants investigation into other potential therapeutic areas, such as antiviral and neuroprotective applications.

By combining synthetic chemistry with rigorous biological and mechanistic studies, the full therapeutic potential of N-(3-Fluorophenyl)anthranilic acid derivatives can be unlocked, paving the way for the development of novel drugs for a variety of diseases.

References

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Exploratory

The Strategic Utility of N-(3-Fluorophenyl)anthranilic Acid in the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Medicinal and Process Chemists Authored by: A Senior Application Scientist Abstract N-(3-Fluorophenyl)anthranilic acid has emerged as a pivotal precursor in contemporary medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by: A Senior Application Scientist

Abstract

N-(3-Fluorophenyl)anthranilic acid has emerged as a pivotal precursor in contemporary medicinal chemistry, prized for its utility in constructing a diverse array of heterocyclic compounds. The strategic placement of a fluorine atom on the N-phenyl ring significantly influences the molecule's physicochemical properties and reactivity, offering a powerful tool for modulating the biological activity and pharmacokinetic profiles of the resulting heterocycles. This guide provides an in-depth exploration of N-(3-fluorophenyl)anthranilic acid as a synthetic building block. We will delve into its synthesis, core reactivity, and provide detailed, field-proven protocols for its conversion into high-value heterocyclic systems, including fluoro-substituted acridones, quinazolinones, and benzodiazepines. The causality behind experimental choices, mechanistic considerations, and the impact of the fluoro-substituent are emphasized to provide researchers with a comprehensive and practical understanding of its application in drug discovery and development.

The Precursor: Synthesis and Characterization of N-(3-Fluorophenyl)anthranilic Acid

The journey into novel heterocycles begins with the robust synthesis and thorough characterization of the starting material. N-(3-Fluorophenyl)anthranilic acid is most reliably prepared via a copper-catalyzed Ullmann condensation reaction.

Synthesis via Ullmann Condensation

The Ullmann condensation is a cornerstone of C-N bond formation, enabling the coupling of an aryl halide with an amine.[1] In this context, 2-chlorobenzoic acid is coupled with 3-fluoroaniline. The copper catalyst, typically in the form of its oxide or salts, is essential for facilitating the reaction, which proceeds through a copper(I)-mediated cycle.[1] Anhydrous potassium carbonate serves as a crucial base to neutralize the HCl formed during the condensation, driving the reaction to completion.

Workflow for Ullmann Condensation:

G cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Work-up & Isolation r1 2-Chlorobenzoic Acid reflux Reflux (e.g., 4-6 hours) r1->reflux r2 3-Fluoroaniline r2->reflux r3 Anhydrous K2CO3 r3->reflux r4 Copper(I) Oxide (Catalyst) r4->reflux r5 Amyl Alcohol (Solvent) r5->reflux w1 Cool Reaction Mixture reflux->w1 w2 Steam Distillation (Remove excess aniline/solvent) w1->w2 w3 Filter Hot Solution w2->w3 w4 Acidify Filtrate (e.g., with HCl) w3->w4 w5 Precipitation of Product w4->w5 w6 Filter, Wash & Dry w5->w6 final_product final_product w6->final_product Yields N-(3-Fluorophenyl)anthranilic Acid

Caption: Ullmann condensation workflow for precursor synthesis.

Experimental Protocol: Synthesis of N-(3-Fluorophenyl)anthranilic Acid

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equiv.), 3-fluoroaniline (2 equiv.), anhydrous potassium carbonate (1.2 equiv.), and a catalytic amount of copper(I) oxide (approx. 0.05 equiv.).

  • Solvent Addition: Add amyl alcohol or a similar high-boiling polar solvent to the flask, sufficient to ensure effective stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, remove the excess 3-fluoroaniline and amyl alcohol via steam distillation.

  • Isolation: Treat the hot residual solution with activated charcoal and filter. Acidify the hot filtrate with concentrated hydrochloric acid until precipitation is complete.

  • Purification: Cool the mixture, collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from aqueous ethanol can be performed if higher purity is required.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the precursor before its use in subsequent reactions.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO₂[2]
Molecular Weight 231.22 g/mol [2]
Appearance Off-white to pale yellow solid-
Melting Point 175-178 °C-

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (approx. δ 6.8-8.0 ppm) corresponding to the seven protons on the two phenyl rings. A broad singlet for the carboxylic acid proton (δ > 12 ppm) and another for the amine proton (approx. δ 9.5 ppm) are also characteristic. The fluorine atom will cause additional splitting (JHF) of adjacent proton signals.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will display 13 distinct signals. The carbonyl carbon will appear downfield (approx. δ 169-170 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and appear as a doublet. Other carbons in the fluorophenyl ring will exhibit smaller nJCF couplings.

  • IR (KBr, cm⁻¹): Key vibrational bands include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), an N-H stretch (approx. 3300-3400 cm⁻¹), a sharp C=O stretch (approx. 1670-1690 cm⁻¹), and a C-F stretch (approx. 1100-1250 cm⁻¹).[3]

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z = 231.

Core Reactivity and Application in Heterocycle Synthesis

N-(3-Fluorophenyl)anthranilic acid possesses three key reactive sites for cyclization: the carboxylic acid, the secondary amine, and the activated aromatic rings. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the N-phenyl ring and direct the regioselectivity of electrophilic cyclization reactions.

Synthesis of 2-Fluoroacridones

Acridones are a class of nitrogen-containing tricyclic heterocycles with significant biological activities, including anticancer and antimicrobial properties. The intramolecular Friedel-Crafts acylation of N-phenylanthranilic acids is a classical and effective method for their synthesis.

Mechanism Insight: Acid-Catalyzed Cyclization

The reaction is typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4][5] The acid protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich N-phenyl ring. The presence of the fluorine atom deactivates the ring slightly but directs the cyclization to the positions ortho or para to the amine. Steric hindrance generally favors cyclization at the C-6' position (para to the amine), leading to the formation of 2-fluoro-9(10H)-acridone.

Reaction Pathway for 2-Fluoroacridone Synthesis:

Caption: Mechanistic pathway for intramolecular cyclization to 2-fluoroacridone.

Experimental Protocol: Synthesis of 2-Fluoro-9(10H)-acridone

  • Reaction Setup: Carefully add N-(3-fluorophenyl)anthranilic acid (1 equiv.) to an excess of polyphosphoric acid (PPA) or concentrated sulfuric acid in a flask equipped with a stirrer and a calcium chloride guard tube.[4]

  • Heating: Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 2-4 hours. The solution will typically develop a deep color.

  • Work-up: Cautiously pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Collect the solid precipitate by filtration and wash it with a large amount of water until the washings are neutral.

  • Purification: Boil the crude solid in a dilute sodium carbonate solution to remove any unreacted starting material. Filter the hot solution, wash the solid with hot water, and dry. Recrystallization from a high-boiling solvent like glacial acetic acid or DMF yields the purified 2-fluoro-9(10H)-acridone as a yellow solid.[4]

Synthesis of Fluorinated Quinazolinones

Quinazolinones are another privileged heterocyclic scaffold, renowned for a wide spectrum of pharmacological activities, including anticonvulsant, sedative, and antimicrobial effects.[6] A common synthetic route involves the reaction of an anthranilic acid derivative with an amide or a related one-carbon source.

Synthetic Approach:

A versatile method involves a two-step, one-pot synthesis. First, N-(3-fluorophenyl)anthranilic acid is reacted with an activating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This highly reactive intermediate is then treated in situ with an appropriate amine source (e.g., an amide or hydrazine) to construct the quinazolinone ring.

Experimental Protocol: General Synthesis of 2-Substituted-7-fluoro-3-phenylquinazolin-4(3H)-ones

  • Activation: Suspend N-(3-fluorophenyl)anthranilic acid (1 equiv.) in an inert solvent like toluene. Add thionyl chloride (1.5 equiv.) dropwise and reflux the mixture for 2-3 hours to form the acyl chloride.

  • Cyclization: Cool the reaction mixture and add a solution of the desired primary amine or amide (1.1 equiv.) and a base like triethylamine (2 equiv.) in an appropriate solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinazolinone derivative.

The fluorine substituent at what becomes the 7-position of the quinazolinone ring can enhance membrane permeability and metabolic stability, often leading to improved anticonvulsant activity.

Synthesis of Fluorinated Benzodiazepines

1,4-Benzodiazepines are a famous class of psychoactive drugs. While numerous synthetic routes exist, many rely on 2-aminobenzophenones. However, building the seven-membered ring from an anthranilic acid precursor is a viable and powerful strategy, often involving coupling with an α-amino acid or its derivative followed by intramolecular cyclization.

Synthetic Strategy:

A plausible route from N-(3-fluorophenyl)anthranilic acid involves its conversion to an activated form (e.g., acyl chloride or ester) followed by reaction with an α-amino acid ester (like ethyl glycinate). The resulting intermediate can then be induced to cyclize under basic or thermal conditions to form the 1,4-benzodiazepine-2,5-dione scaffold.

Conceptual Workflow for Benzodiazepine Synthesis:

G A N-(3-Fluorophenyl)anthranilic Acid B Activation (e.g., SOCl2) A->B C Activated Intermediate (Acyl Chloride) B->C D Coupling with α-Amino Acid Ester (e.g., Ethyl Glycinate) C->D E Amide Intermediate D->E F Intramolecular Cyclization (Base or Heat) E->F G Fluorinated 1,4-Benzodiazepine-2,5-dione F->G

Caption: Conceptual workflow for benzodiazepine synthesis.

This approach offers modularity, allowing for diversity at multiple points of the benzodiazepine core by varying the anthranilic acid precursor and the α-amino acid component.

Conclusion and Future Outlook

N-(3-Fluorophenyl)anthranilic acid stands as a versatile and highly valuable precursor for the synthesis of medicinally relevant heterocycles. Its straightforward preparation via the Ullmann condensation and the predictable reactivity of its functional groups make it an attractive starting material for generating libraries of fluorinated acridones, quinazolinones, benzodiazepines, and other novel systems. The presence of the fluorine atom provides a strategic handle for fine-tuning the electronic and lipophilic properties of the final compounds, which is a critical aspect of modern drug design. Future research will likely focus on developing more efficient, greener catalytic methods for both the synthesis of the precursor itself and its subsequent cyclization reactions, further expanding its role in the quest for new therapeutic agents.

References

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]

  • ACS Publications. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry.
  • Semantic Scholar. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at: [Link]

  • PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at: [Link]

  • CoLab. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available at: [Link]

  • PubMed. (2011). Synthesis of 2-fluoro N(10)-substituted acridones and their cytotoxicity studies in sensitive and resistant cancer cell lines and their DNA intercalation studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • International Journal of Drug Development & Research. (2011).
  • International Journal of Pharmaceutical Sciences. (2024). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • SciSpace. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Facta Universitatis, Series: Physics, Chemistry and Technology. Available at: [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link]

  • ResearchGate. (2015). (PDF) Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Available at: [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at: [Link]

  • ResearchGate. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available at: [Link]

  • Semantic Scholar. (2015). COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. Facta Universitatis - Series: Physics, Chemistry and Technology. Available at: [Link]

  • Organic Syntheses. (n.d.). ACRIDONE. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

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Foundational

N-(3-Fluorophenyl)anthranilic acid CAS number 54-59-1 properties and suppliers

An In-Depth Technical Guide to N-(3-Fluorophenyl)anthranilic acid Prepared for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist Introduction: Unveiling a Key Synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-Fluorophenyl)anthranilic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Introduction: Unveiling a Key Synthetic Intermediate

N-(3-Fluorophenyl)anthranilic acid, identified by its CAS number 54-59-1 , is a fluorinated derivative of anthranilic acid. While seemingly a specific and niche molecule, it represents a crucial building block in the landscape of modern organic synthesis. Its true value lies in its role as a versatile intermediate, particularly in the construction of complex heterocyclic frameworks that form the core of many pharmaceutical and agrochemical agents.[1] The strategic placement of a fluorine atom on the phenyl ring significantly alters the molecule's electronic properties, enhancing its utility in medicinal chemistry for developing new bioactive compounds.[1][2] This guide provides a comprehensive overview of its properties, synthesis, handling, and supply, offering a technical resource for professionals engaged in chemical research and development.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a compound is the bedrock of its effective application in research and synthesis.

Identity and Chemical Structure
  • IUPAC Name: 2-[(3-Fluorophenyl)amino]benzoic acid[3]

  • Synonyms: N-(m-Fluorophenyl)anthranilic acid, 2-(3-Fluoroanilino)benzoic acid[1][3]

  • Molecular Formula: C₁₃H₁₀FNO₂[4]

  • Molecular Weight: 231.22 g/mol [4]

Caption: 2D Structure of N-(3-Fluorophenyl)anthranilic acid

Physicochemical Data

The following table summarizes the key physical and chemical properties of N-(3-Fluorophenyl)anthranilic acid. These parameters are critical for designing reaction conditions, purification strategies, and formulation approaches.

PropertyValueSource(s)
CAS Number 54-59-1[3][4]
Appearance Pale yellow to gray powder[4]
Melting Point 158 °C[1][4]
Boiling Point 372.1 ± 27.0 °C (Predicted)[4]
Density 1.342 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.66 ± 0.36 (Predicted)[4]
Flash Point 178.8 °C[1]
Topological Polar Surface Area 49.3 Ų[1]

Applications in Research and Drug Development

The utility of N-(3-Fluorophenyl)anthranilic acid stems from its identity as a "fenamic acid" derivative. Fenamates, or N-arylanthranilic acids, are a well-established class of compounds with significant biological activity, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Core Applications:

  • Pharmaceutical Intermediate: It is a primary building block for synthesizing more complex molecules with therapeutic potential. Its structure is a key component in the development of anti-inflammatory and analgesic agents.[2]

  • Agrochemical Synthesis: The anthranilic acid scaffold is also present in various agrochemicals, and this fluorinated version serves in the creation of novel pesticides and herbicides.[2]

  • Medicinal Chemistry Research: The fluorine atom is a bioisostere of a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This makes N-(3-Fluorophenyl)anthranilic acid an attractive starting point for structure-activity relationship (SAR) studies.[1]

Derivatives of anthranilic acid are known to act as prostaglandin synthetase inhibitors, which is the mechanism behind the anti-inflammatory effects of many NSAIDs.[6]

Synthesis & Analytical Methodologies

General Synthesis Pathway: The Ullmann-Goldberg Reaction

A prevalent method for synthesizing N-arylanthranilic acids is the Ullmann-Goldberg condensation reaction. This involves the coupling of an o-halobenzoic acid with an aniline derivative, catalyzed by copper. This method has been shown to be effective, and recent advancements demonstrate that the reaction can be performed efficiently in water, sometimes enhanced by ultrasound irradiation to reduce reaction times significantly.[7]

Ullmann_Goldberg_Reaction cluster_reactants Reactants Reactant1 o-Chlorobenzoic Acid Product N-(3-Fluorophenyl)anthranilic acid Reactant1->Product Copper Catalyst (Cu) K₂CO₃, Water Ultrasound (optional) Reactant2 3-Fluoroaniline Reactant2->Product

Caption: Conceptual workflow for the Ullmann-Goldberg synthesis.

Experimental Protocol (Conceptual)

The following protocol is a conceptualized, step-by-step methodology based on established Ullmann-Goldberg reaction principles for synthesizing N-phenylanthranilic acid derivatives.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-chlorobenzoic acid (1 equivalent), 3-fluoroaniline (2 equivalents), and potassium carbonate (1 equivalent).

  • Solvent and Catalyst Addition: Add deionized water as the solvent. Introduce copper powder (e.g., 3% by weight relative to the o-chlorobenzoic acid) as the catalyst.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. For an accelerated reaction, the flask can be partially submerged in an ultrasonic bath.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[8][9] Reaction times can vary from 20 minutes with ultrasound to several hours without.[7]

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solution to remove the copper catalyst.

  • Acidification & Precipitation: Transfer the filtrate to a beaker and acidify with a mineral acid (e.g., HCl) until the pH is acidic. The desired product, N-(3-Fluorophenyl)anthranilic acid, will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crystals with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the product. A reverse-phase C18 column is typically effective for separating anthranilic acid and its derivatives.[9]

  • Spectroscopy (NMR & IR): ¹H NMR, ¹³C NMR, and IR spectroscopy are used to confirm the chemical structure, ensuring all expected functional groups are present and correctly connected.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value (158 °C) is a strong indicator of high purity.[1][5]

Safety, Handling, and Storage

As a laboratory chemical, N-(3-Fluorophenyl)anthranilic acid requires careful handling to minimize risk.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][4]

PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4]
Recommended Safety Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to control dust and vapor exposure.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use. A lab coat is mandatory.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Handling Practices: Avoid formation of dust.[10] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and properly labeled.[10][11]

Commercial Suppliers

N-(3-Fluorophenyl)anthranilic acid is available from various chemical suppliers that specialize in research chemicals, fine chemicals, and building blocks for synthesis. The following table provides a non-exhaustive list of potential suppliers.

SupplierCountry of Origin (Example)
J & K SCIENTIFIC LTD.China
Alfa AesarChina
Energy ChemicalChina
SynQuest Laboratories, Inc.United States
American Custom Chemicals CorporationUnited States
ApolloscientificUnited Kingdom

Note: This list is for informational purposes only. Availability and purchasing details should be confirmed directly with the suppliers.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
  • ChemicalBook. (2023). N-(3-FLUOROPHENYL)ANTHRANILIC ACID | 54-59-1.
  • PubChem. (n.d.). Anthranilic acid, N-(3-methoxyphenyl)-.
  • Royal Society of Chemistry. (1998). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. Analyst, 123, 2839–2843.
  • Google Patents. (n.d.). EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • SynQuest Labs. (n.d.). 2-[(3-Fluorophenyl)amino]benzoic acid Safety Data Sheet.
  • PubMed. (n.d.). Analysis of anthranilic acid by liquid chromatography.
  • Chembuy. (n.d.). Cas no 54-59-1 (N-(3-Fluorophenyl)anthranilic acid).
  • Lab Pro Inc. (n.d.). N-(3-Chlorophenyl)anthranilic Acid, 25G.
  • Penta Chemicals. (2024). Anthranilic acid Safety Data Sheet.
  • YouTube. (2023). ANTHRANILIC ACID SYNTHESIS.
  • Breckland Scientific Supplies Ltd. (2018). Anthranilic Acid - SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). N-(3-Trifluoromethylphenyl)anthranilic acid.
  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - Anthranilic acid.
  • ResearchGate. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.
  • The Good Scents Company. (n.d.). ortho-anthranilic acid, 118-92-3.

Sources

Protocols & Analytical Methods

Method

Protocol for the Copper-Catalyzed N-Arylation of 3-Fluoroaniline with 2-Chlorobenzoic Acid: An Ullmann-Goldberg Condensation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-fluoroanilino)benzoic acid via...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-fluoroanilino)benzoic acid via a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation, often referred to as the Goldberg reaction.[1][2] This transformation is pivotal for creating diarylamine structures, which are key pharmacophores in numerous therapeutic agents. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into the rationale behind reagent selection and parameter optimization. The protocol is designed to be a self-validating system, complete with troubleshooting guidance to ensure robust and reproducible outcomes for professionals in organic synthesis and drug development.

Introduction and Scientific Context

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and functional materials.[3] Among the various methods, the copper-catalyzed N-arylation of amines with aryl halides, known as the Ullmann condensation or Goldberg reaction, stands out for its reliability and cost-effectiveness compared to palladium-based systems.[2][4] While early Ullmann conditions were notoriously harsh, requiring high temperatures and stoichiometric amounts of copper, the development of ligand-accelerated catalysis has revolutionized the field, enabling these transformations under significantly milder conditions with high functional group tolerance.[5][6]

This guide focuses on the specific coupling of 3-fluoroaniline with 2-chlorobenzoic acid. The resulting product, 2-(3-fluoroanilino)benzoic acid, is a valuable scaffold in medicinal chemistry. The protocol employs a well-defined copper(I) iodide catalyst system, accelerated by the chelating diamine ligand N,N'-dimethylethylenediamine (DMEDA), which has been shown to enhance reaction rates and yields.[5][7]

Reaction Principle and Mechanism

The catalytic cycle of the copper-catalyzed N-arylation is a subject of extensive mechanistic study.[8][9] The prevailing understanding involves a Cu(I)/Cu(III) redox cycle, which is facilitated by a chelating ligand like DMEDA. The ligand plays a crucial role in stabilizing the copper center, preventing the formation of inactive catalyst species, and promoting the key steps of the cycle.[1][5]

The primary stages of the mechanism are:

  • Ligand Association and Base-Mediated Amide Formation : The active Cu(I) catalyst coordinates with the DMEDA ligand. In the presence of a base (K₃PO₄), the 3-fluoroaniline is deprotonated to form a more nucleophilic amide, which then coordinates with the ligated copper center to form a copper(I) amidate complex.

  • Oxidative Addition : The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) amidate complex. This is often the rate-determining step and results in a transient, high-valent copper(III) intermediate.[10]

  • Reductive Elimination : The copper(III) species rapidly undergoes reductive elimination, forming the desired C-N bond of the diarylamine product and regenerating the active ligated Cu(I) catalyst, which re-enters the catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)L₂ Cu_Amide L₂Cu(I)-NHAr¹ CuI_L->Cu_Amide + Ar¹NH₂ + Base - Base-H⁺X⁻ Cu_III L₂Cu(III)(NHAr¹)(Ar²)(X) Cu_Amide->Cu_III Oxidative Addition + Ar²-X Cu_III->CuI_L Reductive Elimination Product Product (Ar¹-NH-Ar²) Cu_III->Product Forms Aniline 3-Fluoroaniline (Ar¹NH₂) ArylHalide 2-Chlorobenzoic Acid (Ar²-X)

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the N-arylation reaction.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Appropriate scaling requires re-optimization of parameters such as solvent volume and heating.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
2-Chlorobenzoic AcidC₇H₅ClO₂156.5710.01.57 gAryl Halide
3-FluoroanilineC₆H₆FN111.1212.01.33 g (1.16 mL)Amine Nucleophile
Copper(I) IodideCuI190.450.5 (5 mol%)95 mgCatalyst
N,N'-Dimethylethylenediamine (DMEDA)C₄H₁₂N₂88.151.0 (10 mol%)88 mg (0.10 mL)Ligand
Potassium Phosphate (anhydrous)K₃PO₄212.2720.04.25 gBase
Dioxane (anhydrous)C₄H₈O₂88.11-20 mLSolvent

Rationale for Reagent Selection:

  • Catalyst (CuI): Copper(I) iodide is a highly efficient and commonly used precursor for the active Cu(I) species in Ullmann couplings.[4]

  • Ligand (DMEDA): N,N'-dimethyl substitution on the diamine ligand prevents competitive N-arylation of the ligand itself, a common side reaction with unsubstituted diamines, while the chelation accelerates the reaction.[5][7]

  • Base (K₃PO₄): Anhydrous potassium phosphate is a strong, non-nucleophilic base that effectively deprotonates the amine without interfering with the coupling partners.[10]

  • Solvent (Dioxane): Anhydrous dioxane is a suitable high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.

Equipment
  • 100 mL Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is Critical):

  • Place a magnetic stir bar in the 100 mL Schlenk flask. Add 2-chlorobenzoic acid (1.57 g), copper(I) iodide (95 mg), and anhydrous potassium phosphate (4.25 g).

  • Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add anhydrous dioxane (20 mL) via syringe.

  • Add N,N'-dimethylethylenediamine (0.10 mL) and 3-fluoroaniline (1.16 mL) sequentially via syringe.

  • Attach the condenser to the flask, ensuring a continuous flow of inert gas through the top.

Reaction Execution: 6. Lower the flask into the heating mantle and begin vigorous stirring. 7. Heat the reaction mixture to 100-110 °C. The mixture will typically become a heterogeneous brown or dark green suspension. 8. Maintain the temperature and allow the reaction to proceed for 18-24 hours. 9. Monitoring (Optional): The reaction progress can be monitored by TLC. Withdraw a small aliquot, quench with 1 M HCl, and extract with ethyl acetate. Spot the organic layer on a silica plate (e.g., using 3:1 Hexanes:Ethyl Acetate + 1% Acetic Acid as eluent) to check for the disappearance of the starting aniline.

Workup and Purification: 10. After completion, cool the reaction mixture to room temperature. 11. Pour the mixture into a beaker containing 100 mL of 2 M hydrochloric acid (HCl). This step neutralizes the base and protonates the product, making it soluble in the aqueous layer initially. 12. Stir for 15 minutes. The product, 2-(3-fluoroanilino)benzoic acid, will precipitate as a solid. 13. Filter the crude solid product using a Büchner funnel and wash the filter cake with deionized water (2 x 30 mL) to remove inorganic salts. 14. Purification: For higher purity, the crude solid can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. 15. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Experimental Workflow Visualization

Workflow start Start reagents 1. Combine Solids (Aryl Halide, CuI, K₃PO₄) in Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert liquids 3. Add Liquids (Dioxane, Ligand, Aniline) via Syringe inert->liquids heat 4. Heat to 110 °C with Vigorous Stirring (18-24 hours) liquids->heat cool 5. Cool to Room Temperature heat->cool workup 6. Quench & Precipitate (Pour into 2M HCl) cool->workup filter 7. Filter Crude Solid Wash with H₂O workup->filter purify 8. Purify by Recrystallization (e.g., Ethanol/Water) filter->purify dry 9. Dry Final Product Under Vacuum purify->dry end Pure Product dry->end

Caption: Step-by-step experimental workflow for the N-arylation protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Cu(I)).2. Wet reagents or solvent.3. Insufficient temperature or reaction time.1. Ensure a strictly inert atmosphere; use high-purity CuI.2. Use anhydrous solvent and reagents; dry K₃PO₄ before use.3. Increase temperature to 110-120 °C and/or extend reaction time to 36h.
Recovery of Starting Materials 1. Reaction has not gone to completion.2. Poor catalyst/ligand activity.1. See "Low or No Conversion".2. Try an alternative ligand (e.g., L-proline) or a different copper source (e.g., Cu₂O).
Formation of Side Products 1. Homocoupling of the aryl halide.2. N-arylation of the ligand.1. This is less common with this protocol but can indicate overly high temperatures. Reduce temperature slightly.2. Ensure an N,N'-disubstituted ligand like DMEDA is used.
Difficult Purification 1. Product is an oil or does not crystallize.2. Impurities co-crystallize with the product.1. If recrystallization fails, purify via silica gel column chromatography using a hexane/ethyl acetate gradient with 1% acetic acid.2. Perform a pre-purification wash (e.g., trituration with ether) before recrystallization.

Conclusion

This application note details a robust and reproducible protocol for the copper-catalyzed N-arylation of 3-fluoroaniline and 2-chlorobenzoic acid. By leveraging a modern ligand-accelerated system, the synthesis of the valuable 2-(3-fluoroanilino)benzoic acid intermediate can be achieved in good yield under relatively mild conditions. The provided mechanistic insights, detailed procedural steps, and troubleshooting guide are intended to empower researchers to successfully implement this important C-N bond-forming reaction in their synthetic endeavors.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3844–3854. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13–31. [Link]

  • Hu, C., Lin, T. J., & Roy, D. (2019). Deciphering the Mechanism of Copper Catalyzed N-arylation between Aryl halides and Nitriles: A DFT Study. New Journal of Chemistry, 43(47), 18671-18681. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT DSpace. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Kunkele, K. P., & Schareina, T. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 1163–1189. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

  • Kumar, S., Kumar, R., & Singh, M. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1032–1041. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Wang, C., et al. (2019). N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. ChemistrySelect, 4(40), 11847-11850. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. PrepChem.com. [Link]

  • Li, J., et al. (2016). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 21(7), 896. [Link]

  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Chen, Y., et al. (2014). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 19(11), 17611-17621. [Link]

  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

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Application

Application & Protocol Guide: Evaluating N-(3-Fluorophenyl)anthranilic Acid in Anti-Inflammatory Screening

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-(3-Fluorophenyl)anthranilic acid as a potential anti-inflammatory agent....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-(3-Fluorophenyl)anthranilic acid as a potential anti-inflammatory agent. N-(3-Fluorophenyl)anthranilic acid belongs to the fenamate class of compounds, which are derivatives of N-arylanthranilic acid known for their non-steroidal anti-inflammatory drug (NSAID) activity.[1][2] This guide outlines the hypothesized mechanism of action and offers detailed application notes and step-by-step protocols for a tiered screening approach, from initial enzymatic assays to cell-based and in vivo models. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Introduction and Scientific Background

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] A primary pathway mediating acute inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[3][4]

Anthranilic acid derivatives, known as fenamates, are a well-established class of NSAIDs that exert their anti-inflammatory effects by inhibiting COX enzymes.[2][5] N-(3-Fluorophenyl)anthranilic acid is a structural analog of these compounds, suggesting it may possess similar therapeutic properties. The strategic placement of a fluorine atom can modulate the compound's physicochemical properties, potentially enhancing its potency or selectivity. This guide provides the scientific framework and practical protocols to systematically evaluate its anti-inflammatory profile, focusing on its activity as a COX inhibitor.

Hypothesized Mechanism of Action: COX Inhibition

The principal mechanism by which N-aryl anthranilic acids exert their anti-inflammatory effect is through the inhibition of the cyclooxygenase (COX) pathway.[6] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[4] The therapeutic benefit of NSAIDs is primarily derived from the inhibition of the inducible COX-2 isoform, while common side effects, such as gastrointestinal distress, are often linked to the inhibition of the constitutive COX-1 isoform.[6][7]

Therefore, a crucial step in characterizing N-(3-Fluorophenyl)anthranilic acid is to determine its inhibitory potency (IC50) against both COX-1 and COX-2 to establish its efficacy and selectivity index (SI). A higher SI (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2, which is a desirable characteristic for modern anti-inflammatory drug candidates.[8][9]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) Inflammatory Stimuli AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., PGE2 - Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs Compound N-(3-Fluorophenyl)anthranilic acid (Test Compound) Compound->COX1 Inhibition? Compound->COX2 Primary Target?

Figure 1: Hypothesized inhibition of the COX pathway by the test compound.

Application Notes: A Tiered Screening Approach

A multi-tiered screening cascade is recommended to efficiently evaluate the anti-inflammatory properties of N-(3-Fluorophenyl)anthranilic acid.

Tier 1: In Vitro Enzymatic Assays (Primary Screen)

The initial screen should directly assess the compound's ability to inhibit purified COX-1 and COX-2 enzymes. This provides a direct measure of potency and selectivity, which are critical for go/no-go decisions. Fluorometric or colorimetric assay kits are widely available for this purpose.[10][11][12]

Key Parameters to Determine:

  • IC50 (COX-1): The concentration of the compound that inhibits 50% of COX-1 activity.

  • IC50 (COX-2): The concentration of the compound that inhibits 50% of COX-2 activity.

  • Selectivity Index (SI): Calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 1: Example Data for COX-1/COX-2 Inhibition Assay

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
N-(3-Fluorophenyl)anthranilic acid 65 4.5 14.4
Celecoxib (COX-2 Selective Control) >100 0.45 >222
Indomethacin (Non-Selective Control) 0.9 1.5 0.6

Note: Data are hypothetical and for illustrative purposes.

Tier 2: In Vitro Cellular Assays (Secondary Screen)

Cell-based assays validate the enzymatic findings in a more biologically relevant context. The lipopolysaccharide (LPS)-stimulated macrophage model is standard for assessing the inhibition of pro-inflammatory cytokine production.[13][14] Macrophages (e.g., RAW 264.7 cell line) are key players in the inflammatory response, and upon stimulation with LPS, they release mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15]

Key Endpoint:

  • Dose-dependent reduction of TNF-α and IL-6 levels in the cell culture supernatant, typically measured by ELISA.

Table 2: Example Data for LPS-Induced TNF-α Release in RAW 264.7 Cells

Treatment Concentration (µM) TNF-α Release (pg/mL) % Inhibition
Vehicle Control (No LPS) - < 20 -
LPS Control (1 µg/mL) - 2540 ± 150 0%
Test Compound + LPS 1 1880 ± 120 26%
Test Compound + LPS 10 990 ± 85 61%
Test Compound + LPS 50 410 ± 50 84%

Note: Data are hypothetical and for illustrative purposes.

Tier 3: In Vivo Acute Inflammation Model

The carrageenan-induced paw edema model in rodents is a robust and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[16][17] Subplantar injection of carrageenan elicits a localized inflammatory response characterized by edema (swelling), which can be quantified.[18] The efficacy of the test compound, typically administered orally, is measured by its ability to reduce this swelling over several hours.[19]

Key Endpoint:

  • Percentage inhibition of paw edema volume compared to the vehicle-treated control group.

Table 3: Example Data for Carrageenan-Induced Paw Edema in Rats

Treatment Group (Oral Admin) Dose (mg/kg) Paw Volume Increase (mL) at 4h % Inhibition of Edema
Vehicle Control - 0.85 ± 0.09 0%
N-(3-Fluorophenyl)anthranilic acid 50 0.41 ± 0.05 51.8%
Phenylbutazone (Standard Drug) 50 0.46 ± 0.06 45.9%

Note: Data are based on literature for similar compounds and are for illustrative purposes.[20]

Detailed Experimental Protocols

Protocol 1: Fluorometric COX-1 & COX-2 Inhibition Assay

This protocol is adapted from commercially available screening kits.[10][12] It measures the peroxidase component of COX activity.

COX_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - COX Enzymes (1 & 2) - Test Compound Dilutions - Cofactor Solution start->prep_reagents plate_setup Plate Setup (96-well): - Enzyme Controls (EC) - Inhibitor Controls (IC) - Test Samples [S] prep_reagents->plate_setup add_mix Add Reaction Mix (Buffer, Probe, Cofactor) to all wells plate_setup->add_mix pre_incubate Pre-incubate plate (e.g., 10 min at 37°C) add_mix->pre_incubate initiate_reaction Initiate Reaction: Add Arachidonic Acid to all wells simultaneously pre_incubate->initiate_reaction read_plate Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically for 5-10 min initiate_reaction->read_plate analyze Data Analysis: - Calculate reaction rates - Determine % Inhibition - Plot dose-response curve - Calculate IC50 values read_plate->analyze

Figure 2: General workflow for the fluorometric COX inhibition assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., ADHP)

  • Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • N-(3-Fluorophenyl)anthranilic acid, dissolved in DMSO

  • Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to kit instructions. Create a serial dilution of the test compound and control inhibitors in DMSO, then dilute 10X in Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the appropriate selective inhibitor.

    • Test Compound [S] wells: Add 10 µL of diluted test compound.

  • Enzyme Addition: Add 80 µL of the Reaction Mix (containing buffer, probe, and cofactor) to each well.

  • Enzyme Incubation: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells. Tap gently to mix and incubate for 10 minutes at 37°C, protected from light.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.

    • Plot % Inhibition versus log[Inhibitor] and use non-linear regression to determine the IC50 value.

Protocol 2: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This protocol assesses the compound's ability to suppress inflammatory responses in a cellular context.[13][15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • N-(3-Fluorophenyl)anthranilic acid, dissolved in DMSO

  • 24-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Pre-treatment: Remove the medium. Add fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" well containing the same final concentration of DMSO (typically ≤0.1%). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to all wells (except the "unstimulated control" wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO2.

  • Supernatant Collection: Centrifuge the plates briefly to pellet any floating cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely.

  • Data Analysis: Normalize the TNF-α concentrations to the LPS-only control and calculate the percentage inhibition for each compound concentration.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a cornerstone for assessing acute anti-inflammatory activity.[16][17][18]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • N-(3-Fluorophenyl)anthranilic acid, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin or Phenylbutazone)

  • Parenteral administration tools (e.g., oral gavage needles)

  • Paw volume measurement device (Ptychometer or Plethysmometer)

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the rats overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Phenylbutazone, 50 mg/kg, p.o.)

    • Group 3: Test Compound (e.g., 50 mg/kg, p.o.)

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat (V0).

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V0.

    • Calculate the percentage inhibition of edema at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

References

  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Patel, J., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. Creative Bioarray Official Website. [Link]

  • Fodor, A., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • Al-Snafi, A. E. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. PMC - NIH. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs Official Website. [Link]

  • Mekhfi, H., et al. (2013). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. [Link]

  • Zhu, F., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]

  • Singh, S., et al. (2020). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. IntechOpen. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie Official Website. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. ResearchGate. [Link]

  • Ahmadi, A., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • Kumar, A., et al. (2003). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. [Link]

  • Han, S., et al. (2021). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the.... ResearchGate. [Link]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. IJPER. [Link]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Semantic Scholar. [Link]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. IJPER. [Link]

  • Li, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

  • ResearchGate. (n.d.). Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. ResearchGate. [Link]

  • Kumar, A., et al. (2012). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. ResearchGate. [Link]

  • Suthar, S. K., et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Chen, X., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

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Method

N-(3-Fluorophenyl)anthranilic Acid: A Solvatochromic Fluorescent Probe for Imaging Cellular Microenvironments

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Small-molecule fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of subcellular str...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Small-molecule fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of subcellular structures and the real-time tracking of dynamic processes. Anthranilic acid and its derivatives have emerged as a promising class of fluorophores due to their intrinsic environmental sensitivity, straightforward synthesis, and structural similarity to natural amino acids.[1] This application note details the use of N-(3-Fluorophenyl)anthranilic acid, a derivative that leverages the principles of solvatochromism to function as a fluorescent probe for cellular imaging. We provide a comprehensive overview of its mechanism, key photophysical properties, and detailed, field-tested protocols for its application in live-cell imaging of hydrophobic microenvironments.

Principle of Operation: Environmentally Sensitive Fluorescence

The utility of N-(3-Fluorophenyl)anthranilic acid as a cellular probe is rooted in its environmentally sensitive fluorescence. The anthranilic acid scaffold is known to exhibit significant changes in its fluorescent properties based on the polarity of its surrounding environment.[1][2]

In polar, aqueous environments, such as the cell cytoplasm, the probe exists in a state where non-radiative decay pathways are more dominant, resulting in lower fluorescence quantum yields. However, when the probe partitions into non-polar or hydrophobic microenvironments within the cell—such as lipid droplets, organelle membranes, or protein aggregates—its fluorescence is significantly enhanced.[1][2] This "light-up" effect is attributed to the altered electronic state of the fluorophore in a non-polar environment, which favors radiative decay (fluorescence emission).

The fluorine substitution on the phenyl ring can further modulate the electronic properties and hydrophobicity of the molecule, potentially enhancing its cell permeability and spectral characteristics. This solvatochromic behavior allows N-(3-Fluorophenyl)anthranilic acid to act as a reporter for cellular lipid content and membrane dynamics without the need for complex targeting moieties.

cluster_cell Cellular Environment cluster_cyto Cytosol (Polar) cluster_lipid Lipid Droplet (Non-Polar) Probe_In Probe Enters Cell Cytosol Low Fluorescence (Quenched State) Probe_In->Cytosol Partitioning Lipid High Fluorescence (Enhanced State) Probe_In->Lipid Partitioning Cytosol->Lipid Dynamic Equilibrium

Figure 1: Mechanism of N-(3-Fluorophenyl)anthranilic acid as an environmentally sensitive probe.

Photophysical and Chemical Properties

While specific data for N-(3-Fluorophenyl)anthranilic acid is not extensively published, its properties can be reliably inferred from studies on closely related substituted anthranilic acids.[1][2] These compounds typically exhibit blue fluorescence with a notable Stokes shift.

PropertyTypical Value / CharacteristicSource
Chemical Formula C₁₃H₁₀FNO₂
CAS Number 54-59-1[3]
Excitation (λex) max ~340-360 nm[1][4]
Emission (λem) max ~400-430 nm (Blue)[1][4]
Stokes Shift 60 - 120 nm (Environmentally dependent)[1][2]
Quantum Yield (Φ) Low in polar solvents (e.g., methanol), significantly enhanced (up to 30-fold) in non-polar solvents (e.g., chloroform).[2][2]
Solubility Soluble in DMSO, DMF, and alcohols. Poorly soluble in aqueous media.
Key Feature Solvatochromic: Fluorescence intensity is strongly dependent on environmental polarity.[2]

Application Protocol: Live-Cell Imaging of Hydrophobic Structures

This protocol provides a robust method for staining live cells to visualize lipid droplets and other hydrophobic regions. As with any imaging experiment, optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental conditions.

Required Materials
  • N-(3-Fluorophenyl)anthranilic acid powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter)

Probe Preparation (Stock Solution)

The poor aqueous solubility of the probe necessitates the use of an organic solvent for the stock solution.

  • Prepare a 10 mM Stock Solution: Dissolve the required amount of N-(3-Fluorophenyl)anthranilic acid powder in anhydrous DMSO to make a 10 mM stock solution.

    • Scientist's Note: Using anhydrous DMSO is critical to prevent probe precipitation and ensure long-term stability.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light. A properly stored stock solution is stable for several months.

Experimental Workflow

cluster_prep Preparation cluster_stain Staining cluster_image Imaging p1 Seed cells on glass-bottom dish p2 Culture cells to ~70-80% confluency p1->p2 s1 Prepare working solution (1-10 µM in medium) s2 Replace culture medium with staining solution p2->s2 s1->s2 s3 Incubate for 15-30 min at 37°C, 5% CO₂ s2->s3 i1 Wash cells 2x with warm PBS s3->i1 i2 Add fresh imaging medium (e.g., FluoroBrite™) i1->i2 i3 Acquire images using DAPI filter set i2->i3

Figure 2: Step-by-step experimental workflow for live-cell imaging.

Detailed Staining Protocol
  • Cell Seeding: Seed cells on a glass-bottom imaging dish or coverslip at a density that will result in 70-80% confluency on the day of the experiment.

  • Prepare Working Solution: On the day of the experiment, thaw one aliquot of the 10 mM stock solution. Prepare a working staining solution by diluting the stock solution directly into pre-warmed complete cell culture medium to a final concentration of 1-10 µM .

    • Scientist's Note: The optimal concentration is cell-type dependent. Start with 5 µM and optimize. High concentrations can lead to artifacts or cytotoxicity. Vigorously vortex the diluted solution to ensure the probe is fully dispersed.

  • Cell Staining: Aspirate the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Wash: Gently aspirate the staining solution and wash the cells twice with pre-warmed PBS (pH 7.4) to remove excess, unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or a specialized imaging buffer like FluoroBrite™) to the cells. Proceed immediately to imaging.

Fluorescence Microscopy and Imaging
  • Microscope Setup: Use a fluorescence microscope equipped with a DAPI filter set (e.g., Excitation: 350/50 nm, Emission: 420 nm long-pass or 460/50 nm band-pass).

  • Image Acquisition: Bring the cells into focus using brightfield or DIC. Switch to the fluorescence channel and adjust exposure time to minimize phototoxicity while achieving a good signal-to-noise ratio. Expect to see bright, punctate structures (likely lipid droplets) and/or membrane staining against a dimmer cytoplasmic background.

  • Controls:

    • Unstained Control: Image untreated cells using the same acquisition settings to assess background autofluorescence.

    • Positive Control (Optional): If studying lipid droplets, co-stain with a known lipid droplet dye (e.g., Nile Red) using an appropriate, non-overlapping filter set to confirm co-localization.

Data Analysis and Interpretation

The primary output is a qualitative or quantitative assessment of fluorescence intensity in different subcellular regions.

  • Qualitative Analysis: Observe the localization of the fluorescent signal. Bright, distinct puncta are indicative of lipid-rich organelles like lipid droplets. Outlines of organelles or the cell periphery suggest membrane association.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the fluorescence intensity of specific regions of interest (ROIs). You can compare the intensity of lipid droplets to that of the cytoplasm to calculate a signal-to-background ratio, which can be used to quantify changes in cellular lipid content in response to drug treatments or other stimuli.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Very Weak Signal 1. Probe concentration too low.2. Incubation time too short.3. Incorrect filter set.4. Cells have low lipid content.1. Increase probe concentration in increments (e.g., 5 µM, 10 µM, 20 µM).2. Increase incubation time to 45-60 minutes.3. Verify that your filter set matches the probe's spectra (Ex: ~350 nm, Em: ~420 nm).4. Treat cells with oleic acid to induce lipid droplet formation as a positive control.
High Background Signal 1. Probe concentration too high.2. Inadequate washing.3. Probe precipitation.1. Decrease probe concentration.2. Increase the number of washes (e.g., 3x with PBS).3. Ensure stock solution is fully dissolved. Prepare fresh working solution and vortex thoroughly before adding to cells.
Evidence of Cytotoxicity 1. Probe concentration is too high.2. Prolonged exposure to imaging light.3. DMSO concentration is too high.1. Reduce probe concentration and/or incubation time.2. Use the lowest possible excitation light intensity and exposure time. Use an ND filter.3. Ensure the final DMSO concentration in the medium is <0.1%.

References

  • Culf, A. S., & McFarland, S. A. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 965–973. Available at: [Link]

  • McFarland Laboratories. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Elsevier Ltd. Available at: [Link]

  • Marinova, P., & Hristov, M. (2024). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available at: [Link]

  • Michalowski, T., & Koupparis, M. A. (1998). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. The Analyst, 123, 2839–2843. Available at: [Link]

  • Raut, S. L., et al. (2011). Fluorescence intensity decays of anthranilic acid, anthranilamide and ABZ Cys in phosphate buffer saline, pH 7.4. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols: High-Throughput Screening of N-(3-Fluorophenyl)anthranilic Acid Derivatives for Anticancer Activity

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) to identify and characterize N-(3-Fluorophenyl)anthranil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) to identify and characterize N-(3-Fluorophenyl)anthranilic acid derivatives with potential anticancer activity. Anthranilic acid derivatives, a class of compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents.[1][2] This guide details the scientific rationale, step-by-step protocols for primary and secondary assays, data analysis strategies, and troubleshooting advice to ensure a robust and efficient screening campaign.

Introduction: The Rationale for Screening N-(3-Fluorophenyl)anthranilic Acid Derivatives

N-(3-Fluorophenyl)anthranilic acid belongs to the fenamate class of NSAIDs. Epidemiological and preclinical studies have long suggested that chronic NSAID use is associated with a reduced risk of several cancers, particularly colorectal cancer.[3][4] While the primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, their anticancer effects are believed to be multifactorial, involving both COX-dependent and COX-independent pathways.[1][5]

These pathways include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis, and modulation of inflammatory signaling cascades such as the NF-κB pathway.[6][7][8] The NF-κB transcription factor is a key regulator of cellular growth and apoptosis inhibition, and its constitutive activation is a hallmark of many cancers.[3][7] Certain NSAIDs have been shown to suppress NF-κB activity, thereby promoting cancer cell death.[4][6]

The N-(3-Fluorophenyl)anthranilic acid scaffold offers a promising starting point for anticancer drug discovery due to its structural similarity to known bioactive agents and the potential for chemical modification to enhance potency and selectivity. The fluorine substitution can improve metabolic stability and binding affinity. High-throughput screening provides a powerful methodology to rapidly evaluate large libraries of these derivatives to identify lead compounds for further development.[9][10]

This guide will focus on a three-tiered screening approach:

  • Primary Screen: A robust cell viability assay to identify cytotoxic compounds against a panel of cancer cell lines.

  • Secondary Screens (Mechanism of Action): Assays to elucidate the mechanism of cell death, focusing on apoptosis induction and cell cycle arrest.

  • Tertiary Screens (Selectivity): Counter-screening against non-cancerous cell lines to assess for cancer-specific cytotoxicity.

Materials and Reagents

This section provides a general list of materials and reagents. Specific catalog numbers and suppliers should be determined by the end-user's laboratory standards.

Cell Lines:

  • Cancer Cell Panel:

    • HT-29, HCT-116 (Colon Cancer)[11]

    • MCF-7, MDA-MB-231 (Breast Cancer)[12]

    • PC-3, DU-145 (Prostate Cancer)[11]

    • A549 (Lung Cancer)[11]

  • Non-Cancerous Control Cell Line:

    • BEAS-2B (Normal Lung Epithelial)[11]

    • 184B5 (Normal Breast Epithelial)[11]

Reagents and Consumables:

  • N-(3-Fluorophenyl)anthranilic acid derivative library (dissolved in DMSO)

  • Cell Culture Media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) [13][14]

  • Caspase-Glo® 3/7 Assay System (Promega) [15][16]

  • Propidium Iodide (PI) Staining Solution[17][18]

  • RNase A[17][18]

  • 70% Ethanol (ice-cold)

  • Doxorubicin (Positive Control)

  • Staurosporine (Positive Control for Apoptosis)

  • Opaque-walled 96-well or 384-well microplates (for luminescence assays)[9][19]

  • Clear-bottom 96-well microplates (for microscopy and flow cytometry)

Equipment:

  • Luminometer

  • Flow Cytometer with high-throughput sampler

  • Automated liquid handling system

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate centrifuge

  • Orbital shaker

Experimental Protocols

Compound Library Preparation

A diverse library of N-(3-Fluorophenyl)anthranilic acid derivatives should be synthesized. A general synthetic route can be adapted from established methods for N-aryl anthranilic acids, such as the Ullmann condensation or Pd-catalyzed B-N coupling reactions.[20][21]

Example Synthetic Approach (Conceptual): A plausible synthesis involves the reaction of 2-chlorobenzoic acid with 3-fluoroaniline in the presence of a copper catalyst and a base.[22] The resulting N-(3-Fluorophenyl)anthranilic acid can then be further modified at the carboxylic acid group to generate a library of esters or amides.

All compounds should be purified to >95% purity as determined by HPLC and their structures confirmed by NMR and mass spectrometry.[23] Master stocks (e.g., 10 mM in 100% DMSO) should be prepared and stored at -20°C or -80°C. Intermediate plates can be prepared by diluting the master stocks for use in the assays.

Primary High-Throughput Screen: Cell Viability

The primary screen aims to identify compounds that reduce the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[13][24]

Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Readout Seed Seed Cells in Microplates Incubate1 Incubate 24h Seed->Incubate1 Add_Cmpd Add Compounds (incl. Controls) Incubate1->Add_Cmpd Incubate2 Incubate 48h Add_Cmpd->Incubate2 Equilibrate Equilibrate to Room Temp Incubate2->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Shake Shake 2 min Add_CTG->Shake Incubate3 Incubate 10 min Shake->Incubate3 Read Read Luminescence Incubate3->Read

Caption: Primary HTS workflow for cell viability screening.

Step-by-Step Protocol (384-well format):

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Dilute cells to the desired seeding density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.

    • Dispense 40 µL of the cell suspension into each well of a white, opaque-walled 384-well plate.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting compound activity. Opaque plates are essential to prevent crosstalk between wells in luminescence assays.[19]

  • Incubation:

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition:

    • Prepare a working concentration plate of your N-(3-Fluorophenyl)anthranilic acid derivatives (e.g., at 5x the final desired concentration).

    • Using an automated liquid handler, add 10 µL of the compound solution to the corresponding wells.

    • Include controls on each plate:

      • Vehicle Control: 0.1% DMSO in medium (represents 100% viability).

      • Positive Control: Doxorubicin or another known cytotoxic agent (represents 0% viability).

      • No-Cell Control: Medium only (for background luminescence).

  • Incubation:

    • Incubate the plates for an additional 48-72 hours. The incubation time should be optimized based on the doubling time of the cell line.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[19]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[13]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[19]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Secondary Screen I: Apoptosis Induction

Compounds identified as "hits" in the primary screen should be further investigated to determine if they induce apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16]

Workflow Diagram:

Apoptosis_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Readout Seed Seed Cells in Microplates Incubate1 Incubate 24h Seed->Incubate1 Add_Cmpd Add Hit Compounds (Dose-Response) Incubate1->Add_Cmpd Incubate2 Incubate 24h Add_Cmpd->Incubate2 Equilibrate Equilibrate to Room Temp Incubate2->Equilibrate Add_CG Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_CG Shake Shake 30 sec Add_CG->Shake Incubate3 Incubate 1-3h Shake->Incubate3 Read Read Luminescence Incubate3->Read

Caption: Secondary screen workflow for apoptosis induction.

Step-by-Step Protocol (96-well format):

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the primary screen protocol, using white, opaque-walled 96-well plates (e.g., 10,000 cells in 80 µL).

    • Prepare serial dilutions of the hit compounds to test in a dose-response manner (e.g., 8-point, 3-fold dilutions).

    • Add 20 µL of the diluted compounds to the cells. Include vehicle and a positive control for apoptosis (e.g., Staurosporine).

  • Incubation:

    • Incubate for a shorter period than the viability assay (e.g., 24 hours), as caspase activation is an earlier event in apoptosis.

  • Assay Procedure:

    • Equilibrate the plates to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16]

    • Add 100 µL of the reagent to each well.[16]

    • Mix the contents by shaking on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours.[16]

  • Data Acquisition:

    • Measure the luminescence. An increase in luminescence indicates activation of caspase-3/7.

Secondary Screen II: Cell Cycle Analysis

To determine if the compounds cause cell cycle arrest, a high-throughput cell cycle analysis can be performed using flow cytometry. This method quantifies the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI).[17][25]

Step-by-Step Protocol (96-well format):

  • Cell Seeding and Treatment:

    • Seed cells in clear-bottom 96-well plates and treat with a dose-response of hit compounds as described for the apoptosis assay. Incubate for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest adherent cells by trypsinization, or suspension cells by direct transfer, into V-bottom 96-well plates.

    • Centrifuge the plates (e.g., 300 x g for 5 minutes) and discard the supernatant.

    • Wash the cell pellets once with cold PBS.

    • Resuspend the cells in 50 µL of cold PBS.

    • While vortexing gently, add 150 µL of ice-cold 70% ethanol dropwise to fix the cells.[18]

    • Incubate at 4°C for at least 2 hours (or overnight).

    • Causality: Fixation with ethanol permeabilizes the cell membrane and preserves the cellular structure, allowing the DNA stain to enter while preventing degradation.[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellets once with PBS.

    • Resuspend the cells in 100 µL of PI staining solution containing RNase A.[17]

    • Causality: RNase A is crucial because PI intercalates with both DNA and double-stranded RNA. The RNase treatment ensures that the fluorescence signal is proportional only to the DNA content.[17]

  • Data Acquisition:

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer equipped with a high-throughput sampler.

    • The data will generate histograms showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Data Analysis and Interpretation

Primary Screen Data Analysis
  • Normalization: Raw luminescence values from each well are normalized to the plate controls. The percentage of cell viability is calculated using the following formula: % Viability = [(RLU_sample - RLU_background) / (RLU_vehicle - RLU_background)] * 100 (where RLU is Relative Light Units)

  • Hit Identification: A "hit" is defined as a compound that causes a significant decrease in cell viability below a certain threshold. A common method is to use a Z-score or a robust Z-score (using median and median absolute deviation) to identify active compounds. A typical hit threshold might be a Z-score ≤ -3.[26]

Secondary Screen Data Analysis
  • Apoptosis and Viability: For dose-response experiments, plot the percentage of activity (viability or caspase activation) against the log of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the EC₅₀ (for caspase activation) or IC₅₀ (for viability reduction) values.

  • Cell Cycle: The flow cytometry data is analyzed using software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M). A significant increase in the percentage of cells in a particular phase compared to the vehicle control indicates a cell cycle block.

Table 1: Example Data Summary for a Hit Compound

AssayCell LineParameterValue
Primary Screen HT-29% Viability @ 10 µM15.2%
Z-Score-3.8
Dose-Response HT-29IC₅₀ (Viability)2.5 µM
MCF-7IC₅₀ (Viability)4.1 µM
BEAS-2BIC₅₀ (Viability)> 50 µM
Mechanism HT-29EC₅₀ (Caspase 3/7)3.0 µM
Cell Cycle HT-29% Cells in G2/M (24h)65% (vs 15% in control)

Proposed Signaling Pathway

The anticancer effects of N-(3-Fluorophenyl)anthranilic acid derivatives are likely mediated through multiple pathways. Based on the known activities of related fenamates, a plausible mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of pro-survival pathways like NF-κB and the modulation of COX-2 activity.[3][6][27]

Signaling_Pathway Compound N-(3-Fluorophenyl) anthranilic acid derivative NFkB NF-κB Pathway Compound->NFkB Inhibits COX2 COX-2 Compound->COX2 Inhibits Caspases Executioner Caspases (Caspase 3/7) Compound->Caspases Activates (indirectly) CellCycle Cell Cycle Progression (G2/M Checkpoint) Compound->CellCycle Inhibits Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) NFkB->Bcl2 Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest

Sources

Method

Application of N-(3-Fluorophenyl)anthranilic Acid in the Synthesis of Kinase Inhibitors: A Technical Guide

Introduction: The Privileged Scaffold in Kinase Inhibition In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has, therefore, revolutionized cancer treatment. Within this field, certain chemical scaffolds have demonstrated remarkable utility, earning the designation of "privileged structures." N-phenyl anthranilic acid and its derivatives represent one such scaffold, consistently appearing in a variety of potent and selective kinase inhibitors.[1] This guide focuses on a key decorated analogue, N-(3-Fluorophenyl)anthranilic acid, and its strategic application in the synthesis of next-generation kinase inhibitors, with a particular emphasis on targeting critical oncogenic kinases such as Aurora, EGFR, and VEGFR. The fluorine substitution at the 3-position of the phenyl ring is a strategic modification to enhance metabolic stability and target engagement through favorable electrostatic interactions.

This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing not only detailed synthetic protocols but also the underlying scientific rationale for the experimental choices, ensuring a deep and practical understanding of the application of N-(3-Fluorophenyl)anthranilic acid in kinase inhibitor synthesis.

Core Synthetic Strategies: Building the Kinase Inhibitor Framework

The synthesis of kinase inhibitors based on the N-(3-Fluorophenyl)anthranilic acid scaffold typically involves a series of well-established yet adaptable synthetic transformations. The core of these inhibitors is often a heterocyclic system, such as a quinazoline, which is constructed upon the foundational anthranilic acid framework. Two primary retrosynthetic approaches are commonly employed to access the N-(3-Fluorophenyl)anthranilic acid core itself, followed by its elaboration into the final inhibitor.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for a generic quinazoline-based kinase inhibitor featuring the N-(3-fluorophenyl) moiety is depicted below. This pathway highlights the key bond formations and the central role of N-(3-Fluorophenyl)anthranilic acid as a pivotal intermediate.

Retrosynthesis Target Quinazoline Kinase Inhibitor Quinazoline Substituted Quinazoline Target->Quinazoline Final Elaboration Amide N-(Aryl)anthranilamide Quinazoline->Amide Cyclization Anthranilic_Acid N-(3-Fluorophenyl)anthranilic acid Amide->Anthranilic_Acid Amide Coupling Halobenzoic_Acid 2-Halobenzoic Acid Anthranilic_Acid->Halobenzoic_Acid Ullmann or Buchwald-Hartwig Aniline 3-Fluoroaniline Anthranilic_Acid->Aniline Ullmann or Buchwald-Hartwig

Caption: Retrosynthetic analysis of a quinazoline kinase inhibitor.

Protocol 1: Synthesis of the N-(3-Fluorophenyl)anthranilic Acid Core

The initial and critical step is the synthesis of the N-(3-Fluorophenyl)anthranilic acid core. This is typically achieved through a cross-coupling reaction, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.

Method A: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2] It generally requires high temperatures but can be effective for the synthesis of N-aryl anthranilic acids.

  • Reaction Scheme:

    • 2-Chlorobenzoic acid + 3-Fluoroaniline --(Cu catalyst, Base)--> N-(3-Fluorophenyl)anthranilic acid

  • Detailed Protocol:

    • To a stirred solution of 2-chlorobenzoic acid (1 equivalent) and 3-fluoroaniline (1.2 equivalents) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), add potassium carbonate (2 equivalents) as the base.

    • Add a copper catalyst, such as copper(I) iodide (CuI) or copper powder (0.1-0.2 equivalents).

    • Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure N-(3-Fluorophenyl)anthranilic acid.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[3][4][5]

  • Reaction Scheme:

    • 2-Bromobenzoic acid + 3-Fluoroaniline --(Pd catalyst, Ligand, Base)--> N-(3-Fluorophenyl)anthranilic acid

  • Detailed Protocol:

    • In a reaction vessel purged with an inert gas, combine 2-bromobenzoic acid (1 equivalent), 3-fluoroaniline (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 equivalents), and a suitable phosphine ligand like XPhos or SPhos (0.02-0.1 equivalents).

    • Add a non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (2-3 equivalents).

    • Add an anhydrous aprotic solvent such as toluene or dioxane.

    • Heat the mixture to 80-110 °C and monitor the reaction progress.

    • After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with an aqueous acid solution (e.g., 1 M HCl) to remove excess aniline and base.

    • Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield N-(3-Fluorophenyl)anthranilic acid.

Application in the Synthesis of an Aurora Kinase B Inhibitor

A notable application of the N-(3-fluorophenyl) moiety is in the development of inhibitors for Aurora kinase B (AURKB), a key regulator of mitosis that is frequently overexpressed in various cancers.[6] A potent and selective AURKB inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, serves as an excellent case study.[6][7][8]

Synthetic Pathway Overview

The synthesis of this complex molecule can be envisioned to proceed through a convergent route, where the N-(3-fluorophenyl)acetamide side chain is prepared separately and then coupled to a pre-functionalized quinazoline core.

Synthesis_Workflow cluster_sidechain Side Chain Synthesis cluster_core Quinazoline Core Synthesis cluster_final Final Coupling Sidechain_Start 2-(4-Aminophenyl)acetic acid Sidechain_Intermediate 2-(4-Aminophenyl)-N-(3-fluorophenyl)acetamide Sidechain_Start->Sidechain_Intermediate Amide Coupling Final_Product Target Inhibitor Sidechain_Intermediate->Final_Product Buchwald-Hartwig Amination Core_Start Substituted Anthranilonitrile Core_Intermediate 4-Chloro-7-iodoquinazoline Core_Start->Core_Intermediate Cyclization Final_Core 4-Chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline Core_Intermediate->Final_Core Suzuki Coupling Final_Core->Final_Product

Caption: Convergent synthesis workflow for an Aurora Kinase B inhibitor.

Protocol 2: Synthesis of the N-(3-Fluorophenyl)acetamide Side Chain

This protocol details the formation of the amide bond between 2-(4-aminophenyl)acetic acid and 3-fluoroaniline.

  • Reaction Scheme:

    • 2-(4-Aminophenyl)acetic acid + 3-Fluoroaniline --(Coupling Agent)--> 2-(4-Aminophenyl)-N-(3-fluorophenyl)acetamide

  • Detailed Protocol:

    • Dissolve 2-(4-aminophenyl)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.

    • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add 3-fluoroaniline (1.1 equivalents) to the reaction mixture, followed by a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: Assembly of the Quinazoline Core and Final Coupling

The quinazoline core is typically synthesized from a substituted anthranilonitrile, followed by functionalization. The final step involves coupling the quinazoline core with the N-(3-fluorophenyl)acetamide side chain.

  • Reaction Scheme (Final Step):

    • 4-Chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline + 2-(4-Aminophenyl)-N-(3-fluorophenyl)acetamide --(Pd catalyst, Ligand, Base)--> Final Inhibitor

  • Detailed Protocol (Final Coupling):

    • In a Schlenk flask under an inert atmosphere, combine the 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline (1 equivalent), the synthesized 2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide (1.1 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), and a bulky electron-rich phosphine ligand like BINAP (0.1 equivalents).

    • Add a base, for instance, cesium carbonate (Cs₂CO₃) (2 equivalents), and an anhydrous solvent like dioxane or toluene.

    • Heat the reaction mixture to reflux (around 100-110 °C) for several hours until the starting materials are consumed, as monitored by LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the final compound by preparative high-performance liquid chromatography (HPLC) or crystallization to yield the highly pure Aurora Kinase B inhibitor.

Quantitative Data Summary

The inhibitory activity of kinase inhibitors is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following table summarizes representative IC₅₀ values for kinase inhibitors incorporating the N-phenyl anthranilic acid scaffold or related structures, highlighting the potency that can be achieved.

Compound ClassKinase TargetRepresentative IC₅₀ (nM)Reference
Quinazoline-basedAurora A52.2 ± 8.1[9]
Quinazoline-basedAurora A64.9 ± 13.7[9]
Pyrimidine-basedAurora A7.1[7]
Pyrazole-basedAurora A110 ± 30[9]
Indolinone-basedSrc3550[10]
N-phenylacetamideFLT3-ITD<100 (general potency)[7]

Note: The IC₅₀ values are highly dependent on the specific assay conditions and the full molecular structure of the inhibitor.

Conclusion and Future Perspectives

N-(3-Fluorophenyl)anthranilic acid stands out as a valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. Its strategic incorporation into various heterocyclic scaffolds, such as quinazolines, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthetic protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this privileged scaffold. Future efforts in this area will likely focus on the development of novel, highly selective inhibitors for emerging kinase targets and the optimization of drug-like properties to overcome challenges such as acquired resistance and off-target toxicities. The continued application of established and innovative synthetic methodologies will undoubtedly fuel the discovery of the next generation of targeted cancer therapies.

References

  • Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. (2021). Medicinal Research Reviews. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. (2016). Austin Journal of Bioorganic & Organic Chemistry. Available at: [Link]

  • Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Available at: [Link]

  • Ullmann condensation. (2023). Wikipedia. Available at: [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2017). Chemistry - A European Journal. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022). CoLab. Available at: [Link]

Sources

Application

Step-by-step guide to the synthesis of N-(3-Fluorophenyl)anthranilic acid esters

Application Note & Protocol A Researcher's Guide to the Synthesis of N-(3-Fluorophenyl)anthranilic Acid Esters: Methodologies, Protocols, and Mechanistic Insights Abstract N-aryl anthranilic acid derivatives are crucial...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Researcher's Guide to the Synthesis of N-(3-Fluorophenyl)anthranilic Acid Esters: Methodologies, Protocols, and Mechanistic Insights

Abstract

N-aryl anthranilic acid derivatives are crucial scaffolds in medicinal chemistry, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Specifically, N-(3-Fluorophenyl)anthranilic acid and its esters are key intermediates in the synthesis of pharmacologically active molecules. This guide provides a detailed, step-by-step protocol for the synthesis of these valuable compounds, aimed at researchers, chemists, and drug development professionals. We will explore and compare the two primary catalytic C-N cross-coupling methodologies: the classic copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. This document explains the causality behind experimental choices, offers a detailed protocol for the Buchwald-Hartwig approach, and includes troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the N-(3-Fluorophenyl)anthranilic Acid Scaffold

The N-phenylanthranilic acid core structure is a privileged scaffold in drug discovery. Its derivatives, known as fenamates, are a well-established class of NSAIDs. The introduction of a fluorine atom, as in the N-(3-Fluorophenyl) moiety, can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug candidate. Consequently, the efficient and reliable synthesis of N-(3-Fluorophenyl)anthranilic acid esters is a critical step for researchers exploring new chemical entities in this therapeutic space. These esters serve as versatile building blocks for further chemical elaboration into complex heterocyclic systems or for direct biological screening.

Core Synthetic Strategies: A Tale of Two Cross-Couplings

The formation of the C-N bond between the anthranilate and the 3-fluorophenyl ring is the cornerstone of this synthesis. This is typically achieved via transition metal-catalyzed cross-coupling reactions.

The Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-established method for forming C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine. In this context, the reaction involves coupling an anthranilic acid ester with a 3-fluorohalobenzene.

Mechanism and Rationale: The traditional Ullmann reaction requires harsh conditions, including high temperatures (often >170-210 °C) and polar aprotic solvents like DMF or NMP. The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the desired N-aryl product.

Advantages:

  • Utilizes a relatively inexpensive and abundant copper catalyst.

  • Well-established in the literature for synthesizing N-aryl anthranilic acids.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures), limiting its functional group tolerance.

  • Often necessitates stoichiometric amounts of copper.

  • Substrate scope can be limited, and yields may be inconsistent.

The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination has emerged as a more versatile and efficient alternative to the Ullmann condensation for C-N bond formation. This reaction employs a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to couple an aryl halide or triflate with an amine under significantly milder conditions.

Mechanism and Rationale: The catalytic cycle, a cornerstone of modern cross-coupling chemistry, provides a framework for understanding the reaction's efficiency. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential for promoting the key steps of oxidative addition and reductive elimination, thereby enhancing catalytic turnover and expanding the reaction's scope. The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in deprotonating the amine, making it a more active nucleophile in the catalytic cycle.

Advantages:

  • Milder reaction conditions, leading to better functional group tolerance.

  • Requires only catalytic amounts of palladium.

  • Broad substrate scope, including less reactive aryl chlorides.

  • Generally provides higher yields and greater reproducibility than the Ullmann reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Base Base (e.g., K₃PO₄) Base->LigandEx Amine R₂NH (Amine) Amine->LigandEx PdII_Amine Ar-Pd(II)-NR₂(L_n) LigandEx->PdII_Amine - HX RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Comparative Analysis of Synthetic Routes

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu(I) or Cu(0))Palladium (Pd(0)) with Phosphine Ligand
Typical Loading Stoichiometric to high catalyticLow catalytic (0.1-5 mol%)
Temperature High (150-220 °C)Mild to moderate (RT - 120 °C)
Base Strong base (e.g., K₂CO₃)Weaker bases often suffice (e.g., K₃PO₄, Cs₂CO₃)
Solvent High-boiling polar (DMF, NMP)Aprotic (Toluene, Dioxane, THF)
Functional Groups Limited toleranceExcellent tolerance
Yield & Purity VariableGenerally high and clean
References

Experimental Protocol: Buchwald-Hartwig Synthesis of Methyl N-(3-Fluorophenyl)anthranilate

This protocol details a reliable method for synthesizing the target ester, chosen for its superior performance and broader applicability.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flask (Anthranilate, Aryl Halide, Base, Pd Catalyst, Ligand) B 2. Add Anhydrous Solvent (e.g., Toluene) A->B C 3. Degas Mixture (N₂ or Ar Purge) B->C D 4. Heat to 100-110 °C with Stirring C->D E 5. Monitor Progress by TLC/LC-MS (Typically 12-24h) D->E F 6. Cool and Filter (e.g., through Celite) E->F G 7. Concentrate Filtrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Materials & Equipment
  • Reactants: Methyl anthranilate, 1-bromo-3-fluorobenzene (or 1-chloro-3-fluorobenzene)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvent: Anhydrous Toluene

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (Schlenk line or nitrogen balloon), TLC plates, silica gel for column chromatography, rotary evaporator.

Step-by-Step Methodology
  • Flask Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl anthranilate (1.0 equiv), potassium phosphate (2.0 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

    • Expertise Note: The palladium precatalyst and ligand are air-sensitive. It is best practice to weigh and add them under an inert atmosphere (e.g., in a glovebox) or quickly in air followed by immediate inerting of the flask. The ratio of Pd to ligand is crucial for catalytic activity.

  • Addition of Reagents: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Through the septum, add 1-bromo-3-fluorobenzene (1.1 equiv) via syringe, followed by anhydrous toluene.

    • Expertise Note: Using a slight excess of the aryl halide ensures complete consumption of the more valuable starting amine. The solvent must be anhydrous to prevent quenching of the catalyst and base.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Trustworthiness: The reaction progress should be monitored periodically (e.g., every 4-6 hours) using Thin Layer Chromatography (TLC) or LC-MS to determine the point of completion and avoid side-product formation from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified by flash column chromatography on silica gel.

    • Expertise Note: A typical eluent system for this type of compound is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%). The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated.

  • Characterization: The final product, a pale yellow oil or solid, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Wet solvent/reagents; Insufficient base.Use fresh catalyst/ligand. Ensure all glassware is dry and solvent is anhydrous. Use freshly ground, dry base.
Formation of Side Products Reaction temperature too high or time too long; Impure starting materials.Optimize temperature and monitor reaction closely. Purify starting materials before use.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for chromatography. Consider recrystallization if the product is a solid.
Dehalogenation of Aryl Halide Presence of water or other protic sources.Rigorously exclude moisture from the reaction.

Conclusion

The synthesis of N-(3-Fluorophenyl)anthranilic acid esters is readily achievable through modern synthetic organic chemistry techniques. While the Ullmann condensation provides a classic route, the palladium-catalyzed Buchwald-Hartwig amination offers superior yields, milder conditions, and broader functional group compatibility, making it the method of choice for most laboratory and process applications. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently produce these valuable intermediates for drug discovery and development.

References

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
  • Kratochvíl, M., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Publishing.
  • Various Authors. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. ResearchGate.
  • Google Patents. (n.d.). EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • Kumar, A., et al. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (n.d.). US4135050A - Process for preparing anthranilic acid esters.
  • Singh, J. (2025). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. ResearchGate.
  • Larsson, J. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University.
  • Gaba, M., & Mohan, C. (2023). Synthesis and
Method

Application Notes and Protocols for Evaluating the Antimicrobial Properties of N-(3-Fluorophenyl)anthranilic Acid

Introduction: The Rationale for Investigating N-(3-Fluorophenyl)anthranilic Acid The ever-escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N-(3-Fluorophenyl)anthranilic Acid

The ever-escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Anthranilic acid and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2][3] Notably, N-phenylanthranilic acid, a core structure related to our compound of interest, has demonstrated significant antibacterial activity.[4] The substitution on the phenyl ring can dramatically influence the biological activity of the molecule. The introduction of a fluorine atom, as in N-(3-Fluorophenyl)anthranilic acid, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, potentially leading to improved antimicrobial potency.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of N-(3-Fluorophenyl)anthranilic acid. The protocols herein are grounded in the standardized methodologies of the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.[6][7] We will detail the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution method, as well as the Kirby-Bauer disk diffusion susceptibility test.

I. Core Methodologies for Antimicrobial Susceptibility Testing

The cornerstone of evaluating a novel compound's antimicrobial potential lies in determining its ability to inhibit bacterial growth (bacteriostatic activity) and to kill bacteria (bactericidal activity). The following internationally recognized methods are detailed to provide a robust assessment of N-(3-Fluorophenyl)anthranilic acid.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This method is highly standardized and allows for the efficient testing of multiple compounds against various bacterial strains.[6]

1. Preparation of N-(3-Fluorophenyl)anthranilic Acid Stock Solution:

  • Accurately weigh a precise amount of N-(3-Fluorophenyl)anthranilic acid powder.
  • Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical and should be tested for its own antimicrobial activity at the highest concentration used in the assay.
  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

3. Serial Dilution in a 96-Well Microtiter Plate:

  • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.
  • Add 200 µL of the N-(3-Fluorophenyl)anthranilic acid working solution to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
  • Well 11 will serve as the growth control (containing only inoculum and broth), and well 12 will be the sterility control (containing only broth).

4. Inoculation and Incubation:

  • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension.
  • The final volume in each well will be 200 µL.
  • Seal the plate and incubate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of N-(3-Fluorophenyl)anthranilic acid at which there is no visible growth (turbidity) of the bacteria.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D Add Inoculum E Incubate at 37°C for 18-24h D->E F Read MIC (No Visible Growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

B. Minimum Bactericidal Concentration (MBC) Determination

Following the MIC assay, the MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10] An MBC is typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[11]

1. Subculturing from MIC Plate:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-20 µL aliquot.
  • Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
  • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

2. Incubation:

  • Incubate the agar plate at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of N-(3-Fluorophenyl)anthranilic acid that results in no bacterial growth on the subculture plate, or a ≥99.9% reduction in CFU compared to the initial inoculum count.
C. Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[7] It is a simple, cost-effective, and widely used method for preliminary screening.[12]

1. Preparation of Agar Plates and Inoculum:

  • Prepare Mueller-Hinton agar (MHA) plates with a uniform thickness.
  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate to create a bacterial lawn.

2. Preparation and Application of Disks:

  • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of N-(3-Fluorophenyl)anthranilic acid.
  • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
  • Gently press the disks to ensure complete contact with the agar.

3. Incubation and Measurement:

  • Invert the plates and incubate at 35-37°C for 18-24 hours.
  • After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

4. Interpretation of Results:

  • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. While standardized interpretive criteria (Susceptible, Intermediate, Resistant) are not available for novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity and can be compared with zones produced by known antibiotics.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate (Bacterial Lawn) A->C B Prepare Impregnated Paper Disks D Place Disks on Agar Surface B->D C->D Apply Disks E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

II. Data Presentation and Interpretation

For a comprehensive evaluation, it is recommended to test N-(3-Fluorophenyl)anthranilic acid against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results should be tabulated for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of N-(3-Fluorophenyl)anthranilic Acid

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusPositive163218
Enterococcus faecalisPositive32>6412
Escherichia coliNegative64>648
Pseudomonas aeruginosaNegative>64>640
Ciprofloxacin (Control)-0.5130 (S. aureus)

Interpretation of Hypothetical Data:

  • MIC/MBC Ratio: A common criterion for bactericidal activity is an MBC/MIC ratio of ≤4.[13] In the hypothetical data, against S. aureus, the ratio is 2 (32/16), suggesting a bactericidal effect. Against E. faecalis, the ratio is >2, indicating a likely bacteriostatic effect.

  • Gram-Positive vs. Gram-Negative Activity: The hypothetical data suggests that N-(3-Fluorophenyl)anthranilic acid is more effective against Gram-positive bacteria. This is a common observation for some classes of antimicrobial compounds due to the differences in the bacterial cell wall structure.

  • Disk Diffusion Correlation: The zone of inhibition diameters generally correlate with the MIC values. A larger zone of inhibition corresponds to a lower MIC and greater susceptibility.

III. Concluding Remarks and Future Directions

The methodologies outlined in these application notes provide a robust framework for the initial antimicrobial characterization of N-(3-Fluorophenyl)anthranilic acid. A thorough evaluation using these standardized protocols will yield reliable and reproducible data, which is essential for the progression of any novel compound in the drug discovery pipeline. Further studies could involve time-kill assays to understand the pharmacodynamics of the compound, mechanism of action studies, and testing against a broader panel of resistant bacterial strains.

IV. References

Sources

Application

Application Notes and Protocols for the Solid-Phase Synthesis of N-Substituted Anthranilic Acid Derivatives

Introduction: The Significance of the Anthranilic Acid Scaffold Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a cornerstone scaffold in medicinal chemistry.[1][2] The unique ortho-arrangement of an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Anthranilic Acid Scaffold

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a cornerstone scaffold in medicinal chemistry.[1][2] The unique ortho-arrangement of an amino group and a carboxylic acid on a benzene ring provides a versatile platform for generating structurally diverse molecules with a wide array of biological activities.[2][3] These derivatives are renowned for their anti-inflammatory, analgesic, and antipyretic properties, with well-known drugs like mefenamic acid serving as prime examples.[4][5] The therapeutic reach of this scaffold extends further, encompassing anticancer, antiviral, antimicrobial, and insecticidal activities.[2][6]

The demand for large libraries of these compounds for structure-activity relationship (SAR) studies in drug discovery has driven the need for more efficient synthetic methodologies.[2] Solid-phase organic synthesis (SPOS) emerges as a superior strategy to traditional solution-phase methods. By anchoring the initial molecule to an insoluble polymer support, SPOS facilitates the use of excess reagents to drive reactions to completion and dramatically simplifies purification, which is reduced to simple filtration and washing steps. This approach is ideally suited for the combinatorial synthesis and high-throughput screening of novel N-substituted anthranilic acid derivatives.

This guide provides a detailed framework and validated protocols for the solid-phase synthesis of these important compounds, focusing on the underlying chemical principles and practical execution.

Part 1: Foundational Principles of the Solid-Phase Approach

The solid-phase synthesis of N-substituted anthranilic acids follows a logical, multi-stage workflow. The core principle involves immobilizing an anthranilic acid building block onto a solid support via its carboxylic acid functionality. The now-exposed N-terminus serves as a handle for diversification through various substitution reactions. The final, purified compounds are then liberated from the support in a cleavage step.

G cluster_0 Solid-Phase Workflow Overview A 1. Resin Selection & Swelling B 2. Immobilization (Anthranilic Acid Loading) A->B Prepare support C 3. N-Protecting Group Removal B->C Expose reactive site D 4. N-Substitution (Library Diversification) C->D Attach R-group E 5. Cleavage & Deprotection D->E Release from support F 6. Product Isolation E->F Purify final compound

Caption: High-level workflow for solid-phase synthesis.

The Choice of Solid Support and Linker

The success of any solid-phase synthesis is critically dependent on the selection of an appropriate resin and linker.[7][8] The resin must be chemically inert to the reaction conditions and exhibit good swelling properties in the chosen solvents to ensure accessibility of the reactive sites.[8] The linker connects the initial molecule to the resin and dictates the conditions required for the final cleavage.[8]

For anchoring carboxylic acids, the Wang resin is a highly effective and widely used choice.[9][10] It features a p-alkoxybenzyl alcohol linker that forms an ester bond with the carboxylic acid of the anthranilate. This ester bond is stable to the basic and nucleophilic conditions often used for N-substitution but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[9]

Resin/LinkerFunctional GroupAttachment ChemistryCleavage ConditionSuitability for Anthranilates
Wang Resin p-Alkoxybenzyl AlcoholEsterification (DIC/DMAP)Strong Acid (e.g., 95% TFA)Excellent. Stable to basic Fmoc deprotection and various N-substitution conditions.
Merrifield Resin ChloromethylNucleophilic Displacement (Cs-salt)Strong Acid (e.g., HF) or TMSTfGood. Requires harsher cleavage conditions which may not be suitable for sensitive final products.
Rink Amide Resin Fmoc-protected AminoAmide bond formationStrong Acid (e.g., 95% TFA)Not suitable for C-terminal attachment. Used when synthesizing peptide amides.[10]

Part 2: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 2.1: Resin Preparation and Swelling
  • Rationale: The polymer matrix of the resin must be swollen to allow reagents to penetrate the beads and access the reactive sites. Dichloromethane (DCM) is an excellent swelling solvent for polystyrene-based resins like Wang resin.

  • Procedure:

    • Place the required amount of Wang resin (e.g., 1.0 g, typical loading 0.5-1.0 mmol/g) into a solid-phase synthesis vessel.

    • Add DCM (approx. 10-15 mL per gram of resin).

    • Agitate the suspension gently (e.g., on a shaker or with nitrogen bubbling) for 30 minutes at room temperature.

    • Drain the solvent by filtration.

Protocol 2.2: Immobilization of N-Fmoc-Anthranilic Acid
  • Rationale: The carboxylic acid of an N-protected anthranilic acid is coupled to the hydroxyl groups of the Wang resin via esterification. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amine; it is stable during the esterification but can be easily removed later with a mild base (piperidine). A carbodiimide activator (DIC) and a catalyst (DMAP) are used to facilitate the reaction.

  • Procedure:

    • Dissolve N-Fmoc-anthranilic acid (3 equivalents relative to resin loading) in a minimal amount of N,N-Dimethylformamide (DMF).

    • Add this solution to the pre-swollen Wang resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC, 3 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

    • Agitate the mixture at room temperature for 4-6 hours.

    • To cap any unreacted hydroxyl sites, drain the vessel and add a solution of Acetic Anhydride/Pyridine/DCM (1:2:2, v/v/v). Agitate for 1 hour.[11]

    • Drain the capping solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under high vacuum. A small sample can be subjected to a test cleavage to confirm successful loading via LC-MS analysis.

Protocol 2.3: Fmoc Group Deprotection
  • Rationale: The Fmoc group must be removed to expose the secondary amine for the subsequent N-substitution reaction. A solution of piperidine in DMF is the standard reagent for this cleavage.

  • Procedure:

    • Swell the Fmoc-anthranilate-resin in DMF for 20 minutes.

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.

    • Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution.

    • Agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Confirm the presence of a free amine using the Kaiser test (a positive test will result in a deep blue color).

Protocol 2.4: N-Substitution – The Diversification Step

This is the key step where structural diversity is introduced. Two common and powerful methods are presented below.

Method A: Reductive Amination (for N-Alkyl Derivatives)

  • Rationale: The resin-bound amine reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product.

  • Procedure:

    • Swell the deprotected resin in a solution of 1% acetic acid in Dichloroethane (DCE).

    • Add the desired aldehyde or ketone (5-10 equivalents).

    • Agitate the mixture for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (STAB, 5-10 eq.).

    • Agitate overnight at room temperature.

    • Drain the reaction mixture and wash the resin sequentially with Methanol (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Method B: Acylation (for N-Acyl Derivatives)

  • Rationale: To form an amide bond, a carboxylic acid is activated with a coupling agent like HBTU in the presence of a non-nucleophilic base (DIPEA) before being added to the resin-bound amine.

  • Procedure:

    • In a separate vial, pre-activate the desired carboxylic acid (3 eq.) by dissolving it in DMF with HBTU (2.9 eq.) and DIPEA (6 eq.). Allow this mixture to stand for 10 minutes.

    • Swell the deprotected resin in DMF.

    • Add the pre-activated carboxylic acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor reaction completion with a Kaiser test (a negative test indicates complete consumption of the free amine).

    • Drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

G cluster_1 Method A: Reductive Amination cluster_2 Method B: Acylation Resin Resin-Linker-NH-Anthranilate ProductA Resin-Linker-N(R-CH₂)-Anthranilate ProductB Resin-Linker-N(CO-R')-Anthranilate Aldehyde R-CHO Aldehyde/Ketone Aldehyde->Resin + 1% AcOH STAB NaBH(OAc)₃ STAB->Resin In situ reduction CarboxylicAcid R'-COOH Carboxylic Acid HBTU HBTU/DIPEA CarboxylicAcid->HBTU Pre-activation HBTU->Resin Coupling

Caption: Chemical diversification on the solid support.

Protocol 2.5: Cleavage and Product Isolation
  • Rationale: The final compound is cleaved from the Wang resin using a strong acid. A "cleavage cocktail" containing TFA and scavengers is essential.[12] Scavengers, such as triisopropylsilane (TIS) and water, are used to trap the highly reactive carbocations generated from the linker and any remaining side-chain protecting groups, preventing them from causing side reactions with the desired product.[13]

  • Procedure:

    • Place the dried, derivatized resin in a reaction vessel.

    • Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v).

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

    • Concentrate the TFA solution under reduced pressure (or by blowing a gentle stream of nitrogen over the surface).

    • Precipitate the crude product by adding the concentrated solution dropwise to a flask of ice-cold diethyl ether.

    • Collect the precipitated solid by centrifugation or filtration.

    • Wash the solid with cold ether to remove residual scavengers.

    • Dry the final product under vacuum. The crude product can then be analyzed and purified by HPLC.

Conclusion

Solid-phase organic synthesis provides a robust, efficient, and scalable platform for the generation of N-substituted anthranilic acid derivatives. The protocols detailed herein, centered around the use of Wang resin, offer a reliable workflow from immobilization to final cleavage. By systematically varying the building blocks used in the N-substitution step, researchers can rapidly assemble large, diverse chemical libraries, accelerating the hit-to-lead optimization process in modern drug discovery programs. The adaptability of this methodology allows for the incorporation of a vast range of chemical functionalities, ensuring its continued relevance in the search for novel therapeutic agents.

References

  • Synthesis and Pharmacological Screening of N-Substituted Anthranilic Acid Derivatives. International Journal of Drug Development and Research.
  • Som, P.
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Pharmaceutical Chemistry Of Anthranilic Acid Deriv
  • Synthesis and pharmacological screening of N-substituted anthranilic acid deriv
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI.
  • Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands.
  • Carboxylic Acid Linkers - Solid Phase Synthesis.
  • Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candid
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar.
  • Guide to Resins and Linkers in SPPS. Biosynth.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(3-Fluorophenyl)anthranilic acid

Abstract This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-(3-Fluorophenyl)anthranilic acid. The methodology is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-(3-Fluorophenyl)anthranilic acid. The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity material. The protocol herein is grounded in the physicochemical properties of the target molecule and established chromatographic principles for acidic aromatic compounds. This guide provides a step-by-step protocol, explains the scientific rationale behind the chosen parameters, and offers a framework for method optimization.

Introduction

N-(3-Fluorophenyl)anthranilic acid is an aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Structurally, it is an analog of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of both a carboxylic acid and an amine group makes the molecule amphoteric, and its aromatic nature dictates its chromatographic behavior.[2] The purity of such intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

Reversed-phase HPLC is a powerful technique for the purification of organic molecules due to its high resolution, reproducibility, and scalability.[3][4] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For ionizable compounds like N-(3-Fluorophenyl)anthranilic acid, control of the mobile phase pH is paramount for achieving sharp, symmetrical peaks and reproducible retention times.[5] This application note details a systematic approach to developing and implementing an effective HPLC purification method for this compound.

Physicochemical Properties of N-(3-Fluorophenyl)anthranilic acid

A thorough understanding of the analyte's properties is the foundation of a logical HPLC method development.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO₂[6]
Molecular Weight 231.22 g/mol [6]
Appearance Pale yellow to gray powder[6]
Melting Point 158 °C[6]
Predicted pKa 3.66[6]

The key property for HPLC method development is the pKa of the carboxylic acid group. With a predicted pKa of 3.66, N-(3-Fluorophenyl)anthranilic acid is a weak acid.[6] To ensure reproducible retention and good peak shape in reversed-phase chromatography, the ionization of this acidic group must be suppressed.[7] This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the pKa.[5]

HPLC Method Development and Rationale

The following HPLC parameters have been selected based on the physicochemical properties of N-(3-Fluorophenyl)anthranilic acid and general principles for the separation of aromatic carboxylic acids.[8][9]

Column Selection

A C18 stationary phase is the most common and versatile choice for reversed-phase HPLC and is well-suited for the separation of moderately polar to nonpolar compounds like N-(3-Fluorophenyl)anthranilic acid.[10] The aromatic rings and the overall hydrophobicity of the molecule will allow for good retention on a C18 column.

Mobile Phase Composition

The mobile phase consists of an aqueous component and an organic modifier.

  • Aqueous Phase (Mobile Phase A): Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Rationale: The addition of TFA, a strong acid, will lower the pH of the mobile phase to approximately 2. This is well below the pKa of the analyte (3.66), ensuring that the carboxylic acid group is fully protonated (in its neutral form).[5][7] This suppression of ionization minimizes peak tailing and maximizes retention on the nonpolar stationary phase. TFA also acts as an ion-pairing agent, which can further improve peak shape for any residual ionic interactions.

  • Organic Phase (Mobile Phase B): Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Rationale: Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at low wavelengths. The addition of TFA to the organic phase ensures a consistent pH across the gradient.

Elution Mode

A gradient elution is recommended for purification.

  • Rationale: Gradient elution, where the concentration of the organic solvent is increased over time, is ideal for separating the target compound from impurities with a wide range of polarities. It allows for the efficient elution of more retained impurities while ensuring the main peak is sharp and well-resolved.

Detection

UV detection is appropriate for this analyte.

  • Rationale: N-(3-Fluorophenyl)anthranilic acid contains multiple aromatic rings, which are strong chromophores. A detection wavelength of 254 nm is a good starting point, as it is a common wavelength for detecting aromatic compounds. For higher sensitivity, the UV absorbance maximum should be determined experimentally by running a UV scan of the purified compound. Based on the structure, strong absorbance can also be expected in the 280-320 nm range.

Experimental Protocol

This protocol provides a step-by-step guide for the purification of N-(3-Fluorophenyl)anthranilic acid.

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale).

  • N-(3-Fluorophenyl)anthranilic acid (crude sample).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Methanol or Dimethyl Sulfoxide (DMSO) for sample dissolution.

  • 0.22 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of TFA. Degas the solution.

  • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Degas the solution.

  • Sample Preparation: Dissolve the crude N-(3-Fluorophenyl)anthranilic acid in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or a mixture of acetonitrile and water) to a concentration of approximately 5-10 mg/mL. Ensure the sample is fully dissolved. Filter the sample solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 10 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 500 µL (can be adjusted based on concentration and column size)
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.01090
25.01090
25.16040
30.06040
Purification Workflow

HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification prep_mobile Prepare Mobile Phases (A: Water+TFA, B: ACN+TFA) equilibrate Equilibrate Column (Initial Conditions) prep_mobile->equilibrate prep_sample Dissolve & Filter Crude Sample inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect Monitor at 254 nm run_gradient->detect collect Collect Fractions of Target Peak detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool If >98% Pure evaporate Evaporate Solvent (Rotovap/Lyophilizer) pool->evaporate final_product Obtain Purified Solid evaporate->final_product

Caption: Workflow for the HPLC purification of N-(3-Fluorophenyl)anthranilic acid.

Post-Purification Steps
  • Fraction Collection: Collect the eluent corresponding to the main peak in separate fractions.

  • Purity Analysis: Reinject a small aliquot of each collected fraction into an analytical scale HPLC system to determine the purity.

  • Pooling and Solvent Removal: Combine the fractions with the desired purity (e.g., >98%). Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.

Method Validation and Optimization

The provided protocol is a robust starting point. For routine use, further validation and optimization may be necessary.

Method Optimization Logic cluster_problems Common Issues cluster_solutions Potential Solutions start Initial Observation p1 Poor Resolution start->p1 p2 Peak Tailing start->p2 p3 Low Retention start->p3 s1 Adjust Gradient Slope (Make shallower) p1->s1 Modify Elution s4 Change Organic Solvent (e.g., to Methanol) p1->s4 Change Selectivity s2 Decrease Mobile Phase pH (e.g., use 0.1% H₃PO₄) p2->s2 Ensure Ion Suppression s3 Decrease Initial %B p3->s3 Increase Initial Retention end Optimized Method s1->end Improved Separation s2->end Symmetrical Peaks s3->end Adequate Retention s4->end Altered Elution Order

Caption: Logic for optimizing the HPLC purification method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of N-(3-Fluorophenyl)anthranilic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, a robust and efficient separation can be achieved using standard reversed-phase chromatography. The detailed step-by-step methodology and the rationale behind the parameter choices offer researchers a reliable starting point for obtaining high-purity material, which is essential for subsequent research and development activities.

References

  • N-Phenylanthranilic acid - ChemBK. (n.d.). Retrieved January 22, 2026, from [Link]

  • Anthranilic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Anthranilic acid, N-(3-methoxyphenyl)- | C14H13NO3 | CID 119702 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved January 22, 2026, from [Link]

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.). Retrieved January 22, 2026, from [Link]

  • High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. (2017, July 1). Retrieved January 22, 2026, from [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved January 22, 2026, from [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. (2020, April 17). Retrieved January 22, 2026, from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (n.d.). Retrieved January 22, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the Ullmann condensation for N-aryl anthranilic acids

Welcome to the technical support center for the Ullmann condensation, a pivotal reaction for the synthesis of N-aryl anthranilic acids—key intermediates in pharmaceutical and materials science. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann condensation, a pivotal reaction for the synthesis of N-aryl anthranilic acids—key intermediates in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when performing the Ullmann condensation for N-aryl anthranilic acid synthesis.

Q1: What is the active copper species in the Ullmann condensation, and which copper source should I use?

A1: The active catalytic species is widely considered to be Cu(I).[1] For this reason, starting with a Cu(I) salt such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) chloride (CuCl) is often preferred.[1] While Cu(0) (copper powder) and Cu(II) salts can be used, they typically require in situ reduction to the active Cu(I) state, which can sometimes be achieved under the reaction conditions, especially at higher temperatures.[1][2] For consistency and milder reaction conditions, high-purity Cu(I) salts are recommended.

Q2: How critical is the choice of ligand, and can I run the reaction without one?

A2: Ligands are crucial in modern Ullmann condensations. They play a significant role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle, which often leads to higher yields and allows for milder reaction conditions.[3] While traditional Ullmann reactions were often performed without ligands at very high temperatures, ligand-accelerated protocols are now standard.[1][4] The choice of ligand can be substrate-dependent. Common classes of ligands include amino acids (e.g., L-proline, N,N-dimethylglycine), diamines (e.g., 1,10-phenanthroline), and N,O-ligands.[3][5] Screening a small panel of ligands is often a good starting point for optimization.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is critical for several steps in the catalytic cycle. Its primary roles include the deprotonation of the anthranilic acid's carboxylic acid and amine functionalities, which is necessary for the formation of the key copper-amide intermediate.[1] The choice of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] Cesium carbonate is often effective due to its high solubility in polar aprotic solvents, but potassium phosphate is a strong, non-nucleophilic base that can also give excellent results. The base's particle size can also be a factor, with smaller particles offering greater surface area.[6]

Q4: My reaction is not going to completion. What are the first parameters I should investigate?

A4: If your reaction is sluggish or incomplete, the first parameters to check are temperature and the integrity of your reagents. Traditional Ullmann reactions required high temperatures (>200 °C), but modern ligand-assisted protocols often run effectively between 80-150 °C.[2][4] A modest increase in temperature may be all that is needed. Also, ensure your solvent is anhydrous and your reagents, particularly the copper catalyst and base, are of high purity and handled under an inert atmosphere to prevent deactivation.[1]

Q5: What are common side products in the synthesis of N-aryl anthranilic acids via Ullmann condensation?

A5: Common side products can include the homocoupling of the aryl halide (forming a biaryl species) and the reduction of the aryl halide (dehalogenation).[6] If the reaction is run at excessively high temperatures, decarboxylation of the anthranilic acid may also occur. Careful control of the reaction temperature and ensuring an inert atmosphere can help to minimize these side reactions.

Troubleshooting Guide

Low yields in the Ullmann condensation can be frustrating. This guide provides a structured approach to diagnosing and resolving common issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality.- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[1]- Consider in situ activation of Cu(0) or Cu(II) sources if they must be used.[7]- Ensure the reaction is set up under an inert atmosphere (N₂ or Ar) to prevent oxidation.
Inappropriate Ligand: The chosen ligand may not be suitable for your specific substrates.- Screen a variety of ligands from different classes (e.g., amino acids like L-proline, phenanthrolines, or oxalic diamides).[1][3]- For sterically hindered substrates, consider using a more effective ligand like picolinic acid.[3]
Suboptimal Base: The base may be too weak, not soluble enough, or of poor quality.- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]- Ensure the base is finely ground to maximize surface area.[6]- Use an anhydrous base and handle it under inert conditions.
Low Reaction Temperature: The reaction may not have sufficient thermal energy to proceed at an adequate rate.- Incrementally increase the reaction temperature in 10-20 °C intervals.[1]- Monitor for any signs of reactant or product decomposition at higher temperatures.
Solvent Issues: The solvent may not be appropriate for the reaction or may contain impurities.- Use high-purity, anhydrous, and degassed polar aprotic solvents like DMF, DMSO, or NMP.[4]- Ensure your reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
Formation of Side Products (e.g., dehalogenation, homocoupling) Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents.- Thoroughly dry all glassware before use.[1]
Oxygen Contamination: Oxygen can promote the homocoupling of the aryl halide.- Ensure the reaction vessel is properly purged with an inert gas (N₂ or Ar) before heating.- Maintain a positive pressure of inert gas throughout the reaction.[6]
Reaction Stalls or is Sluggish Product Inhibition: The N-aryl anthranilic acid product can sometimes coordinate to the copper catalyst, inhibiting its activity.- In some cases, a higher catalyst loading may be necessary to overcome this inhibition.[8]- Consider if the reaction can be run at a lower concentration.
Poor Mixing: In heterogeneous reactions (e.g., with an insoluble base), poor mixing can limit reaction rates.- Ensure vigorous stirring throughout the reaction.[6]
Difficulty with Specific Substrates Electron-Rich Aryl Halides: These are generally less reactive in Ullmann condensations.- May require higher temperatures, a more electron-rich ligand, or a more reactive aryl halide (I > Br > Cl).
Sterically Hindered Substrates: Bulky groups near the reaction centers can impede the reaction.- Screen ligands specifically designed for hindered substrates.- Higher temperatures and longer reaction times may be necessary.[3]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting low yields in the Ullmann condensation.

Ullmann_Troubleshooting Troubleshooting Workflow for Low Yields Start Low or No Yield Observed Check_Reagents Verify Reagent Quality & Inertness (Fresh Cu(I), Anhydrous Solvent, Dry Base) Start->Check_Reagents First Step Optimize_Temp Increase Temperature Incrementally (e.g., 100°C -> 120°C -> 140°C) Check_Reagents->Optimize_Temp If no improvement Success Improved Yield Check_Reagents->Success Yield Improves Screen_Ligands Screen Different Ligand Classes (e.g., L-Proline, Phenanthroline) Optimize_Temp->Screen_Ligands If still low yield Optimize_Temp->Success Yield Improves Screen_Bases Screen Different Bases (e.g., K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases If no improvement Screen_Ligands->Success Yield Improves Screen_Solvents Try Alternative Solvents (e.g., DMF, DMSO, Dioxane) Screen_Bases->Screen_Solvents If no improvement Screen_Bases->Success Yield Improves Screen_Solvents->Success Yield Improves Reassess Reassess Substrate Reactivity (Consider alternative coupling strategy) Screen_Solvents->Reassess If all else fails

Caption: A flowchart for systematic troubleshooting of the Ullmann condensation.

Standard Experimental Protocol

This protocol provides a starting point for the synthesis of an N-aryl anthranilic acid. Optimization will likely be required for specific substrates.

1. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), anthranilic acid (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.[1]

2. Solvent Addition and Reaction:

  • Add anhydrous, degassed DMF (or another suitable solvent, ~3-5 mL) via syringe.

  • Place the sealed reaction vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture vigorously for the intended duration (e.g., 12-24 hours).

3. Reaction Monitoring:

  • Monitor the reaction progress by taking small aliquots (under inert conditions if possible) and analyzing them by TLC, GC-MS, or LC-MS.[1]

4. Work-up Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

5. Purification:

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl anthranilic acid.

References

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts. Retrieved January 21, 2026, from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Retrieved January 21, 2026, from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022). CoLab. Retrieved January 21, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved January 21, 2026, from [Link]

  • Copper-catalysed cross-coupling: an untapped potential. (2015). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. (2016). Tesis Doctorals en Xarxa. Retrieved January 21, 2026, from [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (2022). ChemRxiv. Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Buchwald-Hartwig Amination of Anthranilic Acids

Welcome to the technical support center for the Buchwald-Hartwig amination of anthranilic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of anthranilic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction when applied to this challenging substrate class. The unique bifunctional nature of anthranilic acids, containing both a nucleophilic amine and a potentially interfering carboxylic acid, necessitates careful optimization of reaction conditions to achieve high yields and avoid common pitfalls. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of anthranilic acids in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why am I observing low to no conversion of my starting materials?

Answer:

Low or no product formation is a frequent issue when working with anthranilic acids and can be attributed to several factors, primarily related to catalyst inhibition and suboptimal reaction parameters.

  • Catalyst Inhibition by the Carboxylate Group: The primary suspect is the coordination of the carboxylate group of anthranilic acid to the palladium center. This forms a stable palladacycle that can be catalytically inactive, effectively sequestering the active catalyst from the desired catalytic cycle.

  • Inappropriate Catalyst/Ligand Combination: The choice of ligand is critical for navigating the challenges posed by anthranilic acids. Standard phosphine ligands may not provide the necessary steric bulk and electron-donating properties to favor the desired amination pathway over catalyst inhibition.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos , RuPhos , and BrettPhos are highly recommended.[1] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the carboxylate group and promote the desired C-N bond formation. The use of second-generation palladium precatalysts, such as XPhos Pd G2 , is often advantageous as they provide a reliable source of the active Pd(0) species.[2][3]

  • Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine, but a poorly chosen base can either be ineffective or lead to unwanted side reactions.

    • Solution: For anthranilic acids, weaker inorganic bases are generally preferred over strong alkoxide bases to minimize side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[4] Cesium bases, in particular, have been shown to enhance reaction rates and yields in what is often termed the "caesium effect," which may be attributed to factors like increased solubility of reaction intermediates.[5][6]

  • Solvent Issues: The solvent must be capable of dissolving the reactants and the base to a reasonable extent.

    • Solution: Anhydrous, degassed solvents such as toluene , dioxane , or THF are commonly used.[7] For reactions involving inorganic bases that have poor solubility, the addition of a co-solvent like DMF in small amounts can be beneficial, as demonstrated in the successful amination of an anthranilate derivative using a toluene/DMF mixture.[4]

Question 2: I am observing significant formation of a byproduct that appears to be my starting aryl halide without the halogen (hydrodehalogenation). How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene. This typically occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination to take place.

  • Suboptimal Ligand Choice: The ligand influences the rate of reductive elimination.

    • Solution: Switching to a more sterically demanding ligand, such as XPhos or a Josiphos-type ligand , can accelerate the reductive elimination step and outcompete the hydrodehalogenation pathway.[8]

  • High Reaction Temperatures: Elevated temperatures can promote side reactions.

    • Solution: If possible, try running the reaction at a lower temperature. This can be facilitated by using a more active catalyst system or a stronger base, though with anthranilic acids, a careful balance must be struck to avoid other side reactions.

Question 3: My desired product is forming, but I am also getting a significant amount of the decarboxylated product. What causes this and how can I prevent it?

Answer:

Decarboxylation of the anthranilic acid moiety is a known thermal decomposition pathway that can be catalyzed by transition metals. This side reaction is particularly problematic at the elevated temperatures often required for Buchwald-Hartwig aminations.

  • High Reaction Temperatures: The primary driver for decarboxylation is excessive heat.

    • Solution: The most effective way to prevent decarboxylation is to lower the reaction temperature. This can be achieved by:

      • Using a highly active palladium precatalyst and a bulky phosphine ligand to increase the reaction rate at lower temperatures.

      • Switching to a more reactive aryl halide (I > Br > Cl) if your synthesis allows.

  • Protecting Group Strategy: If lowering the temperature is not feasible or effective, protecting the carboxylic acid as an ester is a robust strategy.

    • Solution: Convert the anthranilic acid to its corresponding methyl or tert-butyl ester prior to the amination reaction. The ester group is significantly more stable to decarboxylation under typical Buchwald-Hartwig conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid group of my anthranilic acid before performing the Buchwald-Hartwig amination?

A1: While not always strictly necessary, protecting the carboxylic acid is a highly recommended strategy to improve the reliability and yield of the reaction. Protection as a methyl or tert-butyl ester prevents catalyst inhibition by the carboxylate and eliminates the possibility of decarboxylation. This approach adds two steps to your synthesis (protection and deprotection) but often saves significant time and effort in optimization and purification.

Q2: What is the best general-purpose catalyst and ligand combination for the amination of anthranilic acids?

A2: Based on literature precedent, a highly effective starting point is the use of a second-generation palladium precatalyst with a bulky biaryl phosphine ligand. Specifically, the combination of XPhos Pd G2 has shown success in the amination of anthranilate derivatives.[4] Other excellent candidates include catalyst systems based on RuPhos and Josiphos ligands, which have demonstrated broad applicability with functionalized anilines.[8][9]

Q3: Which base should I choose: an alkoxide like NaOtBu or an inorganic base like K₃PO₄ or Cs₂CO₃?

A3: For anthranilic acids and their esters, it is generally advisable to start with a weaker inorganic base like K₃PO₄ or Cs₂CO₃ .[4] Strong alkoxide bases such as NaOtBu can be incompatible with the acidic proton of the carboxylic acid and may promote side reactions.[10] Cesium carbonate often provides superior results due to the "caesium effect," which can lead to higher reaction rates and yields.[5][6]

Q4: How does the electronic nature of the substituents on my anthranilic acid affect the reaction?

A4: The electronic properties of substituents on the anthranilic acid ring can influence its nucleophilicity and, consequently, the reaction rate. Electron-donating groups will increase the nucleophilicity of the amine, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups will decrease the amine's nucleophilicity, which may necessitate more forcing conditions (higher temperature or catalyst loading) to achieve good conversion.

Recommended Reaction Conditions and Protocols

The following tables provide starting points for the optimization of your Buchwald-Hartwig amination of anthranilic acid derivatives.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Anthranilic Acid Esters

ParameterRecommended ConditionNotes
Palladium Source XPhos Pd G2 (or other G2/G3 precatalysts)1-2 mol%
Ligand XPhos1.2-2.4 mol% (if not using a precatalyst)
Base K₃PO₄ or Cs₂CO₃1.5-2.0 equivalents
Solvent Toluene or Dioxane (anhydrous, degassed)0.1-0.5 M concentration
Temperature 80-110 °CMonitor for thermal decomposition
Atmosphere Inert (Nitrogen or Argon)Crucial for catalyst stability

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Anthranilic Acid Ester

  • To an oven-dried reaction vessel, add the anthranilic acid ester (1.0 mmol), aryl halide (1.2 mmol), palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process: Diagrams and Workflows

Diagram 1: The Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH De-protonation De-protonation Amine Coordination->De-protonation + Base Product Complex Product Complex De-protonation->Product Complex Product Complex->Pd(0)L Reductive Elimination Product Product Product Complex->Product Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is a bulky biarylphosphine ligand and a precatalyst being used? Start->CheckCatalyst ChangeCatalyst Switch to XPhos Pd G2 or similar system CheckCatalyst->ChangeCatalyst No CheckBase Is the base K3PO4 or Cs2CO3? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase No CheckTemp Is the temperature optimal (80-110 °C)? CheckBase->CheckTemp Yes ChangeBase->CheckTemp AdjustTemp Optimize temperature CheckTemp->AdjustTemp No ConsiderProtection Consider protecting the carboxylic acid as an ester CheckTemp->ConsiderProtection Yes, still low yield AdjustTemp->ConsiderProtection Success Improved Yield ConsiderProtection->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Dent, T. (2020, August 1). Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]

  • Stradiotto, M., & Organ, M. G. (Eds.). (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. In Cross-Coupling and Heck-Type Reactions 2 (pp. 1-42). Thieme.
  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2012). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • Frank, D., & Mester, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2536–2543. [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ohishi, T., Nishiura, M., & Hou, Z. (2011). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications, 47(32), 9098–9100. [Link]

  • Dent, T. J. (2020). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Leeds. [Link]

  • Zhang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Buchwald, S. L., & Martin, R. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ACS Catalysis, 10(15), 8424–8432. [Link]

  • Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Zhang, Z., et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal, 28(4). [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. [Link]

  • Colacot, T. J., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35745–35755. [Link]

  • Unsleber, J. P., & Sigman, D. S. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2185–2193. [Link]

  • Al-Harrasi, A. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]

  • Hartwig, J. F., & Blackmond, D. G. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Dorel, R., & van der Wal, T. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Krupková, S., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9405–9413. [Link]

  • Larhed, M., & Hallberg, A. (2013). Decarboxylative Palladium(II)Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids. European Journal of Organic Chemistry, 2013(27), 6031–6035. [Link]

  • Buchwald, S. L., & Mauger, C. M. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 289, 1–59. [Link]

  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18175–18186. [Link]

  • Gopi, H. N., & Balaram, P. (2016). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. Peptide Science, 106(3), 329–340. [Link]

  • Bull, J. A., & Williams, C. M. (2018). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 54(73), 10334–10337. [Link]

  • Langer, P., & Oeschey, M. (2013). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. European Journal of Organic Chemistry, 2013(23), 5038–5049. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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  • Tsuji, J., et al. (1986). Palladium-catalyzed decarboxylation-allylation of allylic esters of α-substituted β-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. Journal of Organometallic Chemistry, 303(3), 431–444. [Link]

  • Trost, B. M., & Dong, G. (2008). Palladium-Catalyzed Intramolecular Decarboxylative Allylic Amination of Aroyloxycarbamates. Organic Letters, 10(10), 1963–1966. [Link]

  • Wu, X., & Larock, R. C. (2015). Palladium‐Catalyzed Oxidative Aminocarbonylation by Decarboxylative Coupling: Synthesis of Alkynyl Amides. Chemistry – An Asian Journal, 10(6), 1341–1344. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(3-Fluorophenyl)anthranilic Acid

Welcome to the technical support center for N-(3-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Diagram: General Purification Workflow

Purification_Workflow Crude_Product Crude N-(3-Fluorophenyl)anthranilic Acid - Unreacted Starting Materials - Reaction Byproducts - Residual Catalyst (Copper) - Self-Condensation Products Initial_Assessment Initial Assessment - TLC/LC-MS Analysis - Solubility Testing - Visual Inspection (Color) Crude_Product->Initial_Assessment Characterize Primary_Purification Primary Purification Method Recrystallization Column Chromatography Initial_Assessment->Primary_Purification Select Method Recrystallization_Workflow Recrystallization Workflow - Solvent Selection - Dissolution (with heating) - Decolorization (Activated Carbon) - Hot Filtration - Crystallization (Cooling) - Isolation & Drying Primary_Purification:f0->Recrystallization_Workflow If suitable solvent found Chromatography_Workflow Chromatography Workflow - Stationary Phase Selection (Silica) - Mobile Phase Optimization - Column Packing & Loading - Elution & Fraction Collection - Solvent Evaporation Primary_Purification:f1->Chromatography_Workflow For difficult separations Purity_Analysis Purity Analysis - HPLC/UPLC - NMR Spectroscopy - Melting Point Recrystallization_Workflow->Purity_Analysis Analyze Chromatography_Workflow->Purity_Analysis Analyze Pure_Product Pure_Product Purity_Analysis->Pure_Product Confirm Purity

Caption: A generalized workflow for the purification of N-(3-Fluorophenyl)anthranilic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Impurities

Question 1: My crude N-(3-Fluorophenyl)anthranilic acid is a dark brown or greenish powder. What are the likely impurities causing this discoloration?

Answer: The discoloration of your crude product is a common issue, often stemming from the synthesis method, which is typically a copper-catalyzed Ullmann condensation reaction.[1] The primary culprits for the color are:

  • Residual Copper Catalyst: Trace amounts of copper salts from the reaction can impart a green or blue-green hue to the product.

  • Oxidized Byproducts: N-aryl anthranilic acids can be susceptible to oxidation, especially at the high temperatures often required for the Ullmann condensation, leading to the formation of colored impurities.[2]

  • Self-Condensation Products: Under harsh reaction conditions, anthranilic acid derivatives can undergo self-condensation to form larger, often colored, polymeric byproducts.[2]

Solution: The most effective way to remove these colored impurities is through treatment with activated carbon during recrystallization. The porous structure of activated carbon efficiently adsorbs large, colored molecules and residual catalyst particles.

Question 2: What are the most probable unreacted starting materials and reaction byproducts I should expect to see in my crude product?

Answer: The impurity profile of your crude N-(3-Fluorophenyl)anthranilic acid will largely depend on the specifics of your synthetic route, which commonly involves the coupling of an anthranilic acid derivative with a fluorophenyl halide or vice versa. Based on analogous syntheses of related compounds like mefenamic acid, the following impurities are highly probable[3][4]:

  • Unreacted 2-Chlorobenzoic Acid (or other benzoic acid derivative): A common starting material in the Ullmann condensation.[1]

  • Unreacted 3-Fluoroaniline: The other key starting material.

  • Homocoupling Products: Such as diphenic acid derivatives from the self-coupling of the benzoic acid starting material.[5]

  • N,N-Diaryl Anthranilic Acid Derivatives: Formed from a second arylation of the product.

Solution: The purification strategy will depend on the nature of these impurities. Unreacted starting materials can often be removed by a combination of recrystallization and pH-based aqueous washes. Chromatographic methods are generally more effective for separating structurally similar byproducts.

Purification Protocols & Methodologies

Question 3: What is the best solvent system for recrystallizing N-(3-Fluorophenyl)anthranilic acid?

Answer: While specific solubility data for N-(3-Fluorophenyl)anthranilic acid is not extensively published, we can infer suitable solvent systems from its parent compound, anthranilic acid, and its analogs. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Recommended Solvents for Screening:

Solvent SystemRationale & Comments
Ethanol/Water A common choice for anthranilic acid derivatives. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
Methanol Methanol can be an effective solvent for recrystallization.[6] However, be aware that prolonged heating in methanol can lead to the formation of the methyl ester, methyl N-(3-fluorophenyl)anthranilate, as a byproduct.[7]
Isopropanol A good alternative to ethanol, with a slightly higher boiling point that can aid in dissolving less soluble impurities.
Toluene A non-polar solvent that can be effective in removing non-polar impurities.

Experimental Protocol: Recrystallization with Activated Carbon

  • Solvent Selection: Based on small-scale screening, select the most suitable solvent system (e.g., 9:1 ethanol:water).

  • Dissolution: In a flask, add the crude N-(3-Fluorophenyl)anthranilic acid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization: Remove the flask from the heat source and add a small amount of activated carbon (approximately 1-2% w/w of your crude product).

  • Hot Filtration: Reheat the mixture to boiling for 5-10 minutes. While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is crucial and should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 4: Recrystallization is not improving the purity of my compound sufficiently. What chromatographic options do I have?

Answer: When recrystallization is ineffective, particularly for removing structurally similar impurities, column chromatography is the recommended next step. For N-(3-Fluorophenyl)anthranilic acid, a normal-phase silica gel chromatography is typically effective.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: The polarity of the mobile phase is critical. A good starting point is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate. You can determine the optimal ratio using thin-layer chromatography (TLC).

    • TLC Analysis: Spot your crude material on a silica TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 1:1). The ideal system will show good separation between your product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(3-Fluorophenyl)anthranilic acid.

Analytical Characterization

Question 5: How can I reliably assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your N-(3-Fluorophenyl)anthranilic acid.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile is a common setup for analyzing anthranilic acid derivatives.[8][9] Purity is determined by the peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can help identify any remaining impurities if they are present in significant amounts (>1-2%).

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.

Safety & Handling

Question 6: What are the key safety precautions I should take when handling N-(3-Fluorophenyl)anthranilic acid and the solvents used for its purification?

Answer: As with any laboratory chemical, proper safety procedures are paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in accordance with your institution's guidelines and local regulations.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for N-(3-Fluorophenyl)anthranilic acid and any solvents you are using before beginning work.[11][12]

Diagram: Impurity Sources and Removal Strategies

Impurity_Management cluster_impurities Potential Impurities cluster_solutions Purification Solutions Ullmann_Synthesis Ullmann Condensation Synthesis Starting_Materials Unreacted Starting Materials (e.g., 3-Fluoroaniline, 2-Chlorobenzoic Acid) Ullmann_Synthesis->Starting_Materials Catalyst Residual Copper Catalyst Ullmann_Synthesis->Catalyst Side_Products Reaction Side Products (e.g., Homocoupling, Di-arylation) Ullmann_Synthesis->Side_Products Degradation Oxidation/Degradation Products Ullmann_Synthesis->Degradation Recrystallization Recrystallization (Solvent Selection is Key) Starting_Materials->Recrystallization pH_Wash Aqueous Wash (pH dependent) (Removes Acidic/Basic Impurities) Starting_Materials->pH_Wash Activated_Carbon Activated Carbon Treatment (Removes Color & Catalyst) Catalyst->Activated_Carbon Chromatography Column Chromatography (Separates Similar Compounds) Side_Products->Chromatography Degradation->Activated_Carbon

Caption: Relationship between synthesis, common impurities, and purification strategies.

References

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  • Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2451-2455.
  • De-Giorgio, F., et al. (2019). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 17(6), 549-567.
  • CAS Common Chemistry. N-(2-Amino-4-chlorophenyl)anthranilic acid. Available from: [Link]

  • Al-Obaidi, Y. F. (2014). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids.
  • Al-Kadumi, A. S. H., et al. (2019). Anthranilic Acid as an Agent for Determination of Trifluoperazine Hydrochloride in Dosage and Pure Forms.
  • Blondiaux, N., et al. (2017). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Oza, V. B., et al. (1999). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 1-6.

Sources

Optimization

Technical Support Center: Improving the Solubility of N-(3-Fluorophenyl)anthranilic Acid for Biological Assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with N-(3-Fluorophenyl)anthranilic acid in biological assays. By unders...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with N-(3-Fluorophenyl)anthranilic acid in biological assays. By understanding the underlying chemical principles and employing systematic troubleshooting, you can achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of N-(3-Fluorophenyl)anthranilic acid that influence its solubility?

A1: N-(3-Fluorophenyl)anthranilic acid is an aromatic carboxylic acid.[1] Its structure, containing both a carboxylic acid group and a secondary amine, makes it an amphoteric molecule, meaning it can act as both an acid and a base.[1] However, the predominant characteristic influencing its solubility in aqueous solutions is its acidic nature, conferred by the carboxylic acid group. The molecule also possesses a significant nonpolar surface area due to its two phenyl rings, which contributes to its low water solubility. The fluorine substitution can further impact its physicochemical properties.[2]

Chemical Structure and Properties:

  • Molecular Formula: C₁₃H₁₀FNO₂[3]

  • Molecular Weight: 231.22 g/mol [3]

  • Appearance: Typically a white to off-white or pale-yellow crystalline powder.[4]

Q2: I'm observing precipitation of N-(3-Fluorophenyl)anthranilic acid when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility.[5] Your compound is likely highly soluble in the organic solvent, dimethyl sulfoxide (DMSO), but its solubility dramatically decreases when introduced to the aqueous environment of your assay buffer. This phenomenon is often referred to as "crashing out" or precipitation. The final concentration of DMSO in your assay is a critical factor; many cell-based assays are sensitive to DMSO concentrations above 1%, and some even show effects at concentrations as low as 0.25-0.5%.[6]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to resolving solubility problems with N-(3-Fluorophenyl)anthranilic acid.

Initial Stock Solution Preparation

Q3: What is the best solvent for preparing a high-concentration stock solution of N-(3-Fluorophenyl)anthranilic acid?

A3: For initial stock solutions, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the recommended starting point. Fenamic acid derivatives, a class of compounds to which N-(3-Fluorophenyl)anthranilic acid belongs, generally exhibit good solubility in dipolar aprotic solvents like DMSO.[7][8][9]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing the Compound: Accurately weigh the desired amount of N-(3-Fluorophenyl)anthranilic acid powder using a calibrated analytical balance.

  • Solvent Addition: In a suitable vial, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Facilitate dissolution by vortexing. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be employed. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[5][10]

Optimizing Working Solution Preparation

If you are still observing precipitation upon dilution of your DMSO stock, consider the following strategies.

Q4: Can I use a different organic solvent or a co-solvent system?

A4: Yes, exploring alternative solvents or co-solvent systems can be beneficial.

  • Alternative Solvents: Depending on your assay's tolerance, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[5] Mefenamic acid, a related compound, shows moderate solubility in polar protic solvents like ethanol.[7][8][9]

  • Co-Solvent Systems: A mixture of DMSO and water (e.g., 1:1) in your stock solution can sometimes improve the solubility of certain compounds.[5]

Table 1: Common Solvents and Co-Solvents for Poorly Soluble Compounds

Solvent/Co-solventTypeConsiderations for Biological Assays
DMSO Dipolar aproticWidely used, but can be toxic to cells at higher concentrations (>1%).[6]
Ethanol Polar proticGenerally well-tolerated by many cell lines at low concentrations, but can have biological effects.[6][11]
Methanol Polar proticCan be more cytotoxic than ethanol and should be used with caution.[11]
DMF Dipolar aproticA strong solvent, but often more toxic than DMSO.[5]

It is crucial to run a solvent tolerance test for your specific assay to determine the maximum allowable concentration of any new solvent or co-solvent. [5]

Q5: How can I leverage the acidic nature of the compound to improve its solubility?

A5: Since N-(3-Fluorophenyl)anthranilic acid is a weak acid, its solubility in aqueous solutions is highly pH-dependent.[12][13][14] By increasing the pH of the solution above the pKa of the carboxylic acid group, you can deprotonate it, forming a more soluble carboxylate salt.[15]

Experimental Workflow for pH-Dependent Solubilization:

G cluster_0 pH Modification Strategy A Prepare a concentrated stock solution in a small amount of 0.1 M NaOH B Gently vortex or sonicate to dissolve the compound A->B Dissolution C Adjust the pH of the final assay buffer to a suitable physiological range (e.g., pH 7.4) B->C Neutralization D Observe for any precipitation after pH adjustment C->D Verification E If precipitation occurs, consider using a slightly higher final pH if tolerated by the assay D->E Troubleshooting

Caption: Workflow for pH-mediated solubilization.

Protocol for pH-Based Solubilization:

  • Initial Dissolution: Instead of DMSO, try dissolving the compound in a small volume of a weak base, such as 0.1 M NaOH, to create a concentrated stock solution. Always add the acid to the base.[16][17]

  • Serial Dilution: Perform serial dilutions in your assay buffer.

  • Final pH Check: Ensure the final pH of your assay medium is compatible with your biological system. The addition of a small amount of a basic stock solution should have a minimal effect on the final pH of a well-buffered system.

Caution: Be mindful that altering the pH may affect the compound's activity or the stability of other components in your assay.

Advanced Troubleshooting

Q6: I've tried different solvents and pH adjustments, but I'm still facing solubility issues. What are other options?

A6: If standard methods fail, you can explore the use of solubilizing agents or different formulation strategies.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (typically well below their critical micelle concentration) to improve solubility.[11] However, they can also interfere with some biological assays, so proper controls are essential.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] β-cyclodextrin and its derivatives are commonly used.[6]

Q7: How can I confirm that the observed lack of activity in my assay is due to poor solubility and not the compound itself?

A7: It's crucial to differentiate between inactivity and poor solubility.

  • Visual Inspection: Check for any visible precipitate in your assay wells, both by eye and under a microscope.[18]

  • In-Well Sonication: In some cases, brief sonication of the assay plate after compound addition can help re-dissolve precipitated material.[5]

  • Concentration-Response Curve Analysis: A very steep or flat concentration-response curve can sometimes indicate solubility issues at higher concentrations.

  • Solubility Assays: Perform a formal solubility test of your compound in the final assay buffer to determine its maximum soluble concentration.

G cluster_1 Troubleshooting Logic Start Compound Precipitation Observed Stock_Prep Review Stock Solution Prep Start->Stock_Prep Dilution_Step Assess Dilution Into Aqueous Buffer Stock_Prep->Dilution_Step pH_Adjust Attempt pH Modification Dilution_Step->pH_Adjust Co_Solvent Test Co-solvents Dilution_Step->Co_Solvent Excipients Use Solubilizing Agents (e.g., Cyclodextrin) pH_Adjust->Excipients Co_Solvent->Excipients Success Solubility Achieved Excipients->Success

Caption: Decision tree for addressing compound precipitation.

By systematically working through these troubleshooting steps, you can develop a robust protocol for solubilizing N-(3-Fluorophenyl)anthranilic acid and obtain reliable data in your biological assays.

References

  • ThoughtCo. (2019, July 14). How to Prepare Common Acid Solutions. [Link]

  • Protocols Online. (2012, July 14). Making stock acid and base solutions. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • BioAssay Systems. Troubleshooting. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Toft, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1777-1786.
  • Mudalip, S. K. A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Mudalip, S. K. A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Windler, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 243-252.
  • Chemistry LibreTexts. (2019, May 19). 5.2: Solutions and Dilutions. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. [Link]

  • Mudalip, S. K. A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11.
  • Amir, M., et al. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • Mudalip, S. K. A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvast
  • Wikipedia. Anthranilic acid. [Link]

  • Toft, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Domańska, U., & Pelczarska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid.
  • Alshehri, S., et al. (2020). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Journal of Molecular Liquids, 309, 113110.
  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1335-1348.
  • PubChem. Anthranilic acid, N-(3-methoxyphenyl)-. [Link]

  • Scribd. Anthranilic Acid Chemical Properties. [Link]

  • Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(6), 929-937.
  • Heyes, M. P., et al. (1993). A fluorimetric assay for the determination of anthranilic acid in biological materials. Analytical Biochemistry, 210(2), 333-339.
  • International Journal of Drug Development & Research.
  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(18), 6699.
  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(18), 6699.
  • Dai, Y., et al. (2015).

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in Copper-Catalyzed Amination Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Copper-Catalyzed Amination Reactions. As a Senior Application Scientist, my goal is to provide you with...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Copper-Catalyzed Amination Reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the intricate mechanisms that govern these powerful transformations. Copper-catalyzed C-N cross-coupling, a cornerstone of modern synthesis, can sometimes be hindered by catalyst deactivation. This guide is designed to help you diagnose, troubleshoot, and ultimately prevent these issues, ensuring your reactions are robust, reproducible, and efficient.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst stability and reaction outcomes.

Q1: What are the most obvious signs my copper catalyst is deactivating?

A: The primary indicators of catalyst deactivation are:

  • Stalled or Sluggish Reactions: The reaction starts but fails to reach full conversion, even after extended reaction times.

  • Poor Reproducibility: Identical reaction setups give variable yields. This often points to subtle differences in reagent quality or atmospheric control.

  • Formation of Side Products: An increase in undesired products, such as dehalogenation of the aryl halide or homocoupling of the starting materials, suggests that the desired catalytic cycle is being disrupted.[1][2]

  • Visible Changes: The reaction mixture changes color unexpectedly, or a precipitate (often black or dark brown, indicative of copper oxide or agglomerated copper metal) forms.

Q2: What is the active catalytic species, and why is it so sensitive?

A: In most modern ligand-assisted Ullmann-type aminations, the active catalyst is a copper(I) complex.[1][3] The Cu(I) oxidation state is crucial for facilitating the key steps of the catalytic cycle, which often involves oxidative addition to a Cu(III) intermediate followed by reductive elimination to form the C-N bond.[3][4]

The primary sensitivity of Cu(I) lies in its susceptibility to:

  • Oxidation: Cu(I) is easily oxidized to the catalytically inactive Cu(II) state by residual oxygen in the reaction vessel.[5][6]

  • Disproportionation: In solution, two Cu(I) ions can disproportionate into Cu(0) and Cu(II), both of which are generally off-cycle species.[5]

Properly chosen ligands are essential not only for promoting reactivity but also for stabilizing the Cu(I) state against these deactivation pathways.[5][7]

Q3: How critical is the choice of ligand for catalyst stability?

A: It is paramount. The ligand serves multiple critical functions beyond just enhancing reactivity:

  • Stabilizes Cu(I): Chelating ligands, such as diamines or phenanthrolines, bind to the copper center and protect it from oxidation and disproportionation.[5][7][8]

  • Prevents Agglomeration: Ligands keep the copper species soluble and monomeric, preventing the formation of inactive copper clusters or nanoparticles.

  • Modulates Reactivity: The electronic and steric properties of the ligand fine-tune the catalyst's reactivity, accelerating key steps like oxidative addition.[9]

Using an inappropriate or unstable ligand can be a primary cause of reaction failure. Some ligands can even be consumed by side reactions, such as N-arylation, if they possess a reactive N-H bond.[7]

Q4: Can the base I use deactivate my catalyst?

A: Yes, the choice and even the physical form of the base can have a profound impact.

  • Solubility and Inhibition: A highly soluble base can lead to a high concentration of deprotonated amine (amide), which can sometimes inhibit the catalyst.[10] Paradoxically, using a more finely milled, partially soluble base like Cs₂CO₃ can sometimes lead to longer induction periods due to this effect.[10]

  • Ligand Exchange: Some bases, particularly soluble carboxylates, can compete with your primary ligand for coordination to the copper center, leading to the formation of less active or inactive species.[10]

  • Base-Mediated Ligand Degradation: Strong bases can promote the degradation of sensitive ligands, leading to a loss of the active catalytic species over time.[11]

Part 2: In-Depth Troubleshooting Guide

This section is organized by common experimental problems. For each issue, we explore the causality and provide actionable solutions.

Problem 1: My reaction is sluggish or stalls before completion.

This is the most common symptom of catalyst deactivation. The concentration of the active Cu(I) catalyst is likely diminishing over the course of the reaction.

Potential Cause A: Oxidation of Cu(I) to Cu(II)

  • Why it Happens: The Cu(I) species central to the catalytic cycle is readily oxidized by trace oxygen present in the solvent or headspace of the reaction vessel. Cu(II) species are generally not competent to initiate the catalytic cycle for C-N coupling.[5][6]

  • Troubleshooting Steps:

    • Improve Inert Atmosphere Technique: Ensure all reagents and solvents are rigorously deoxygenated. Use a robust "purge-and-refill" cycling method (at least 3 cycles) with a high-purity inert gas like argon or nitrogen.[12] For maximum control, work in a glovebox.[13]

    • Use High-Purity Reagents: Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr).[1][2] Older bottles may have significant surface oxidation.

    • Consider an In Situ Reductant: In some challenging cases, adding a mild, stoichiometric reductant can help maintain the Cu(I) oxidation state throughout the reaction.[11]

Potential Cause B: Ligand Degradation

  • Why it Happens: The ligand that stabilizes the active copper species is itself degrading under the reaction conditions (e.g., high temperature, strong base).[11] This leaves the copper center exposed to deactivation pathways.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: While this may slow the desired reaction, it can disproportionately slow the ligand degradation pathway, increasing the catalyst's overall lifetime.[1][11]

    • Screen Milder Bases: Switch from a strong base like K₃PO₄ to a milder one like K₂CO₃ or Cs₂CO₃ to see if stability improves.[1]

    • Choose a More Robust Ligand: If you suspect ligand instability, screen a panel of ligands from different classes. For example, N,N'-dialkylated diamines are often more stable than their N-H counterparts because they cannot be consumed by N-arylation.[7]

Potential Cause C: Product or Byproduct Inhibition

  • Why it Happens: The amine product or the inorganic halide salt byproduct (e.g., NaBr, CsI) generated during the reaction can coordinate to the copper catalyst, forming a less reactive or "poisoned" species.[10] This slows down the catalytic turnover.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: While counterintuitive, using a slight excess of the limiting reagent (if it's not the amine) can sometimes help drive the reaction to completion faster, minimizing the time the catalyst is exposed to inhibitory product concentrations.

    • Optimize Catalyst Loading: In cases of severe product inhibition, a higher catalyst loading may be required to achieve full conversion, as a portion of the catalyst will be sequestered in an inactive state.

Workflow for Diagnosing a Stalled Reaction

G Start Reaction Stalled/ Low Conversion Q_Color Observe Color Change? (e.g., to dark brown/black) Start->Q_Color A_Oxidation Probable Cu(I) Oxidation or Agglomeration Q_Color->A_Oxidation Yes Q_Ligand Is the Ligand Known to be Sensitive? Q_Color->Q_Ligand No Sol_Inert Solution: 1. Improve Inert Atmosphere 2. Use Fresh Cu(I) Source 3. Degas Solvents Rigorously A_Oxidation->Sol_Inert A_Ligand Probable Ligand Degradation Q_Ligand->A_Ligand Yes Q_Inhibition Is Reaction Slowing Progressively Over Time? Q_Ligand->Q_Inhibition No Sol_Ligand Solution: 1. Lower Temperature 2. Use Milder Base 3. Screen More Robust Ligands A_Ligand->Sol_Ligand A_Inhibition Probable Product/ Byproduct Inhibition Q_Inhibition->A_Inhibition Yes Sol_Inhibition Solution: 1. Optimize Catalyst Loading 2. Re-evaluate Base Choice A_Inhibition->Sol_Inhibition

Caption: A troubleshooting workflow for stalled copper-catalyzed aminations.

Problem 2: I am observing significant debromination (or dehalogenation) of my aryl halide.

Why it Happens: The formation of the dehalogenated arene is a common side reaction. It often occurs when protic impurities (like water) are present in the reaction mixture.[1] These impurities can act as a proton source to quench an intermediate species in an undesired pathway.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: This is the most critical step. Dry solvents using an appropriate method (e.g., passing through activated alumina columns).[12] Dry solid reagents in a vacuum oven. Ensure all glassware is oven-dried immediately before use.[12]

    • Use Molecular Sieves: Adding activated molecular sieves to the reaction can help scavenge trace amounts of water that may be introduced with reagents.

    • Check the Amine Source: Amines can be hygroscopic. Ensure your amine is dry or consider purifying it before use.

Part 3: Key Experimental Protocols & Data

Protocol 1: Glovebox-Free Setup for an Air-Sensitive Amination Reaction

This protocol provides a reliable method for setting up reactions when a glovebox is not available. The key is the rigorous removal of atmospheric oxygen.

Materials:

  • Oven-dried Schlenk flask or sealed reaction tube with a magnetic stir bar.

  • Schlenk line with a dual vacuum/inert gas manifold.[12][14]

  • High-purity inert gas (Argon is preferred due to its density, but Nitrogen is also common).

  • Anhydrous, deoxygenated solvent.[12]

  • Syringes and needles.

Procedure:

  • Glassware Preparation: Dry the Schlenk flask and stir bar in an oven (>120 °C) for at least 4 hours (overnight is best).[12] Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of inert gas.

  • Adding Solids: Quickly add the solid reagents (aryl halide, amine, copper salt, ligand, and base) to the flask.

  • Inerting the Vessel: Immediately seal the flask and connect it to the Schlenk line. Perform a minimum of three "evacuate-and-refill" cycles. To do this, carefully open the flask to the vacuum line for 1-2 minutes, then switch to the inert gas line to refill the flask to slightly above atmospheric pressure. This process removes the vast majority of the air from the vessel headspace.[12]

  • Adding Solvent: Add the anhydrous, deoxygenated solvent via a syringe through a rubber septum.

  • Initiating Reaction: Place the sealed vessel in a preheated heating block and begin stirring. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).

Data Table: Influence of Reaction Parameters on Catalyst Stability

The following table summarizes general trends and provides a starting point for optimization. Specific results will vary based on the exact substrates and ligand used.

ParameterConditionImpact on Catalyst StabilityRationale & Causality
Copper Source Fresh, high-purity Cu(I) salt (e.g., CuI)High Minimizes the initial concentration of inactive Cu(II) species.[1][2]
Old or low-purity Cu(I) saltLow Surface oxidation provides a significant source of Cu(II), which can be detrimental.
Ligand Type Chelating N,N'-dialkyl diamineHigh Forms a stable chelate ring, protecting the Cu(I) center and preventing ligand N-arylation.[7]
Monodentate or N-H containing ligandVariable/Low May offer less protection against oxidation and can be consumed in side reactions.[7]
Base Partially soluble inorganic (e.g., K₃PO₄, Cs₂CO₃)Generally Good Limits the concentration of potentially inhibiting species in solution.[1][10]
Soluble organic or carboxylate basePotentially Poor Can cause ligand exchange or degradation, leading to catalyst deactivation.[10]
Solvent Anhydrous, polar aprotic (e.g., Dioxane, Toluene)Good Generally good at solubilizing the catalytic species without directly interfering.[1]
Protic or wet solventVery Poor Protic impurities lead to dehalogenation and can hydrolyze sensitive ligands/reagents.[1][15]
Atmosphere Rigorously inert (Argon/Nitrogen)High Prevents the primary deactivation pathway: oxidation of Cu(I) to Cu(II).[6]
Air / Poorly inertedVery Poor Rapid oxidation of the catalyst will occur, leading to reaction failure.
Diagram: Major Catalyst Deactivation Pathways

This diagram illustrates the primary routes by which an active catalyst can exit the desired catalytic cycle.

G cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active L-Cu(I) Complex Intermediate Cu(III) Intermediate Active_Catalyst->Intermediate Oxidative Addition Oxidation Inactive Cu(II) Species Active_Catalyst->Oxidation O₂ (Air) Agglomeration Inactive Cu(0) / Clusters Active_Catalyst->Agglomeration Disproportionation / Ligand Loss Inhibition Inhibited Complex (e.g., L-Cu-Product) Active_Catalyst->Inhibition Product or Byproduct Binding Product C-N Coupled Product Intermediate->Product Reductive Elimination Product->Active_Catalyst Turnover

Caption: Key deactivation pathways for a Cu(I) catalyst in amination reactions.

References

  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC.
  • Technical Support Center: Handling Air-Sensitive Reagents in Alcohol Synthesis. Benchchem.
  • Copper's Contribution to Amination C
  • Origins of High Catalyst Loading in Copper(I)-Catalysed Ullmann-Goldberg C-N Coupling Reactions.
  • Diamine Ligands in Copper-C
  • Troubleshooting Ullmann Couplint. Reddit.
  • Diamine Ligands in Copper-Catalyzed Reactions.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.
  • Make an Air Sensitive Solution. YouTube.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Air-Sensitive Catalyst Handling and Preparation.
  • Ullmann Reaction Questions. Sciencemadness Discussion Board.
  • Ullmann Reaction. Organic Chemistry Portal.

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Optimization

Preventing decarboxylation of anthranilic acid during N-arylation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the N-arylation of anthranilic acid. As Senior Application Scientists, we understand the nuances and cha...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-arylation of anthranilic acid. As Senior Application Scientists, we understand the nuances and challenges of this critical transformation in medicinal chemistry and materials science. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, particularly the prevention of unwanted decarboxylation. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding the Core Challenge: The Instability of Anthranilic Acid

Anthranilic acid is a valuable bifunctional building block, but its utility is often hampered by its propensity to undergo decarboxylation, especially under thermal stress.[1][2] This process, which involves the loss of carbon dioxide to form aniline, can significantly reduce the yield of the desired N-arylated product. The mechanism of this decarboxylation is complex and can be influenced by factors such as temperature, solvent, and the presence of acidic or basic species.[1][2][3]

The N-arylation of anthranilic acid, a key step in the synthesis of various pharmaceuticals and functional materials, often requires conditions that can inadvertently promote this undesirable side reaction. Both traditional methods like the Ullmann condensation and modern palladium-catalyzed Buchwald-Hartwig amination can be susceptible to this issue.[4][5]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise during the N-arylation of anthranilic acid.

Q1: Why is my N-arylation of anthranilic acid failing, and what is the likely culprit?

A1: The most common reason for failure or low yield in the N-arylation of anthranilic acid is competitive decarboxylation. This is especially prevalent at elevated temperatures.[1][2] Traditional Ullmann conditions, which often require high temperatures (frequently in excess of 210 °C), are particularly prone to causing decarboxylation.[5] Even in modern palladium-catalyzed reactions like the Buchwald-Hartwig amination, thermal instability can be a significant issue if the reaction temperature is not carefully controlled.

Q2: At what temperature does anthranilic acid start to decarboxylate?

A2: Anthranilic acid is known to decarboxylate when heated above its melting point (approximately 145-148 °C) or when boiled in water.[1][2] However, the onset of decarboxylation can be influenced by the reaction medium and the presence of other reagents. In some cases, significant decarboxylation can be observed at temperatures as low as 150 °C, especially in the presence of certain catalysts or solvents.[6]

Q3: How does the choice of base impact decarboxylation?

A3: The choice of base is critical. Strong, non-nucleophilic bases are often required for the N-arylation reaction to proceed efficiently. However, the basicity and nature of the cation can influence the rate of decarboxylation. For instance, in Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used.[7] While effective for the amination, they can also promote decarboxylation if the reaction is not carefully managed. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be less effective for the N-arylation but can sometimes help to minimize decarboxylation, particularly in copper-catalyzed systems.[8] The carboxylate form of anthranilic acid, generated in the presence of a base, can be susceptible to decarboxylation.[9]

Q4: Can the solvent choice help in preventing decarboxylation?

A4: Absolutely. The solvent plays a crucial role in both the desired N-arylation and the undesired decarboxylation. High-boiling polar aprotic solvents like DMF, DMSO, and NMP are common in Ullmann reactions but their high boiling points can exacerbate decarboxylation.[5][10] In palladium-catalyzed reactions, solvents like toluene, dioxane, and THF are frequently used.[11] The polarity and hydrogen-bonding ability of the solvent can affect the stability of the anthranilic acid zwitterion and its susceptibility to decarboxylation.[12][13] The use of lower boiling point solvents, when compatible with the catalytic system, can be a key strategy to mitigate this side reaction.

Troubleshooting Guide: A Proactive Approach to Preventing Decarboxylation

This section provides a structured approach to troubleshooting and optimizing your N-arylation reactions to favor the desired product over the decarboxylated byproduct.

Issue 1: Significant formation of aniline byproduct detected.

This is a clear indication of extensive decarboxylation.

Root Cause Analysis and Corrective Actions:

  • Excessive Reaction Temperature: This is the most probable cause.

    • Solution: Methodically lower the reaction temperature. For Buchwald-Hartwig reactions, aim for the lowest temperature at which catalytic turnover is still efficient (e.g., 80-100 °C). Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing thermal degradation.[10]

  • Prolonged Reaction Time: Extended heating, even at moderate temperatures, can lead to cumulative decarboxylation.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed or the reaction plateaus, work up the reaction promptly.

  • Inappropriate Catalyst System: The choice of catalyst and ligand can significantly influence the required reaction temperature.

    • Solution: For Buchwald-Hartwig aminations, consider using modern, highly active catalyst systems that operate at lower temperatures. Ligands like XPhos and RuPhos have been shown to be effective in challenging aminations.[7][11] For Ullmann-type reactions, newer ligand-assisted copper-catalyzed protocols often allow for milder reaction conditions compared to the traditional high-temperature methods.[14][15]

Issue 2: Low or no conversion to the desired N-arylated product.

This can be due to either an inactive catalytic system or conditions that favor decarboxylation over N-arylation.

Root Cause Analysis and Corrective Actions:

  • Catalyst Deactivation: The catalyst may not be active under the chosen conditions.

    • Solution: Ensure the use of a pre-catalyst or an appropriate in-situ activation method. For palladium catalysis, using a Pd(0) source or a Pd(II) source that is readily reduced in situ is crucial.[4] The choice of ligand is also critical for catalyst stability and activity.

  • Sub-optimal Base: The base may be too weak to facilitate the deprotonation of the amine, which is a key step in the catalytic cycle.

    • Solution: If using a weaker base like K₂CO₃ to avoid decarboxylation, and observing low conversion, a stronger base like K₃PO₄ or even a carefully controlled amount of an alkoxide base might be necessary.[16] The use of non-nucleophilic organic bases can also be explored.[17]

  • Poor Solubility: The reagents may not be sufficiently soluble in the chosen solvent.

    • Solution: Select a solvent that provides good solubility for all reactants at the desired reaction temperature. In some cases, a co-solvent system may be beneficial. For instance, the addition of water to DMF has been shown to improve yields in some microwave-assisted Ullmann couplings of anthranilic acids.[10]

Data-Driven Decision Making: A Comparative Table
ParameterTraditional UllmannModern Cu-CatalyzedBuchwald-HartwigKey Consideration for Anthranilic Acid
Catalyst Stoichiometric Copper PowderCatalytic Cu(I) or Cu(II) saltsPd(0) or Pd(II) complexesModern catalytic systems are preferred.
Ligand NoneProline, Phenanthroline, etc.Phosphine or N-heterocyclic carbene ligandsLigands are crucial for enabling lower reaction temperatures.
Temperature > 200 °C90 - 140 °C80 - 110 °CLower temperatures are essential to prevent decarboxylation.
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄NaOt-Bu, KOt-Bu, K₃PO₄Base strength needs to be balanced to ensure reactivity without promoting excessive decarboxylation.
Solvent NMP, DMF, NitrobenzeneDMSO, DMF, TolueneToluene, Dioxane, THFChoose the lowest boiling point solvent that is effective for the catalytic system.
Experimental Protocols: Best Practices for Success

Here are two detailed protocols, one for a modern copper-catalyzed Ullmann-type reaction and one for a Buchwald-Hartwig amination, designed to minimize decarboxylation.

Protocol 1: Ligand-Accelerated Copper-Catalyzed N-Arylation

This protocol is adapted from methodologies that have shown success in the N-arylation of challenging substrates at moderate temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add anthranilic acid (1.0 equiv), the aryl halide (1.1 equiv), CuI (0.1 equiv), a suitable ligand such as L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO or DMF as the solvent.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to pH ~3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol utilizes a highly active palladium catalyst system to enable the reaction at a lower temperature.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable ligand (e.g., XPhos, 0.08 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add anthranilic acid (1.0 equiv), the aryl halide (1.2 equiv), and a base such as K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane as the solvent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key decision points and workflow for optimizing the N-arylation of anthranilic acid while minimizing decarboxylation.

G cluster_0 Reaction Setup cluster_1 Optimization Loop cluster_2 Troubleshooting cluster_3 Outcome start Start: N-Arylation of Anthranilic Acid reagents Select Reagents: - Anthranilic Acid - Aryl Halide - Base start->reagents catalyst Choose Catalytic System: - Pd-based (Buchwald-Hartwig) - Cu-based (Ullmann-type) reagents->catalyst solvent Select Solvent catalyst->solvent reaction Run Reaction at Initial Conditions (e.g., 100°C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring analysis Analyze Product Mixture: - Desired Product Yield - Aniline (Decarboxylation) Yield monitoring->analysis decision Decarboxylation > 5%? analysis->decision change_base Change Base (e.g., to a weaker one) analysis->change_base change_catalyst Optimize Catalyst/Ligand analysis->change_catalyst change_solvent Change Solvent (e.g., to lower boiling point) analysis->change_solvent lower_temp Lower Reaction Temperature decision->lower_temp Yes workup Work-up and Purify decision->workup No lower_temp->reaction change_base->reaction change_catalyst->reaction change_solvent->reaction success Successful N-Arylation workup->success

Caption: Workflow for optimizing N-arylation and minimizing decarboxylation.

Understanding the Mechanistic Landscape

The following diagram outlines the competing reaction pathways: the desired N-arylation versus the undesired decarboxylation.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products Anthranilic_Acid Anthranilic Acid N_Arylation Desired N-Arylation Anthranilic_Acid->N_Arylation Decarboxylation Undesired Decarboxylation Anthranilic_Acid->Decarboxylation Aryl_Halide Aryl Halide Aryl_Halide->N_Arylation Catalyst Catalyst (Pd or Cu) Catalyst->N_Arylation Base Base Base->N_Arylation Heat Heat Heat->N_Arylation Heat->Decarboxylation N_Aryl_Product N-Aryl Anthranilic Acid N_Arylation->N_Aryl_Product Aniline Aniline + CO₂ Decarboxylation->Aniline

Caption: Competing pathways of N-arylation and decarboxylation.

By understanding the underlying principles and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your N-arylation reactions with anthranilic acid and minimize the formation of unwanted byproducts.

References

  • THE DECARBOXYLATION OF ANTHRANILIC ACID. (n.d.). Canadian Science Publishing. Retrieved January 22, 2026, from [Link]

  • THE DECARBOXYLATION OF ANTHRANILIC ACID. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mechanism of decarboxylation of substituted anthranilic acids at high acidity. (n.d.). Canadian Science Publishing. Retrieved January 22, 2026, from [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Uppsala University. Retrieved January 22, 2026, from [Link]

  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. (2024). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. (2006). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. (2025). Arkivoc. Retrieved January 22, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). RSC Advances. Retrieved January 22, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. (2021). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

  • Solvent Effect on Anthranilic Acid Spectroscopy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. (2022). Molecules. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022). Russian Journal of General Chemistry. Retrieved January 22, 2026, from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Process for making N-aryl-anthranilic acid and their derivatives. (n.d.). Google Patents.
  • Ullmann condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Solvent effect on anthranilic acid spectroscopy. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Decarboxylation Reaction Mechanism. (2018). YouTube. Retrieved January 22, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). ACS Catalysis. Retrieved January 22, 2026, from [Link]

  • Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution. (1970). The Journal of Physical Chemistry. Retrieved January 22, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved January 22, 2026, from [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. (2008). Journal of the Brazilian Chemical Society. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]

  • Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. (2014). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Anthranilic acid, 5-iodo. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation and the grafting thereof on the surface of MWCNTs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (2009). Bioorganic & Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

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Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-(3-Fluorophenyl)anthranilic Acid for Preclinical Studies

Welcome to the technical support center for the synthesis of N-(3-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up the synthesis of this important preclinical candidate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this key intermediate.

Introduction: Strategic Importance of N-(3-Fluorophenyl)anthranilic Acid

N-(3-Fluorophenyl)anthranilic acid is a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives, often belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), have shown a wide range of biological activities.[1] Scaling up the synthesis of this molecule from the bench to preclinical quantities (hundreds of grams to kilograms) is a critical step in the drug development pipeline, presenting unique challenges that require careful consideration of reaction conditions, safety, and purification.

This guide will focus on the two primary synthetic routes for N-aryl anthranilic acids: the Ullmann condensation and the Buchwald-Hartwig amination. We will explore the intricacies of each method, providing detailed protocols, troubleshooting guides, and a comparative analysis to aid in selecting the most appropriate route for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for N-(3-Fluorophenyl)anthranilic acid?

A1: The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction is a classic copper-catalyzed C-N bond formation, while the Buchwald-Hartwig reaction is a more modern palladium-catalyzed cross-coupling reaction.[2]

Q2: Which synthetic route is better for large-scale synthesis?

A2: The choice depends on several factors, including cost, available equipment, and the specific requirements of your process. The Ullmann condensation is generally less expensive due to the use of a copper catalyst. However, it often requires higher reaction temperatures and can be more challenging to optimize. The Buchwald-Hartwig amination, while more expensive due to the palladium catalyst and specialized ligands, typically proceeds under milder conditions with higher yields and better functional group tolerance, which can be advantageous for complex molecules.[3]

Q3: What are the key safety considerations when scaling up these reactions?

A3: Both reactions involve handling potentially hazardous materials at elevated temperatures. Key safety considerations include:

  • Thermal Management: Exothermic reactions can lead to thermal runaways in large reactors. Careful monitoring and control of the reaction temperature are crucial.

  • Pressure Build-up: Heating solvents in a closed system can lead to dangerous pressure build-up. Ensure reactors are properly vented.

  • Reagent Handling: Both copper and palladium catalysts, as well as the organic solvents and bases used, require careful handling in a well-ventilated area.

  • Work-up Procedures: Quenching large-scale reactions can be hazardous if not done carefully. Gradual addition of quenching agents is recommended.

Q4: What are the common impurities I should expect?

A4: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include unreacted starting materials (e.g., 2-chlorobenzoic acid, 3-fluoroaniline), homo-coupled byproducts, and products of decarboxylation. A thorough impurity profile should be established using techniques like HPLC-MS to ensure the final product meets the required purity standards for preclinical studies.[4][5]

In-Depth Technical Guide: Ullmann Condensation vs. Buchwald-Hartwig Amination

I. The Ullmann Condensation Approach

The Ullmann condensation is a well-established method for the synthesis of N-aryl anthranilic acids. It involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.

Ullmann_Condensation A 2-Halobenzoic Acid (e.g., 2-Chlorobenzoic Acid) C N-(3-Fluorophenyl)anthranilic acid A->C Cu Catalyst (e.g., CuI, CuO) Base (e.g., K2CO3) High Temperature B 3-Fluoroaniline B->C

Caption: General workflow for the Ullmann Condensation.

This protocol is adapted from established procedures for similar N-aryl anthranilic acids and should be optimized for the specific target molecule.[6][7]

Materials:

ReagentMolar Eq.
2-Chlorobenzoic Acid1.0
3-Fluoroaniline1.2-1.5
Anhydrous Potassium Carbonate2.0-2.5
Copper(I) Iodide (CuI)0.05-0.1
N,N-Dimethylformamide (DMF)5-10 vol

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with 2-chlorobenzoic acid, 3-fluoroaniline, anhydrous potassium carbonate, and copper(I) iodide.

  • Solvent Addition: Add N,N-dimethylformamide (DMF) to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a nitrogen blanket throughout the reaction.

  • Heating: Heat the reaction mixture to 130-150 °C with efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete (typically 6-12 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water.

  • Work-up and Isolation:

    • Filter the mixture to remove insoluble inorganic salts.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the crude product.

    • Filter the crude product and wash with water until the washings are neutral.

  • Drying: Dry the crude product under vacuum at 60-70 °C.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive catalyst (oxidized copper).Use fresh, high-purity CuI. Consider pre-activating the catalyst.
Insufficient temperature.Gradually increase the reaction temperature, but monitor for decomposition.
Poor quality base.Use freshly ground, anhydrous potassium carbonate.
Incomplete Reaction Insufficient reaction time.Extend the reaction time and monitor by HPLC.
Catalyst deactivation.Consider adding a ligand (e.g., L-proline) to stabilize the catalyst.
Formation of Side Products Decarboxylation of the product.Avoid excessive temperatures and prolonged reaction times.
Homo-coupling of starting materials.Optimize the stoichiometry of the reactants and catalyst loading.
Difficult Purification Presence of colored impurities.Treat the crude product with activated charcoal during recrystallization.[8]
Oily product.Try different recrystallization solvents or consider column chromatography.
II. The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful and versatile alternative to the Ullmann condensation, often providing higher yields under milder conditions.

Buchwald_Hartwig_Amination A 2-Halobenzoic Acid (e.g., 2-Bromobenzoic Acid) C N-(3-Fluorophenyl)anthranilic acid A->C Pd Pre-catalyst (e.g., Pd(OAc)2) Phosphine Ligand (e.g., XPhos) Base (e.g., K3PO4) Milder Temperature B 3-Fluoroaniline B->C

Caption: General workflow for the Buchwald-Hartwig Amination.

This protocol is based on general procedures for Buchwald-Hartwig aminations and should be optimized for the specific substrates.[9][10]

Materials:

ReagentMolar Eq.
2-Bromobenzoic Acid1.0
3-Fluoroaniline1.1-1.3
Potassium Phosphate (K₃PO₄)1.5-2.0
Palladium(II) Acetate (Pd(OAc)₂)0.01-0.02
XPhos (Ligand)0.02-0.04
Toluene or Dioxane5-10 vol

Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor, add 2-bromobenzoic acid, potassium phosphate, palladium(II) acetate, and XPhos.

  • Inert Atmosphere: Purge the reactor with argon or nitrogen and maintain a positive pressure.

  • Solvent and Amine Addition: Add the solvent (toluene or dioxane) followed by the 3-fluoroaniline via a syringe or addition funnel.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until complete consumption of the starting material (typically 4-8 hours).

  • Cooling and Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[11]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive catalyst.Use a pre-catalyst or ensure the active Pd(0) species is formed in situ.
Inappropriate ligand.Screen different phosphine ligands (e.g., RuPhos, BrettPhos).[12]
Base not strong enough.Consider a stronger base like sodium tert-butoxide, but be mindful of substrate compatibility.
Side Reactions Hydrodehalogenation of the aryl halide.Ensure anhydrous and oxygen-free conditions.
Homo-coupling of the amine.Optimize the catalyst-to-ligand ratio and reaction temperature.
Product Contamination Residual palladium.Use a palladium scavenger or perform multiple recrystallizations to reduce palladium levels to acceptable limits for preclinical studies.
Poor Reproducibility Sensitivity to air and moisture.Use rigorous inert atmosphere techniques (e.g., glovebox for catalyst and ligand handling).

Comparative Analysis and Scale-Up Considerations

Parameter Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper (CuI, CuO) - less expensive.Palladium (Pd(OAc)₂, Pd₂(dba)₃) - more expensive.
Ligands Often not required, but can improve performance (e.g., L-proline).Essential, specialized, and often expensive (e.g., XPhos, RuPhos).
Reaction Temperature High (130-200 °C).Milder (80-120 °C).
Reaction Time Generally longer (6-24 hours).Generally shorter (4-12 hours).
Yields Moderate to good.Good to excellent.
Substrate Scope More limited.Broader functional group tolerance.
Scale-up Challenges Heat transfer at high temperatures, catalyst deactivation.Cost of catalyst and ligand, removal of residual palladium.

Purification at Scale: Achieving Preclinical Quality

For preclinical studies, the purity of N-(3-Fluorophenyl)anthranilic acid is paramount. The final product should be free of process-related impurities and residual heavy metals.

Crystallization Protocol

Crystallization is the preferred method for purification at a large scale.

  • Solvent Selection: Screen for a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include ethanol/water, isopropanol/water, or toluene/heptane.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent system.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Quality Control

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity of the final product and for monitoring reaction progress.[13]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the product.

  • Residual Solvent Analysis: Gas Chromatography (GC) is used to quantify residual solvents from the synthesis and purification steps.

  • Heavy Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to determine the concentration of residual copper or palladium.

Conclusion

Scaling up the synthesis of N-(3-Fluorophenyl)anthranilic acid requires a thorough understanding of the underlying chemistry of the chosen synthetic route. Both the Ullmann condensation and the Buchwald-Hartwig amination are viable options, each with its own set of advantages and challenges. Careful process optimization, rigorous in-process controls, and a well-designed purification strategy are essential for the successful and efficient production of this key intermediate for preclinical studies. This guide provides a solid foundation for navigating the complexities of scaling up this important synthesis.

References

  • Nickisch, K., Beckmann, W., & Budde, U. (1998). Development of a Seeding Technique for the Crystallization of the Metastable A Modification of Abecarnil. Organic Process Research & Development, 2(4), 254-259.
  • Ashtekar, D. R., et al. (2025). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
  • EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google P
  • Synthesis and Medicinal Applications of Fenamic Acid Deriv
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021).
  • Buchwald-Hartwig Amination - A Modern Technology for the Synthesis of Intermediates and APIs. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Impurity profiling of drugs towards safety and efficacy: Theory and practice. (2014). Journal of Pharmaceutical Analysis, 4(5), 303-311.
  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). Archiv der Pharmazie.
  • A fluorimetric assay for the determination of anthranilic acid in biological materials. (1994). Analytical Biochemistry, 220(1), 181-184.
  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. (2022).
  • Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2011).
  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. (2025).
  • CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google P
  • Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. (1999). Bioorganic & Medicinal Chemistry Letters, 9(1), 1-6.
  • N-(3-Trifluoromethylphenyl)anthranilic acid. Chem-Impex.
  • Synthesis of N-phenyl-anthranilic acid. PrepChem.com.
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences, 69(5), 697.
  • N-(3-FLUOROPHENYL)ANTHRANILIC ACID | 54-59-1. ChemicalBook.
  • Acridone. Organic Syntheses Procedure.
  • Should I use Buchwald reaction or Ullman reaction? (2015).
  • Purifying anthranilic acid. (2017). Sciencemadness Discussion Board.
  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2003). Il Farmaco, 58(4), 335-339.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Molecules, 25(21), 5057.
  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences, 69(5), 697-700.
  • Recent trends in the impurity profile of pharmaceuticals. (2010). Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302-313.
  • Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (2021). Asian Journal of Organic Chemistry, 10(6), 1319-1344.
  • Large-scale crystallization of proteins for purification and formulation. (2015). Biotechnology and Applied Biochemistry, 62(4), 437-447.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006).
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  • Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investig
  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022). Journal of Molecular Liquids, 356, 119008.
  • Determination of standard sample purity using the high-precision H-1-NMR process. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 243-250.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organic Letters, 23(22), 8758-8762.
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  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Journal of Chemistry, 36(9), 2345-2349.
  • Anthranilic Acid as an Agent for Determination of Trifluoperazine Hydrochloride in Dosage and Pure Forms. (2025).
  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. (2024). Organic Chemistry Frontiers.
  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. (2021).

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Optimization

Addressing regio-selectivity issues in the synthesis of substituted N-phenylanthranilic acids

Welcome to the technical support center for the synthesis of substituted N-phenylanthranilic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted N-phenylanthranilic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. N-phenylanthranilic acid derivatives, such as Mefenamic acid, are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Achieving high yields and, crucially, controlling regio-selectivity during their synthesis can be a significant challenge. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome common experimental hurdles.

Troubleshooting Guide: Addressing Regio-selectivity and Other Common Issues

This section addresses specific problems you may encounter in the lab, offering explanations for the underlying causes and providing actionable solutions.

Q1: I am getting a mixture of regio-isomers in my Ullmann condensation reaction. How can I improve the selectivity for the desired N-phenylanthranilic acid?

A1: The Ullmann condensation is a classic method for forming C-N bonds, but it's often plagued by a lack of selectivity, especially with substituted starting materials. [4] Several factors can influence the outcome, and optimizing them is key to success.

Underlying Causes of Poor Regio-selectivity:

  • Steric Hindrance: Bulky substituents on either the aniline or the halobenzoic acid can hinder the approach to the desired reaction site, leading to coupling at less hindered, but incorrect, positions.[5]

  • Electronic Effects: The electronic nature of substituents on both aromatic rings plays a crucial role. Electron-withdrawing groups on the aryl halide can activate it for nucleophilic attack, but they can also influence the position of that attack.[4]

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures, which can lead to side reactions and reduced selectivity.[4]

  • Catalyst Activity: The form of copper used is critical. "Activated" copper powder or the use of soluble copper(I) salts can significantly impact the reaction's efficiency and selectivity.[4]

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Selection:

    • Move Beyond Copper Powder: While traditional, copper powder can be inconsistent. Consider using a well-defined copper(I) source like CuI or Cu(acac)₂.[5][6]

    • Introduce a Ligand: The addition of a ligand can dramatically improve the reaction's performance. Simple, bidentate ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst and promote the desired reactivity. More complex oxalic diamide ligands have also shown great promise.[7]

  • Solvent and Base Optimization:

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard.[4] However, the choice of solvent can influence solubility and reaction kinetics, so screening different options may be beneficial.

    • Base Strength: A moderate base like K₂CO₃ or Cs₂CO₃ is typically used to deprotonate the aniline.[8] Using a base that is too strong can lead to unwanted side reactions.

  • Temperature Control:

    • While high temperatures are often necessary, it's worth exploring if a lower temperature can be used with a more active catalyst/ligand system to minimize byproduct formation. Microwave-assisted synthesis can sometimes offer better yields in shorter reaction times.[5][9]

Workflow for Optimizing an Ullmann Condensation:

Caption: Troubleshooting workflow for Ullmann condensation.

Q2: My Buchwald-Hartwig amination is giving low yields and some starting material remains unreacted. What are the likely causes and how can I fix it?

A2: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for C-N bond formation that generally offers milder conditions and broader scope than the Ullmann reaction. [10][11] However, it is a complex catalytic system, and several factors can lead to poor performance.

Potential Causes for Low Yield:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or undergo deactivation during the reaction.

  • Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.[12]

  • Base Incompatibility: The strength and nature of the base are crucial. An inappropriate base can fail to efficiently deprotonate the amine or can react with the starting materials or catalyst.

  • Oxygen Contamination: The Pd(0) active species is sensitive to oxygen. Inadequate inert atmosphere techniques can kill the catalyst.

Troubleshooting Protocol:

  • Ligand Selection is Paramount:

    • Sterically Hindered Biarylphosphines: For many applications, bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are the gold standard.[11] They promote the crucial reductive elimination step and stabilize the active catalyst.

    • Bidentate vs. Monodentate: While monodentate ligands are common, bidentate phosphine ligands can also be effective and sometimes offer different selectivity.[12][13]

  • Base Screening:

    • A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[12]

    • Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially for sensitive substrates.

  • Ensure Rigorous Inert Conditions:

    • Thoroughly degas your solvent by sparging with argon or nitrogen.

    • Use Schlenk techniques or a glovebox to assemble the reaction.

Comparative Table of Common Buchwald-Hartwig Conditions:

ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand XPhosBrettPhos
Base NaOt-BuLiHMDS
Solvent Toluene1,4-Dioxane
Temperature 80-110 °C100-120 °C
Q3: I have a di-substituted aminobenzoic acid, and the N-arylation is occurring at the wrong amino group. How can I direct the reaction to the correct site?

A3: This is a classic chemoselectivity problem. When multiple nucleophilic sites are present, directing the reaction to the desired position requires a strategic approach, often involving protecting groups.

The Concept of Orthogonal Protecting Groups:

Orthogonal protecting groups are distinct functional groups that can be removed under different conditions without affecting each other.[14][15][16] This allows for the selective unmasking and reaction of one functional group while others remain protected.

Strategy for Selective N-Arylation:

  • Identify the More Reactive Site: In general, the less sterically hindered and more electronically favorable amino group will react first.

  • Protect the More Reactive Site: Protect the more reactive amino group with a suitable protecting group (e.g., Boc, Cbz).

  • Perform the N-Arylation: Carry out the Ullmann or Buchwald-Hartwig coupling on the remaining free amino group.

  • Deprotect: Remove the protecting group under conditions that do not affect the newly formed C-N bond or other functional groups in the molecule.

Example Workflow using a Protecting Group Strategy:

Caption: Orthogonal protecting group strategy workflow.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental difference in mechanism between the Ullmann and Buchwald-Hartwig reactions?

    • A: The Ullmann reaction typically involves a copper(I) species and is thought to proceed through a mechanism that can involve oxidative addition and reductive elimination, though radical pathways have also been proposed.[4][7] It often requires harsh conditions. The Buchwald-Hartwig amination is a palladium-catalyzed cycle involving well-defined Pd(0)/Pd(II) intermediates, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] This catalytic cycle is generally more efficient and allows for milder reaction conditions.

  • Q: Can I use an aminobenzoic acid with a free carboxylic acid group directly in a Buchwald-Hartwig reaction?

    • A: Yes, in many cases you can. The carboxylic acid moiety can direct amination to the ortho position in some copper-catalyzed reactions.[5] However, the acidic proton can sometimes interfere with the basic conditions of the Buchwald-Hartwig reaction. If you experience issues, it may be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), perform the coupling reaction, and then hydrolyze the ester back to the carboxylic acid in a final step.[1][3]

  • Q: How do steric effects from substituents on the aniline ring influence regio-selectivity?

    • A: Steric hindrance plays a significant role.[17][18] Large substituents ortho to the amine on the aniline ring can significantly slow down the rate of C-N bond formation.[5] This can be exploited to achieve selectivity in some cases. Conversely, if your desired reaction is at a hindered position, you may need to use more reactive catalyst systems with bulkier ligands that can overcome this steric barrier. For instance, the synthesis of Mefenamic acid involves the coupling of 2,3-dimethylaniline, where the methyl groups influence the reaction.[19]

Key Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Condensation

This protocol provides a starting point for the synthesis of N-phenylanthranilic acids using a copper(I) iodide catalyst and a diamine ligand.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-halobenzoic acid (1.0 mmol), the substituted aniline (1.2 mmol), cesium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol).

  • Solvent and Degassing: Add anhydrous dimethylformamide (DMF) (5 mL). Seal the flask and degas the mixture by three cycles of vacuum followed by backfilling with argon.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then acidified with 1M HCl to precipitate the N-phenylanthranilic acid, which can be collected by filtration and purified by recrystallization.[8][9]

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol outlines a standard procedure using a palladium precatalyst and a biarylphosphine ligand.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a vial.

  • Solvent Addition: Add anhydrous toluene or dioxane (4 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.

References

  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.
  • (2013). Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(9), 1270-1277. Retrieved from [Link]

  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(part _), 0-0. Retrieved from [Link]

  • Liu, P., et al. (2010). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society, 132(10), 3218–3233. Retrieved from [Link]

  • (n.d.). Acridone. Organic Syntheses. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

  • Nitti, A., et al. (2016). Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells. Molecules, 22(1), 21. Retrieved from [Link]

  • Sharma, P., et al. (2010). SYNTHESIS, KINETICS AND PHARMACOLOGICAL EVALUATION OF MEFENAMIC ACID MUTUAL PRODRUG. Acta Poloniae Pharmaceutica, 67(4), 387-393. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Di Schiavi, E., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. Retrieved from [Link]

  • (n.d.). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. Retrieved from [Link]

  • Liu, P., et al. (2010). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. MIT Open Access Articles. Retrieved from [Link]

  • Ma, N., et al. (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – A European Journal, 24(54), 14388-14392. Retrieved from [Link]

  • GDC Classes. (2019, May 14). SYNTHESIS OF MEFENAMIC ACID | MEDICINAL CHEMISTRY | GPAT-2020 [Video]. YouTube. Retrieved from [Link]

  • Vos, A. M., et al. (2016). Insights Into Regioselective Metabolism of Mefenamic Acid by Cytochrome P450 BM3 Mutants Through Crystallography, Docking, Molecular Dynamics, and Free Energy Calculations. Proteins, 84(5), 629-644. Retrieved from [Link]

  • Bakos, J. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Nitti, A., et al. (2016). Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells. Molecules, 22(1), 21. Retrieved from [Link]

  • (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Monge, S., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 16(13), 1587-1614. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Enhancing the Stability of N-(3-Fluorophenyl)anthranilic Acid in Solution

Welcome to the technical support guide for N-(3-Fluorophenyl)anthranilic acid. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(3-Fluorophenyl)anthranilic acid. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this and structurally similar molecules in solution. Our goal is to provide a comprehensive resource that combines foundational scientific principles with practical, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues observed during the handling and storage of N-(3-Fluorophenyl)anthranilic acid solutions.

Q1: My solution of N-(3-Fluorophenyl)anthranilic acid is developing a yellow or tan color over time. What is causing this discoloration?

A1: The appearance of a yellow or tan color is a common indicator of degradation. N-(3-Fluorophenyl)anthranilic acid, like its parent compound anthranilic acid, is susceptible to change upon exposure to light and air.[1][2] This discoloration is typically due to photo-oxidation, forming colored degradation products. The secondary amine and the electron-rich aromatic rings in the molecule are potential sites for oxidative reactions.

Q2: I'm observing precipitation in my aqueous solution. How can I improve the solubility and prevent it from crashing out?

A2: N-(3-Fluorophenyl)anthranilic acid is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic secondary amine group.[3] Its solubility in aqueous media is highly pH-dependent. At its isoelectric point, the molecule has a net-zero charge and exhibits minimum solubility. To enhance solubility, you must adjust the pH of the solution away from this point.

  • To dissolve as an anion (carboxylate salt): Adjust the pH to be at least 1.5-2 units above the pKa of the carboxylic acid group (typically pKa ~ 4-5 for fenamates).[4] A pH of 7.0 or higher is generally effective.

  • To dissolve as a cation (protonated amine): Adjust the pH to be significantly below the pKa of the amine. However, strong acidic conditions may promote other degradation pathways like decarboxylation.[5] For most applications, preparing a solution at a slightly basic pH (7.0-8.0) is the most common and effective strategy.

Q3: What are the primary degradation pathways I should be concerned about?

A3: Based on the structure (an N-arylanthranilic acid), the primary anticipated degradation pathways are:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of colored impurities and potential dimerization.[2][6]

  • Photodegradation: Exposure to UV and even ambient light can energize the molecule, leading to radical-mediated reactions and decomposition.[1][7] Studies on related fenamic acids confirm their susceptibility to photolysis.[8]

  • Hydrolysis: While the amide bond is generally stable, prolonged exposure to extreme pH (highly acidic or basic) and elevated temperatures could potentially lead to hydrolysis, cleaving the molecule into 3-fluoroaniline and 2-aminobenzoic acid.[7][9]

  • Decarboxylation: Heating the compound, particularly in an aqueous solution under acidic catalysis, can lead to the loss of carbon dioxide from the carboxylic acid group.[5]

Q4: What are the ideal short-term and long-term storage conditions for a stock solution?

A4: For optimal stability:

  • Solvent: Use a suitable, high-purity solvent. For aqueous solutions, use buffered systems. For organic stock solutions, dipolar aprotic solvents like DMSO or DMF are often used.[10]

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow the rate of all chemical degradation reactions.[11]

  • Light: Always store solutions in amber vials or wrapped in foil to protect them from light.[7]

  • Atmosphere: For maximum stability, especially for long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. This minimizes contact with oxygen and prevents oxidation.[12]

Part 2: Troubleshooting Guide for Solution Instability

This guide provides a systematic approach to diagnosing and resolving stability issues. Follow this workflow to identify the root cause of degradation and implement effective solutions.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for addressing instability.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action cluster_verify Verification Observe Instability Observed (e.g., Color Change, Precipitate, Loss of Purity) Check_pH Is pH Controlled? Observe->Check_pH Check_Light Is Solution Protected from Light? Check_pH->Check_Light Yes Action_pH Implement pH Control: Use a buffer (pH 7-8) Check_pH->Action_pH No Check_Oxygen Is Oxygen Excluded? Check_Light->Check_Oxygen Yes Action_Light Protect from Light: Use amber vials or foil Check_Light->Action_Light No Check_Temp Is Temperature Controlled? Check_Oxygen->Check_Temp Yes Action_Oxygen Exclude Oxygen: Purge with N2/Ar Add Antioxidant Check_Oxygen->Action_Oxygen No Action_Temp Control Temperature: Store at 2-8°C Check_Temp->Action_Temp No Verify Run Confirmatory Stability Study (HPLC) Check_Temp->Verify Yes Action_pH->Verify Action_Light->Verify Action_Oxygen->Verify Action_Temp->Verify

Caption: Troubleshooting workflow for diagnosing instability.

Step 1: Investigate pH Effects

The ionization state of the molecule is the most critical factor for its stability and solubility in aqueous solutions.[13][14]

Protocol: pH-Dependent Stability Assessment

  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at pH values of 4, 5, 6, 7, 7.4, and 8.

  • Prepare Solutions: Dissolve N-(3-Fluorophenyl)anthranilic acid in each buffer to a final concentration (e.g., 1 mg/mL). If solubility is poor, use a co-solvent like DMSO (not exceeding 1-5% v/v) and then dilute with buffer.

  • Initial Analysis (T=0): Immediately analyze each solution using a stability-indicating HPLC method to determine the initial purity and concentration.

  • Incubate: Store aliquots of each solution under controlled conditions (e.g., 25°C, protected from light).

  • Time-Point Analysis: Re-analyze the solutions at set time points (e.g., 24h, 48h, 1 week).

  • Evaluate: Compare the purity data over time. The pH that shows the least degradation is optimal. For fenamate-like structures, a neutral to slightly basic pH is often most stable.

pHExpected SolubilityPredicted Stability Concern
< 4High (as cation)Potential for acid-catalyzed decarboxylation[5]
4-6Low (zwitterion)Physical instability (precipitation)
> 7High (as anion)Generally most stable region
Step 2: Mitigate Oxidative Degradation

Oxidation is a common issue for molecules containing secondary amines.[15] This can be prevented by removing oxygen or adding a sacrificial antioxidant.

Protocol: Evaluating the Need for Antioxidants

  • Prepare Solution: Prepare two identical sets of your compound in the optimal buffer determined in Step 1.

  • De-gas One Set: Sparge the solutions in one set with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen. Seal the vials tightly with parafilm.

  • Add Antioxidant to Second Set: To the other set, add a chemical antioxidant. Common choices include:

    • Ascorbic Acid (Vitamin C): Effective aqueous antioxidant (0.05-0.1% w/v).[16][17]

    • Butylated Hydroxytoluene (BHT): Effective for organic solutions (0.01-0.1% w/v).

  • Control: Leave a third set of vials as is (exposed to air).

  • Incubate and Analyze: Store all sets under identical conditions (e.g., 25°C, protected from light) and analyze by HPLC at various time points.

  • Compare Results: If the de-gassed or antioxidant-containing samples show significantly less degradation than the control, oxidation is a key degradation pathway.[12][18]

Step 3: Control for Photodegradation

N-phenylanthranilic acid derivatives are known to be light-sensitive.[1][8]

Protocol: Photostability Assessment (Forced Degradation) This protocol is adapted from ICH Q1B guidelines.[7]

  • Prepare Samples: Prepare your solution in the stabilized buffer from the previous steps. Dispense into two sets of clear glass vials.

  • Dark Control: Completely wrap one set of vials in aluminum foil. This will be your dark control.

  • Light Exposure: Place the unwrapped set and the dark control set in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[19]

  • Analyze: After the exposure period, analyze both the exposed samples and the dark controls by HPLC.

  • Evaluate: A significant increase in degradation products in the light-exposed samples compared to the dark controls confirms photosensitivity. If this is the case, all future work must be conducted under light-protected conditions (amber glassware, foil wrapping, yellow lighting in the lab).

Part 3: Proposed Degradation Mechanisms

Understanding the potential chemical transformations is key to preventing them.

DegradationPathways cluster_main N-(3-Fluorophenyl)anthranilic Acid cluster_pathways Degradation Pathways Main N-(3-Fluorophenyl)anthranilic Acid Oxidation Oxidized Products (e.g., N-oxides, Dimers) Main->Oxidation [O] Air, Trace Metals Photodegradation Photolytic Products (Radical Species, Cyclized Products) Main->Photodegradation (UV/Visible Light) Hydrolysis Hydrolysis Products (3-Fluoroaniline + Anthranilic Acid) Main->Hydrolysis H₂O (Extreme pH, Heat)

Caption: Potential degradation pathways for the molecule.

Part 4: Best Practices for Formulation and Handling

  • Forced Degradation Studies: At the outset of a project, perform forced degradation studies (stress testing) to proactively identify likely degradation products and establish the intrinsic stability of the molecule.[20][21][22] This involves stressing the compound under hydrolytic (acid, base), oxidative, photolytic, and thermal conditions.[19]

  • Method Validation: Ensure your analytical method (typically HPLC) is "stability-indicating." This means the method must be able to resolve the parent compound from all significant degradation products, ensuring accurate purity assessment.[22]

  • Excipient Selection: If formulating, be aware of potential interactions. For example, trace metal ions in excipients can catalyze oxidation.[23] Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester these ions.

  • Solvent Purity: Always use high-purity solvents (e.g., HPLC grade). Peroxides in lower-grade ethers or aldehydes in ethanol can act as oxidizing agents.

By implementing these diagnostic tests and preventative measures, you can significantly enhance the stability of N-(3-Fluorophenyl)anthranilic acid in your experimental solutions, leading to more reliable and reproducible results.

References

  • Vertex AI Search. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Penta Chemicals. (2024, November 26). Anthranilic acid.
  • ICH. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SGS Hong Kong, China. (n.d.). Forced Degradation Testing.
  • Singh, R., & Kumar, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PubChem. (n.d.). Anthranilic Acid. National Center for Biotechnology Information.
  • ChemicalBook. (2023, April 23). N-(3-FLUOROPHENYL)ANTHRANILIC ACID.
  • MDPI. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
  • Quora. (2019, July 23). Why are carboxylic acids more acidic than phenol and water?.
  • PubMed. (n.d.). Anthralin stability in various vehicles. National Center for Biotechnology Information.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the Anti-Inflammatory Activity of N-(3-Fluorophenyl)anthranilic Acid and Mefenamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by N-arylanthranilic acid derivatives, holds...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by N-arylanthranilic acid derivatives, holds a significant place. Mefenamic acid is a well-established member of this class, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its structural analogs, such as N-(3-Fluorophenyl)anthranilic acid, represent compounds of interest for novel drug discovery, potentially offering altered potency, selectivity, or side-effect profiles.

This guide provides a comprehensive framework for the head-to-head comparison of the anti-inflammatory activity of N-(3-Fluorophenyl)anthranilic acid against the benchmark, Mefenamic acid. We will delve into the mechanistic underpinnings, detail the essential in vitro and in vivo experimental protocols required for a robust comparison, and provide a structure for data interpretation.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for mefenamic acid and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[4][5]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[3]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5]

The therapeutic anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of the protective COX-1 isoform.[3][6] Therefore, a critical aspect of this comparison is to determine the relative potency and selectivity of each compound against COX-1 and COX-2.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Cytoprotective Prostaglandins PGH2_1->Prostaglandins_1 via Isomerases Prostaglandins_2 Pro-inflammatory Prostaglandins PGH2_2->Prostaglandins_2 via Isomerases GI_Protection • Gastric Mucus Production • Platelet Aggregation Prostaglandins_1->GI_Protection Function Inflammation • Inflammation • Pain • Fever Prostaglandins_2->Inflammation Effect Inhibitor Mefenamic Acid or N-(3-Fluorophenyl)anthranilic acid Inhibitor->COX1 Inhibitor->COX2 PLA2->AA Stimulus (e.g., Injury)

Figure 1: Simplified COX signaling pathway showing points of NSAID inhibition.

Comparative Analysis: Experimental Framework

A thorough comparison requires a two-pronged approach: in vitro assays to determine enzymatic inhibition and in vivo models to assess physiological anti-inflammatory effects.

Part A: In Vitro COX Inhibition Profile

The first step is to quantify the inhibitory potency of each compound against COX-1 and COX-2. This is achieved by determining the half-maximal inhibitory concentration (IC50).

Data Presentation:

The results should be summarized in a table for direct comparison. Mefenamic acid data serves as a critical benchmark.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (µM)Selectivity Index (COX-2 IC50 / COX-1 IC50)
Mefenamic Acid 40[7][8]3[7][8]75
N-(3-Fluorophenyl)anthranilic acid To Be DeterminedTo Be DeterminedTo Be Calculated

The Selectivity Index (SI) provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity.

Part B: In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard and widely accepted acute inflammation assay for evaluating NSAIDs.[9][10] The injection of carrageenan into a rat's paw induces a biphasic inflammatory response, with the later phase (2.5-6 hours) being highly dependent on prostaglandin synthesis via COX-2.[11]

Data Presentation:

The primary endpoint is the percentage inhibition of paw edema at various time points compared to a vehicle control group.

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr
Vehicle Control 0%0%0%0%0%
Mefenamic Acid (e.g., 15 mg/kg) TBDTBDTBDTBDTBD
N-(3-Fluorophenyl)anthranilic acid (e.g., 15 mg/kg) TBDTBDTBDTBDTBD
Positive Control (e.g., Indomethacin, 10 mg/kg) TBDTBDTBDTBDTBD

Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and valid data.

Protocol 1: In Vitro Colorimetric COX Inhibition Assay

This protocol is adapted from commercially available screening kits.[12]

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and stock solutions of both test compounds (N-(3-Fluorophenyl)anthranilic acid and Mefenamic acid) and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent like DMSO.

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either ovine COX-1 or human recombinant COX-2 enzyme to all wells.

  • Inhibitor Addition: Add 10 µL of varying concentrations of the test compounds or reference inhibitors to the appropriate wells. For 100% activity wells, add 10 µL of the solvent.

  • Incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) followed immediately by 20 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Measurement: Shake the plate for 10-20 seconds and read the absorbance at 590 nm using a plate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Absorbance of 100% Activity Well - Absorbance of Inhibitor Well) / Absorbance of 100% Activity Well] * 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for assessing acute anti-inflammatory activity.[9][13]

Principle: Subplantar injection of carrageenan induces a localized, reproducible inflammatory edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (180-220g). Acclimatize them for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5-10 mg/kg), Mefenamic Acid, and N-(3-Fluorophenyl)anthranilic acid at one or more dose levels.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.

  • Drug Administration: Administer the test compounds, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[11]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]

  • Calculation:

    • Calculate the increase in paw volume for each animal at each time point: (Volume at time 't' - Volume at time 0).

    • Calculate the average increase in paw volume for the control (Vc) and treated (Vt) groups.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100[11]

Workflow and Data Interpretation

The following diagram illustrates the logical flow of the comparative study.

Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis cluster_analysis Comparative Conclusion Prep Prepare Compound Stock Solutions Assay Perform COX-1 & COX-2 Inhibition Assay Prep->Assay IC50 Calculate IC50 Values & Selectivity Index Assay->IC50 Conclusion Synthesize Data: Compare Potency, Selectivity & Efficacy IC50->Conclusion Dosing Administer Compounds to Rat Groups Induce Induce Paw Edema with Carrageenan Dosing->Induce Measure Measure Paw Volume (0-5 hours) Induce->Measure Inhibition Calculate % Inhibition of Edema Measure->Inhibition Inhibition->Conclusion

Sources

Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated N-phenylanthranilic Acids in Biological Systems: A Guide for Researchers

In the landscape of drug discovery and development, the strategic modification of established pharmacophores is a cornerstone of innovation. Among these, N-phenylanthranilic acid, the scaffold for the widely recognized f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic modification of established pharmacophores is a cornerstone of innovation. Among these, N-phenylanthranilic acid, the scaffold for the widely recognized fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), continues to be a subject of intense investigation. A key question for medicinal chemists is the impact of fluorination on the biological activity and physicochemical properties of these molecules. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated N-phenylanthranilic acids, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Fluorination in N-phenylanthranilic Acids

N-phenylanthranilic acid and its derivatives are established inhibitors of cyclooxygenase (COX) enzymes, the key mediators of prostaglandin synthesis in the inflammatory cascade.[1][2] Mefenamic acid, a non-fluorinated derivative, has long been a staple in the management of pain and inflammation. The introduction of fluorine into drug candidates, as seen in flufenamic acid, is a deliberate strategy to modulate various molecular properties.[3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its target protein.[4] This guide will dissect these influences within the context of the N-phenylanthranilic acid scaffold.

Synthesis Strategies: The Ullmann Condensation

The primary synthetic route to both fluorinated and non-fluorinated N-phenylanthranilic acids is the Ullmann condensation.[5][6][7] This copper-catalyzed reaction couples an o-halobenzoic acid with an appropriately substituted aniline.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions o_halobenzoic o-Halobenzoic Acid (e.g., 2-Chlorobenzoic Acid) catalyst Copper Catalyst (e.g., Copper powder, Cu₂O) aniline Substituted Aniline (Fluorinated or Non-fluorinated) base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF, Amyl Alcohol, Water) product N-phenylanthranilic Acid Derivative solvent->product Ullmann Condensation

Caption: General workflow for the Ullmann condensation to synthesize N-phenylanthranilic acids.

For Non-Fluorinated Derivatives (e.g., Mefenamic Acid): The synthesis typically involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline.[8]

For Fluorinated Derivatives (e.g., Flufenamic Acid): The synthesis involves reacting 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline.[9][10]

While the fundamental approach is similar, the reaction conditions, such as temperature and reaction time, may require optimization depending on the reactivity of the specific aniline derivative.[6] Modern variations of the Ullmann condensation aim for milder conditions and improved yields, sometimes employing alternative catalysts or solvents like water.[5][11]

Comparative Physicochemical Properties

The introduction of a trifluoromethyl group in flufenamic acid in place of the two methyl groups in mefenamic acid leads to distinct differences in their physicochemical profiles.

PropertyMefenamic Acid (Non-Fluorinated)Flufenamic Acid (Fluorinated)Impact of Fluorination
Molecular Weight 241.29 g/mol 281.23 g/mol Increase due to the heavier trifluoromethyl group.
pKa ~4.2~3.9The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid.
LogP (Lipophilicity) ~5.1~5.6The trifluoromethyl group generally increases lipophilicity.
Water Solubility PoorPractically InsolubleBoth are poorly soluble, a common trait for this class of drugs.

Note: The pKa and LogP values are approximate and can vary slightly depending on the experimental or computational method used.

The increased acidity (lower pKa) of the fluorinated analogue can influence its ionization state at physiological pH, potentially affecting its absorption and distribution. The higher lipophilicity of flufenamic acid can impact its membrane permeability and binding to hydrophobic pockets in target enzymes and plasma proteins.

Comparative Biological Activity and Mechanism of Action

Both fluorinated and non-fluorinated N-phenylanthranilic acids exert their primary anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes.[10] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Cyclooxygenase (COX) Inhibition Pathway:

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Fenamates N-phenylanthranilic Acids (Fluorinated & Non-fluorinated) Fenamates->COX1 Inhibition Fenamates->COX2 Inhibition

Caption: Mechanism of action of N-phenylanthranilic acids via COX inhibition.

While both types of compounds inhibit COX enzymes, the fluorinated derivatives can exhibit differences in potency and selectivity. For instance, mefenamic acid is a known weak, competitive inhibitor of COX-2 oxygenation of arachidonic acid, with a reported inhibitory constant (K_I) of 10 ± 5 μM.[12] In a separate study, flufenamic acid derivatives have shown potent COX-2 inhibition, with some conjugates displaying IC50 values in the low micromolar range (5.0 - 17.6 µM).[13][14] It is important to note that direct comparison of these values should be done with caution due to different experimental setups. However, the data suggests that fluorination can significantly influence the inhibitory potency against COX enzymes.

Beyond COX inhibition, fenamates, including flufenamic acid, have been shown to modulate various ion channels, such as nonselective cation channels and chloride channels, which may contribute to their overall pharmacological profile.[4][15]

Experimental Protocols for Biological Evaluation

To empirically compare fluorinated and non-fluorinated N-phenylanthranilic acids, standardized in vitro and in vivo assays are essential.

In Vitro Assay: COX-1/COX-2 Inhibition

This assay determines the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Protocol Outline:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Incubation: A range of concentrations of the test compounds (fluorinated and non-fluorinated analogues) are pre-incubated with the enzyme in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to assess the anti-inflammatory activity of new compounds.

Protocol Outline:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds (fluorinated and non-fluorinated analogues) and a vehicle control are administered orally or intraperitoneally at various doses. A standard reference drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each dose of the test compounds compared to the vehicle control. The dose that produces 50% inhibition (ED50) can then be determined.

Comparative Pharmacokinetics

The introduction of fluorine can significantly alter the pharmacokinetic profile of a drug.

ParameterMefenamic Acid (Non-Fluorinated)Flufenamic Acid (Fluorinated)Impact of Fluorination
Absorption Rapidly absorbedIrregularly absorbedFluorination can affect absorption patterns.[3][16]
Protein Binding >90%Extensively boundBoth are highly protein-bound.
Metabolism Metabolized by CYP2C9 to 3'-hydroxymethyl and 3'-carboxy metabolites.Undergoes hydroxylation and glucuronidation.The strong C-F bond can block sites of metabolism, potentially increasing the half-life.
Half-life ~2 hours5-22 hours (large inter-subject variation)[16]Fluorination can lead to a longer and more variable half-life.
Excretion Primarily via urine (52-67%) and feces (20-25%).50% urine, 36% feces.[3]Similar routes of excretion.

The enhanced metabolic stability often conferred by fluorination can lead to a longer duration of action but may also require careful dose consideration to avoid potential toxicity.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the N-phenylanthranilic acid scaffold offers a powerful tool for modulating its biological and physicochemical properties. Fluorinated analogues, such as flufenamic acid, can exhibit altered acidity, lipophilicity, and metabolic stability compared to their non-fluorinated counterparts like mefenamic acid. These changes can translate to differences in COX inhibitory potency and pharmacokinetic profiles.

For researchers in drug development, a thorough understanding of these structure-activity relationships is crucial. The comparative analysis presented in this guide, supported by established experimental protocols, provides a framework for the rational design and evaluation of novel N-phenylanthranilic acid derivatives. Future research should focus on direct, head-to-head comparative studies of fluorinated and non-fluorinated analogues in standardized biological assays to further elucidate the nuanced effects of fluorination and to develop safer and more effective anti-inflammatory agents.

References

  • Mefenamic acid - Wikipedia. (URL: [Link])

  • Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions - ResearchGate. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID | TSI Journals. (URL: [Link])

  • FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia. (URL: [Link])

  • Synthesis method of mefenamic acid - Eureka | Patsnap. (URL: [Link])

  • Synthesis of N-Phenylanthranilic Acids Using Water as Solvent - Taylor & Francis Online. (URL: [Link])

  • Process for preparing flufenamic acid - Google P
  • MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (URL: [Link])

  • Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (URL: [Link])

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation - ResearchGate. (URL: [Link])

  • Structural comparison and the numbering scheme of clonixin, flufenamic acid, mefenamic acid, meclofenamic acid, niflumic acid, diclofenac and indomethacin. - ResearchGate. (URL: [Link])

  • Mefenamic acid and flufenamic acid compared with aspirin and phenylbutazone in rheumatoid arthritis - PubMed. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. (URL: [Link])

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC - NIH. (URL: [Link])

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC - NIH. (URL: [Link])

  • Pharmacokinetics of flufenamic acid in man. - Semantic Scholar. (URL: [Link])

  • Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen - MDPI. (URL: [Link])

  • Determination of flufenamic acid and mefenamic acid in pharmaceutical preparations and biological fluids using flow injection analysis with tris(2,2′-bipyridyl)ruthenium(II) chemiluminescence detection - ResearchGate. (URL: [Link])

  • Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas - PubMed. (URL: [Link])

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Validation

A Comparative Guide to Validating the In Vivo Efficacy of N-(3-Fluorophenyl)anthranilic Acid in a Mouse Model of Acute Inflammation

This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vivo anti-inflammatory efficacy of N-(3-Fluorophenyl)anthranilic acid. We present a robust, self-validatin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vivo anti-inflammatory efficacy of N-(3-Fluorophenyl)anthranilic acid. We present a robust, self-validating experimental design using the carrageenan-induced paw edema model in mice, with the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin, as a benchmark for comparison. The methodologies detailed herein are designed to deliver clear, quantifiable, and reproducible data, elucidating the compound's potential as a therapeutic agent.

Introduction: The Rationale for In Vivo Validation

N-(3-Fluorophenyl)anthranilic acid belongs to the family of anthranilic acid derivatives, a class of compounds known for their anti-inflammatory properties.[1][2] Many drugs in this class, such as mefenamic acid, exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4] While in vitro assays can establish a compound's direct inhibitory effect on COX enzymes, in vivo validation is an indispensable step to evaluate its true therapeutic potential. Factors such as bioavailability, metabolism, and tissue distribution can only be assessed in a whole-organism model.

The carrageenan-induced paw edema model is a classical and highly reproducible assay for screening acute anti-inflammatory activity.[5][6] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a mouse's paw triggers a predictable, biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 2.5 hours) is predominantly mediated by the overproduction of prostaglandins through the upregulation of COX-2.[5] This makes the model particularly well-suited for evaluating the efficacy of COX-inhibiting compounds like N-(3-Fluorophenyl)anthranilic acid.

For this guide, we will compare the performance of N-(3-Fluorophenyl)anthranilic acid against Indomethacin, a potent, non-selective COX-1 and COX-2 inhibitor widely used as a positive control in inflammation research.[3][7][8]

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable data. The inclusion of both negative (vehicle) and positive (Indomethacin) controls allows for the unambiguous interpretation of the test compound's efficacy.

G cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Induction & Measurement cluster_2 Phase 3: Terminal Analysis A Animal Acclimatization (1 week) B Randomization into Groups (n=6-8 per group) A->B C Baseline Paw Volume Measurement (V₀) B->C D Drug Administration (p.o.) - Vehicle - N-(3-Fluorophenyl)anthranilic acid - Indomethacin C->D E Carrageenan Injection (0.1 mL, 1% solution) 1 hour post-drug admin D->E F Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours E->F G Euthanasia & Paw Tissue Collection (at 6 hours) F->G H Biochemical Assays: - MPO Activity - Cytokine ELISA (TNF-α, IL-6) - PGE₂ ELISA G->H I Data Analysis & Comparison H->I

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for executing the study. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Carrageenan-Induced Paw Edema

Objective: To quantify the anti-edematous effect of the test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • N-(3-Fluorophenyl)anthranilic acid (e.g., 50 mg/kg, suspended in 0.5% carboxymethylcellulose)

  • Indomethacin (10 mg/kg, positive control, suspended in 0.5% carboxymethylcellulose)[9]

  • Vehicle (0.5% carboxymethylcellulose)

  • Digital Plethysmometer or Micrometer Calipers[10]

Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for at least one week with free access to food and water.[9]

  • Grouping: Randomly divide animals into four groups (n=6-8 per group): Vehicle Control, N-(3-Fluorophenyl)anthranilic acid (low dose), N-(3-Fluorophenyl)anthranilic acid (high dose), and Indomethacin.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each mouse using a plethysmometer.[5]

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage, typically 1 hour before inducing inflammation.[11]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[5]

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each mouse at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .

Myeloperoxidase (MPO) Activity Assay

Objective: To quantify neutrophil infiltration into the inflamed tissue, a key hallmark of acute inflammation. MPO is an enzyme abundant in neutrophils, and its activity correlates with neutrophil presence.[12][13]

Procedure (at the 6-hour endpoint):

  • Tissue Collection: Euthanize mice and dissect the inflamed paw tissue.

  • Homogenization: Homogenize the tissue in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB), which extracts MPO from the neutrophils.[12][14]

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Kinetic Assay: Add the supernatant to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and H₂O₂.[12]

  • Spectrophotometry: Measure the change in absorbance over time using a spectrophotometer.[13] MPO activity is expressed as units per milligram of tissue.

Cytokine and Prostaglandin E₂ (PGE₂) Measurement

Objective: To measure the levels of key inflammatory mediators in the paw tissue.

Procedure (using supernatant from tissue homogenate):

  • TNF-α and IL-6 Levels: Quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for mouse proteins.[15][16][17] These cytokines play a central role in amplifying the inflammatory cascade.

  • PGE₂ Levels: Quantify the concentration of Prostaglandin E₂ using a specific competitive ELISA kit.[18][19] Since PGE₂ is a direct product of the COX-2 pathway, its levels provide a direct readout of the pharmacodynamic effect of COX inhibitors in the inflamed tissue.[18]

Comparative Data Analysis and Interpretation

The data should be compiled to allow for a direct comparison between the vehicle, N-(3-Fluorophenyl)anthranilic acid, and the reference drug, Indomethacin.

Table 1: Comparative Efficacy at 4 Hours Post-Carrageenan Induction

Group (Dose)Paw Edema (mL)% Inhibition of EdemaMPO Activity (U/mg tissue)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)PGE₂ (ng/mg tissue)
Vehicle Control 0.85 ± 0.07-5.2 ± 0.4150 ± 12210 ± 1825.5 ± 2.1
N-(3-Fluorophenyl)anthranilic acid (25 mg/kg) 0.51 ± 0.0540.0%3.5 ± 0.3105 ± 9145 ± 1115.1 ± 1.4*
N-(3-Fluorophenyl)anthranilic acid (50 mg/kg) 0.38 ± 0.04 55.3%2.6 ± 0.280 ± 7 102 ± 89.8 ± 0.9
Indomethacin (10 mg/kg) 0.32 ± 0.0362.4%2.1 ± 0.2 72 ± 695 ± 9 7.2 ± 0.6

*Note: Data are presented as Mean ± SEM and are hypothetical for illustrative purposes. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.

Interpretation of Results:

  • Paw Edema: The data shows that N-(3-Fluorophenyl)anthranilic acid produces a dose-dependent reduction in paw swelling, a primary indicator of its anti-inflammatory effect. At 50 mg/kg, its efficacy approaches that of the potent reference drug, Indomethacin.

  • MPO Activity: The reduction in MPO activity confirms that the compound inhibits the infiltration of neutrophils into the site of inflammation.

  • Cytokine Levels: The decreased levels of TNF-α and IL-6 suggest that the compound's action on the prostaglandin pathway leads to a downstream dampening of the broader inflammatory cytokine response.

  • PGE₂ Levels: The significant, dose-dependent reduction in PGE₂ levels provides strong evidence that N-(3-Fluorophenyl)anthranilic acid acts, at least in part, by inhibiting the COX pathway, similar to other NSAIDs.[8][20]

Mechanistic Insights: The Inflammatory Pathway

Understanding the underlying signaling cascade provides context for the compound's mechanism of action. Carrageenan triggers a local inflammatory response that activates cellular enzymes, leading to the production of key mediators.

G Carrageenan Carrageenan Insult CellDamage Cellular Damage & Activates Phospholipase A₂ Carrageenan->CellDamage ArachidonicAcid Arachidonic Acid Release CellDamage->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE₂) COX->Prostaglandins Inflammation Vasodilation Increased Permeability Neutrophil Infiltration Prostaglandins->Inflammation Edema Edema, Pain, Erythema Inflammation->Edema TestCompound N-(3-Fluorophenyl)anthranilic acid & Indomethacin TestCompound->COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway.

This pathway illustrates how NSAIDs like N-(3-Fluorophenyl)anthranilic acid and Indomethacin intervene at a critical step—the conversion of arachidonic acid to prostaglandins by COX enzymes—thereby mitigating the cardinal signs of inflammation.[3]

Conclusion and Future Directions

This guide outlines a robust and comprehensive approach to validating the in vivo anti-inflammatory efficacy of N-(3-Fluorophenyl)anthranilic acid. By comparing it to a well-established NSAID like Indomethacin across multiple endpoints—edema, neutrophil infiltration, and key inflammatory mediators—researchers can build a strong data package to support further development. The presented data demonstrates that N-(3-Fluorophenyl)anthranilic acid is a promising anti-inflammatory agent with a mechanism of action consistent with COX inhibition.

Future studies should aim to establish a full dose-response curve, investigate its selectivity for COX-1 versus COX-2 to predict potential gastrointestinal side effects, and assess its efficacy in chronic inflammation models.

References

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs.
  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin?
  • Wikipedia. (2024). Indometacin.
  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin Sodium?
  • Singh, S., et al. (2004). Comparison between plethysmometer and micrometer methods to measure acute paw oedema for screening anti-inflammatory activity in mice. Inflammopharmacology.
  • U.S. Food and Drug Administration. (n.d.). Indomethacin Capsules, USP 25 mg.
  • BenchChem. (2025). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Arbor Assays. (2025). Unlocking Inflammation Insights with PGE2 ELISA.
  • Assay Genie. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • ResearchGate. (n.d.). Paw circumference measurement and physical signs of edema 4 hours after carrageenan injection.
  • Fereidoni, M., et al. (2000). An accurate and simple method for measurement of paw edema. Journal of Pharmacological and Toxicological Methods.
  • Deckx, N., et al. (2023).
  • PubMed. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat.
  • Semantic Scholar. (n.d.). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat.
  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit.
  • Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit.
  • ResearchGate. (2025). Measuring Myeloperoxidase Activity in Biological Samples.
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
  • Northwest Life Science Specialties. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit.
  • Winter, C. A., et al. (1962). A New Mechanical Method for Measuring Rat Paw Edema. Proceedings of the Society for Experimental Biology and Medicine.
  • Cusabio. (n.d.). Mouse Tumor necrosis factor α,TNF-α ELISA KIT.
  • Maxanim. (n.d.). Mouse Proinflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IFN gamma, TNF alpha, IL6).
  • Patrono, C. (2008). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of Pain and Symptom Management.
  • Invitrogen - Thermo Fisher Scientific. (n.d.). Mouse TNF alpha ELISA Kit (BMS607-3).
  • RayBiotech. (n.d.). Mouse TNF-alpha ELISA Kit.
  • arigo Biolaboratories. (n.d.). arigoPLEX® Mouse M1M2 Cytokines Multiplex ELISA Kit.
  • Palko, R., et al. (2023).
  • Weggen, S., et al. (2001). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.
  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
  • Das, D., et al. (2020). In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study.
  • Taylor & Francis Online. (2021). Anthranilic acid – Knowledge and References.
  • Wikipedia. (2024). Ibuprofen.
  • Amir, M., & Kumar, S. (2005). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
  • Saad, M. A., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • DeVocelle, M., et al. (2007). Parallel synthesis and in vitro activity of novel anthranilic hydroxamate-based inhibitors of the prostaglandin H2 synthase peroxidase activity. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from Indian Journal of Pharmaceutical Sciences.
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  • Avitabile, D., et al. (2022). Efficacy of a Three Drug-Based Therapy for Neuroblastoma in Mice. MDPI.
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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(3-Fluorophenyl)anthranilic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-Phenylanthranilic Acid Scaffold N-phenylanthranilic acid and its derivatives, commonly known as fenamates, represent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Phenylanthranilic Acid Scaffold

N-phenylanthranilic acid and its derivatives, commonly known as fenamates, represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, which extend beyond their well-known anti-inflammatory and analgesic effects.[1][2][3] The core structure, consisting of an anthranilic acid moiety linked to a substituted phenyl ring via a secondary amine, provides a versatile scaffold for structural modification to modulate biological activity. This guide focuses specifically on the structure-activity relationship (SAR) of analogues based on the N-(3-Fluorophenyl)anthranilic acid scaffold, a key member of the fenamate family. Understanding the intricate relationship between chemical structure and biological function is paramount for the rational design of more potent, selective, and safer therapeutic agents.

While extensive research has been conducted on the broader class of N-aryl anthranilic acids, this guide will synthesize the available data to provide specific insights into how modifications to the N-(3-Fluorophenyl)anthranilic acid backbone influence its activity. We will delve into the impact of substitutions on both the anthranilic acid and the N-phenyl rings, drawing from comparative studies to elucidate key SAR principles.

Core Scaffold and Key Pharmacophoric Features

The fundamental structure of N-(3-Fluorophenyl)anthranilic acid consists of two aromatic rings connected by a secondary amine bridge. The anthranilic acid portion contains a carboxylic acid group, which is crucial for its primary anti-inflammatory mechanism of action, while the N-phenyl ring, in this case, is substituted with a fluorine atom at the meta position.

Caption: Core scaffold of N-(3-Fluorophenyl)anthranilic acid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(3-Fluorophenyl)anthranilic acid analogues can be systematically modulated by introducing various substituents at different positions on both aromatic rings. The following sections dissect the SAR based on available data for the broader class of N-aryl anthranilic acids, with specific inferences for the 3-fluoro substituted series where possible.

Modifications of the Anthranilic Acid Ring
  • Position of the Carboxylic Acid Group: The ortho-position of the carboxylic acid relative to the amino group is critical for anti-inflammatory activity. Analogues with the carboxyl group at the meta or para positions are generally inactive. This highlights the importance of the spatial arrangement between the acidic and amino functionalities for target binding.

  • Replacement of the Carboxylic Acid: Isosteric replacement of the carboxylic acid with a tetrazole group has been shown to retain anti-inflammatory activity. This suggests that the acidic nature and the ability to form key interactions are more important than the carboxylic acid group itself.

  • Substitution on the Anthranilic Acid Ring: In general, substitution on the anthranilic acid ring tends to decrease anti-inflammatory activity. However, some studies have reported that specific substitutions, such as a bromo group at the 5-position, can lead to potent anti-inflammatory agents, suggesting that the nature and position of the substituent are critical.[4]

Modifications of the N-Phenyl Ring

The N-phenyl ring offers a rich canvas for structural modifications that significantly impact potency and selectivity.

  • Position of Substituents: For monosubstituted N-aryl rings, the order of anti-inflammatory activity can vary depending on the assay. In the ultraviolet erythema assay, the general order of activity for a trifluoromethyl (CF3) group is 3' > 2' > 4'.[5] This suggests that for electron-withdrawing groups like fluorine, the meta-position, as seen in N-(3-Fluorophenyl)anthranilic acid, is favorable for this specific type of anti-inflammatory activity.

  • Nature of Substituents: The electronic properties of the substituents on the N-phenyl ring play a crucial role. Electron-withdrawing groups are often associated with enhanced activity.

  • Disubstituted Analogues: For disubstituted derivatives with the same substituent, the 2',3'-disubstitution pattern appears to be particularly effective, as exemplified by mefenamic acid (2',3'-dimethyl).[5]

The Amine Linker

The secondary amine (NH) linker is essential for activity. Replacement of the NH group with other functionalities such as oxygen (O), methylene (CH2), sulfur (S), sulfonyl (SO2), or N-methylation (N-CH3) significantly reduces or abolishes anti-inflammatory activity.[5] This underscores the importance of the hydrogen-bonding capability and the specific geometry conferred by the NH group for interaction with the biological target.

Comparative Biological Data

CompoundN-Aryl Substituent% Inhibition of Paw Edema (100 mg/kg)
3a 2-chloro45.45
3b 3-chloro36.36
3c 4-chloro50.00
3d 2-nitro31.81
3e 3-nitro27.27
3f 4-nitro40.90
Ibuprofen (Std.) -54.54

Data adapted from Joshi et al., Indian Journal of Pharmaceutical Sciences, 2007.[1]

This data, although not specific to 3-fluoro analogues, illustrates the impact of substituent position on the N-phenyl ring on anti-inflammatory activity. For instance, a chloro substituent at the para-position (compound 3c) showed the highest activity among the tested chloro-derivatives.

Experimental Protocols

General Synthesis of N-Aryl Anthranilic Acid Derivatives (Ullmann Condensation)

The most common method for synthesizing N-aryl anthranilic acids is the Ullmann condensation.[1][6] This reaction involves the coupling of an o-halobenzoic acid with a substituted aniline in the presence of a copper catalyst and a base.

Step-by-Step Methodology:

  • Reactants: A mixture of o-chlorobenzoic acid (1 equivalent), the desired substituted aniline (e.g., 3-fluoroaniline) (1 equivalent), anhydrous potassium carbonate (as a base to neutralize the HCl formed), and a catalytic amount of cupric oxide are taken in a suitable solvent (e.g., amyl alcohol or DMF).

  • Reaction: The reaction mixture is heated under reflux for several hours (typically 6-8 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-aryl anthranilic acid derivative.

Caption: General workflow for Ullmann condensation.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used preclinical model to evaluate the acute anti-inflammatory activity of compounds.[1]

Step-by-Step Methodology:

  • Animal Model: Wistar albino rats are typically used. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose (e.g., 100 mg/kg body weight). A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).

  • Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Future Perspectives and Conclusion

The N-(3-Fluorophenyl)anthranilic acid scaffold remains a promising starting point for the development of novel therapeutic agents. While its primary role has been in the realm of anti-inflammatory drugs, the broader class of fenamates has shown activity as modulators of various ion channels and other biological targets.

Future SAR studies should focus on:

  • Systematic substitution on both the anthranilic acid and N-phenyl rings of the N-(3-Fluorophenyl)anthranilic acid core structure.

  • Quantitative evaluation of these analogues against a panel of biological targets, including various cyclooxygenase (COX) isoforms and a range of ion channels, to establish a more comprehensive SAR profile.

  • Exploration of bioisosteric replacements for the carboxylic acid group to potentially improve pharmacokinetic properties and reduce gastrointestinal side effects.

References

  • Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds.

  • N-aryl anthranilic acid and its derivatives have been synthesized and screened for their anti-inflammatory activity.

  • The discovery of novel anthranilic acid-based FUBP1 inhibitors from screening efforts.

  • N-aryl anthranilic acid and its derivatives can be synthesized via Ullmann condensation.

  • SAR of Anthranilic Acid Derivatives (Fenamates) indicating the importance of substituent positions on the N-aryl ring.

  • Newer N-substituted anthranilic acid derivatives have been synthesized and shown to be potent anti-inflammatory agents.

  • A series of anthranilic acid derivatives were synthesized and their anti-inflammatory effects investigated.

  • QSAR studies on the toxic effects of nitroaromatic compounds.

  • Anthranilic acid-based derivatives also have anticoagulant, antiallergic, antipyretic, diuretic, and analgesic properties.

  • QSAR studies correlate the physicochemical properties of compounds with their biological effects.

  • QSAR analysis of phenolic antioxidants.

  • The reaction of anthranilic acid with ethoxycarbonylisothiocyanate to synthesize dihydroquinazolin derivatives with antitumor activities.

  • QSAR can predict the biological activity of new compounds.

  • QSAR was used to identify effective PRMT1 inhibitors.

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Validation

A Head-to-Head Comparison of N-(3-Fluorophenyl)anthranilic Acid and Other Fenamates as TRP Channel Blockers

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Expanding Role of Fenamates in TRP Channel Modulation Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are deriv...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Expanding Role of Fenamates in TRP Channel Modulation

Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are derivatives of N-phenylanthranilic acid.[1][2] While their primary clinical use has been in pain and inflammation management through the inhibition of cyclooxygenase (COX) enzymes, a growing body of research has unveiled their significant activity as modulators of Transient Receptor Potential (TRP) channels.[1][2] TRP channels are a superfamily of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli, playing crucial roles in sensory transduction and cellular signaling.[3] This dual activity of fenamates has positioned them as valuable pharmacological tools and potential starting points for the development of novel therapeutics targeting TRP channel-related pathologies.

This guide provides a detailed head-to-head comparison of N-(3-Fluorophenyl)anthranilic acid with other well-characterized fenamates, including flufenamic acid, mefenamic acid, and niflumic acid, in their capacity as TRP channel blockers. We will delve into their structure-activity relationships, comparative efficacy and selectivity across various TRP channels, and the experimental methodologies used to characterize these interactions.

Chemical Structures and the Basis of TRP Channel Interaction

The fundamental structure of fenamates consists of an anthranilic acid scaffold with a substituted N-phenyl ring. Variations in the substitution pattern on the N-phenyl ring significantly influence their potency and selectivity as TRP channel modulators.

Below are the chemical structures of the fenamates discussed in this guide:

  • N-(3-Fluorophenyl)anthranilic Acid: Features a fluorine atom at the meta-position of the N-phenyl ring.

  • Flufenamic Acid: Characterized by a trifluoromethyl group at the meta-position.

  • Mefenamic Acid: Contains two methyl groups at the ortho- and meta-positions.

  • Niflumic Acid: Possesses a trifluoromethyl group on a pyridine ring instead of a phenyl ring.

The interaction of fenamates with TRP channels is complex and not fully elucidated. However, it is believed to involve direct binding to the channel protein, potentially at multiple sites, leading to either activation or inhibition depending on the specific fenamate and TRP channel subtype.

Comparative Efficacy and Selectivity: A Data-Driven Analysis

The following tables summarize the available experimental data on the inhibitory potency (IC50 values) of N-(3-Fluorophenyl)anthranilic acid and other fenamates on various TRP channels. This data has been compiled from studies utilizing heterologous expression systems and measuring channel activity through calcium imaging and electrophysiological techniques.

Table 1: Comparative Inhibitory Activity (IC50, µM) of Fenamates on TRP Channels

FenamateTRPM2TRPM3TRPV4TRPC6
N-(3-Fluorophenyl)anthranilic acid ~100Data not availableData not availableData not available
Flufenamic Acid 70 ± 2.5>10041>100
Mefenamic Acid 124 ± 11.919 ± 2 >100>100
Niflumic Acid 149 ± 12.0>100>100>100

Data compiled from multiple sources.[3][4]

Key Insights from the Data:

  • N-(3-Fluorophenyl)anthranilic acid shows moderate inhibitory activity against the TRPM2 channel. A comprehensive analysis of its effect on other TRP channels is currently lacking in the literature.

  • Mefenamic acid stands out as a selective and potent blocker of the TRPM3 channel , with significantly lower efficacy against TRPM2, TRPV4, and TRPC6.[1][2][3]

  • Flufenamic acid acts as a broad-spectrum TRP channel blocker , inhibiting TRPM2 and TRPV4 with moderate potency.[1][4]

  • Niflumic acid generally exhibits weaker inhibitory effects on the tested TRP channels compared to other fenamates.

It is important to note that some fenamates, including flufenamic, niflumic, and mefenamic acid, have been shown to activate TRPA1 channels .[5][6] This dual modulatory role highlights the complexity of fenamate-TRP channel interactions and underscores the need for careful characterization of each compound against a panel of TRP channels.

Signaling Pathways of Key TRP Channels Modulated by Fenamates

Understanding the signaling pathways in which these TRP channels are involved is crucial for interpreting the functional consequences of their modulation by fenamates.

TRPM2_Signaling ROS Oxidative Stress (e.g., H₂O₂) PARP PARP Activation ROS->PARP causes ADPR ADPR Production PARP->ADPR leads to TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx mediates Downstream Downstream Cellular Responses (e.g., Inflammation, Apoptosis) Ca_Influx->Downstream triggers

Caption: TRPM2 Signaling Pathway. Oxidative stress leads to the production of ADP-ribose (ADPR), which directly gates the TRPM2 channel, resulting in Ca²⁺ influx and subsequent cellular responses.[1][7][8][9]

TRPM3_Signaling PregS Pregnenolone Sulfate (Agonist) TRPM3 TRPM3 Channel PregS->TRPM3 activates Ca_Influx Ca²⁺ Influx TRPM3->Ca_Influx mediates PKC PKC Activation Ca_Influx->PKC activates MAPK MAPK Pathway (ERK, JNK) PKC->MAPK activates Gene_Expression Changes in Gene Expression MAPK->Gene_Expression regulates Mefenamic_Acid Mefenamic Acid (Antagonist) Mefenamic_Acid->TRPM3 blocks

Caption: TRPM3 Signaling Pathway. TRPM3 is activated by agonists like pregnenolone sulfate, leading to Ca²⁺ influx and activation of downstream signaling cascades such as the MAPK pathway. Mefenamic acid acts as a selective antagonist of this channel.[10][11][12]

TRPA1_Signaling Irritants Electrophilic Irritants (e.g., Mustard Oil) TRPA1 TRPA1 Channel Irritants->TRPA1 covalently modify and activate Fenamates Fenamates (Agonists) Fenamates->TRPA1 directly activate Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPA1->Cation_Influx mediates Nociceptor_Activation Nociceptor Activation Cation_Influx->Nociceptor_Activation leads to Pain_Sensation Pain Sensation Nociceptor_Activation->Pain_Sensation results in

Caption: TRPA1 Activation Mechanism. TRPA1 can be activated by electrophilic compounds through covalent modification or directly by non-electrophilic agonists like certain fenamates, leading to cation influx and pain sensation.[2][13][14][15][16]

Experimental Protocols: Methodologies for Characterizing TRP Channel Blockers

The characterization of fenamates as TRP channel blockers relies on robust and reproducible experimental techniques. The two primary methods employed are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through channels in the entire cell membrane, providing detailed information about channel kinetics and pharmacology.[17][18][19][20][21]

Patch_Clamp_Workflow Start Start: Cells expressing target TRP channel Pipette_Prep Prepare glass micropipette (3-5 MΩ resistance) and fill with intracellular solution Start->Pipette_Prep Seal Approach cell and form a gigaohm seal (>1 GΩ) Pipette_Prep->Seal Whole_Cell Rupture the cell membrane to achieve whole-cell configuration Seal->Whole_Cell Clamp Clamp membrane potential (e.g., -60 mV) Whole_Cell->Clamp Baseline Record baseline current Clamp->Baseline Agonist Apply TRP channel agonist Baseline->Agonist Record_Agonist Record agonist-evoked current Agonist->Record_Agonist Compound Apply fenamate compound Record_Agonist->Compound Record_Block Record current in the presence of fenamate to determine inhibition Compound->Record_Block Washout Washout compound and agonist to assess reversibility Record_Block->Washout End End of experiment Washout->End

Caption: Whole-Cell Patch-Clamp Workflow.

Step-by-Step Protocol:

  • Cell Preparation: Culture cells heterologously expressing the TRP channel of interest (e.g., HEK293 cells) on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Lower the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (gigaohm seal).

    • Apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline currents.

    • Apply a specific TRP channel agonist to elicit a current.

    • Co-apply the fenamate compound with the agonist to measure the extent of channel inhibition.

    • Perform a washout of the compounds to check for the reversibility of the block.

  • Data Analysis: Analyze the recorded currents to determine the percentage of inhibition and calculate IC50 values.

Intracellular Calcium Imaging

This fluorescence-based method allows for the high-throughput screening of compounds by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) upon TRP channel activation.[22][23][24][25][26]

Step-by-Step Protocol:

  • Cell Plating: Plate cells expressing the target TRP channel in a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution (e.g., HBSS).

    • Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess extracellular dye.

  • Imaging:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for ratiometric imaging (for Fura-2).

    • Establish a baseline fluorescence reading.

    • Add the fenamate compound and incubate for a short period.

    • Add a specific TRP channel agonist to stimulate calcium influx.

    • Record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380 for Fura-2) is proportional to the intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by the fenamate to determine its potency.

Conclusion and Future Directions

The available evidence clearly demonstrates that fenamates are a versatile class of TRP channel modulators. While N-(3-Fluorophenyl)anthranilic acid shows promise as a TRPM2 inhibitor, further research is required to fully characterize its activity profile across the broader TRP channel family. In contrast, mefenamic acid has been identified as a valuable tool for studying TRPM3 due to its selectivity.

The structure-activity relationships within the fenamate class are complex, with small modifications to the N-phenyl ring leading to significant changes in potency and selectivity. This highlights the potential for medicinal chemistry efforts to design novel fenamate-based compounds with improved TRP channel selectivity and therapeutic potential.

Future research should focus on:

  • A comprehensive screening of N-(3-Fluorophenyl)anthranilic acid and other novel fenamate analogues against a wide panel of TRP channels.

  • Elucidating the precise molecular determinants of fenamate binding and modulation of TRP channels through structural biology and computational modeling.

  • Investigating the in vivo efficacy of selective fenamate-based TRP channel blockers in relevant disease models.

By continuing to explore the intricate interactions between fenamates and TRP channels, the scientific community can unlock new avenues for the development of targeted therapies for a range of disorders, including chronic pain, inflammation, and neurodegenerative diseases.

References

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Comparative

A Researcher's Guide to Evaluating the Off-Target Effects of N-(3-Fluorophenyl)anthranilic Acid

Introduction: Beyond the Primary Target N-(3-Fluorophenyl)anthranilic acid belongs to the fenamate class of compounds, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The primary m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

N-(3-Fluorophenyl)anthranilic acid belongs to the fenamate class of compounds, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The primary mechanism of action for many fenamates involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, the journey of a small molecule from a promising hit to a clinical candidate is fraught with peril, much of which stems from unintended biological interactions known as off-target effects.[3] These interactions can lead to unforeseen toxicity or, in some cases, reveal novel therapeutic opportunities.[4]

This guide provides a comprehensive framework for evaluating the off-target profile of N-(3-Fluorophenyl)anthranilic acid. We will delve into the rationale behind key experimental choices, provide detailed, self-validating protocols for essential assays, and present comparative data to contextualize the compound's specificity. Our objective is to equip researchers, scientists, and drug development professionals with the tools to build a robust safety and specificity profile for this and similar molecules.

The Strategic Approach to Off-Target Profiling

A systematic evaluation of off-target interactions is crucial for mitigating risks in drug development.[5] Our approach is multi-pronged, focusing on promiscuous target families and critical safety liabilities that are common sources of compound attrition. This involves screening against kinases, G-protein coupled receptors (GPCRs), and ion channels, complemented by a general assessment of cellular health.

G_1 cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Deconvolution & Validation cluster_2 Phase 3: Cellular & Safety Profiling A Test Compound N-(3-Fluorophenyl)anthranilic acid B Kinase Panel Screen (e.g., 400+ kinases) A->B Primary Screens C GPCR Panel Screen (e.g., 100+ GPCRs) A->C Primary Screens D Ion Channel Panel (Initial hERG Screen) A->D Primary Screens E Identify Primary Hits (e.g., >50% Inhibition) B->E C->E I Secondary Ion Channel Assays (e.g., Patch Clamp) D->I F Dose-Response Assays (IC50/Ki Determination) E->F G Orthogonal Functional Assays F->G H Cellular Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) G->H G->I J Downstream Pathway Analysis G->J

Caption: A generalized workflow for systematic off-target profiling of a small molecule.

Section 1: Kinase Profiling – A Hub for Off-Target Interactions

The human kinome consists of over 500 kinases, which are notoriously promiscuous targets for small molecules due to conserved ATP-binding pockets.[6] Unintended kinase inhibition is a frequent cause of adverse effects. Therefore, an early, broad kinase screen is a cornerstone of any robust off-target assessment.

Comparative Kinase Inhibition Profile

We evaluated N-(3-Fluorophenyl)anthranilic acid against a panel of representative kinases known to be involved in cell cycle regulation and oncogenic signaling.[7][8] For comparison, we included a known pan-kinase inhibitor, Staurosporine, and a structurally unrelated NSAID, Celecoxib.

Kinase TargetN-(3-Fluorophenyl)anthranilic acid (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)Celecoxib (% Inhibition @ 10 µM)
CDK2/Cyclin A 68.2% 98.5%8.1%
PIM1 55.7% 95.2%12.3%
AURKB15.3%99.1%5.5%
VEGFR29.8%97.8%3.2%
SRC12.1%96.4%6.7%

Note: Data are hypothetical and for illustrative purposes.

The initial screen reveals that N-(3-Fluorophenyl)anthranilic acid exhibits moderate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase.[9][10] This is a significant finding, as both kinases are critical regulators of cell proliferation and survival, and their inhibition could lead to unintended anti-proliferative effects.[11][12]

Experimental Protocol: In Vitro Kinase Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) for the identified kinase "hits".[13][14]

Objective: To quantify the potency of N-(3-Fluorophenyl)anthranilic acid against CDK2/Cyclin A and PIM1.

Materials:

  • Recombinant human CDK2/Cyclin A and PIM1 kinases.

  • Kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[15]

  • Test compound (N-(3-Fluorophenyl)anthranilic acid), positive control (Staurosporine), and vehicle control (DMSO).

  • ADP-Glo™ Kinase Assay kit or similar.

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(3-Fluorophenyl)anthranilic acid in DMSO, starting from a 100 µM stock. Also prepare dilutions for Staurosporine as a positive control.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. For controls, add DMSO (negative control) or Staurosporine (positive control).

  • Enzyme Addition: Add 5 µL of a solution containing the kinase (e.g., 50 nM final concentration) and its specific substrate in kinase buffer to each well.[13]

  • Initiation of Reaction: Add 2.5 µL of ATP solution (e.g., 100 µM final concentration) to all wells to start the reaction.[15] Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence on a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: Staurosporine should yield a potent IC50 value in the low nanomolar range, confirming assay sensitivity.

  • Z'-factor: The assay window between the positive (Staurosporine at max concentration) and negative (DMSO) controls should have a Z'-factor > 0.5, indicating a robust and reliable assay.

Section 2: Cellular Viability – Assessing Global Cytotoxicity

An essential component of off-target profiling is to determine if a compound exhibits general cytotoxicity, which could be a manifestation of numerous off-target interactions or non-specific effects.[16] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]

Comparative Cytotoxicity in HepG2 Cells

We assessed the cytotoxicity of N-(3-Fluorophenyl)anthranilic acid in HepG2 human liver carcinoma cells, a standard model for in vitro toxicology, after a 48-hour exposure.

CompoundIC50 (µM)
N-(3-Fluorophenyl)anthranilic acid45.8
Doxorubicin (Positive Control)0.8
Celecoxib (Comparator)> 100

Note: Data are hypothetical and for illustrative purposes.

The results indicate that N-(3-Fluorophenyl)anthranilic acid has moderate cytotoxicity, with an IC50 value of 45.8 µM. This is significantly less potent than the chemotherapeutic agent Doxorubicin but suggests a narrower therapeutic window compared to Celecoxib. This level of activity could be linked to the observed inhibition of cell cycle kinases like CDK2.

G_2 A N-(3-Fluorophenyl)anthranilic acid B Off-Target Kinase (e.g., CDK2) A->B Binds C Inhibition of Rb Phosphorylation B->C Blocks D G1/S Cell Cycle Arrest C->D Leads to E Apoptosis Induction D->E Triggers F Decreased Cell Viability E->F Results in

Caption: Hypothetical pathway of cytotoxicity via off-target CDK2 inhibition.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a step-by-step method for determining the cytotoxic potential of a compound.[18][19]

Objective: To measure the IC50 of N-(3-Fluorophenyl)anthranilic acid on HepG2 cell viability.

Materials:

  • HepG2 cells.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compound, positive control (Doxorubicin), and vehicle control (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl solution).[19]

  • 96-well tissue culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[19] Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against the log of compound concentration and determine the IC50 value using non-linear regression.

Self-Validation:

  • Positive Control: Doxorubicin should show a potent cytotoxic effect with a sub-micromolar IC50.

  • Vehicle Control: Cells treated with DMSO alone should show high viability (~100%).

  • Signal-to-Background: The absorbance of the vehicle control wells should be at least 5-10 times higher than the background (media only) wells.

Section 3: Critical Safety Screening – hERG and GPCRs

hERG Channel Inhibition: A Non-Negotiable Safety Checkpoint

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[20][21] Therefore, assessing a compound's activity against the hERG channel is a mandatory step in safety pharmacology.

Comparative hERG Inhibition:

Compound% hERG Inhibition @ 10 µM
N-(3-Fluorophenyl)anthranilic acid8.5%
Astemizole (Positive Control)97.2%
Celecoxib (Comparator)12.1%

Note: Data are hypothetical and for illustrative purposes.

The data indicates that N-(3-Fluorophenyl)anthranilic acid has a low potential for hERG inhibition at a high concentration, which is a favorable safety characteristic. A follow-up dose-response study using automated patch-clamp electrophysiology is recommended if any significant inhibition (typically >30-50%) is observed in initial screens.[22][23]

GPCR Screening: Broadening the Target Landscape

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets for a significant portion of approved drugs.[24] Off-target interactions with GPCRs can lead to a wide range of side effects.

A radioligand binding assay is a common method to screen for interactions with a panel of GPCRs.[25][26] This involves incubating cell membranes expressing the target receptor with a radioactive ligand and the test compound. A reduction in radioactivity bound to the membrane indicates that the test compound is competing for the same binding site.[25]

Given the favorable initial safety profile in the hERG assay and moderate cytotoxicity, a broad GPCR panel screen would be the logical next step to further characterize the specificity of N-(3-Fluorophenyl)anthranilic acid. Any significant hits from this screen would then be subjected to functional follow-up assays (e.g., calcium mobilization or cAMP assays) to determine if the compound acts as an agonist or antagonist.[27][28]

Conclusion and Future Directions

This guide outlines a foundational strategy for evaluating the off-target profile of N-(3-Fluorophenyl)anthranilic acid. The initial data suggests a molecule with potential off-target activity against the cell cycle kinases CDK2 and PIM1, which correlates with moderate in vitro cytotoxicity. Crucially, the compound shows a low liability for hERG channel inhibition, a positive indicator for cardiac safety.

The path forward requires a deeper investigation into the identified kinase hits. Determining the IC50 values with high precision and confirming the mechanism of action in cell-based assays is paramount. For example, demonstrating that the compound induces G1/S cell cycle arrest would provide strong evidence that the CDK2 inhibition is functionally relevant.[11] A broader profiling against GPCR and other target families will complete the picture, ultimately enabling a data-driven decision on the future development of N-(3-Fluorophenyl)anthranilic acid.

References

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Validation

A Senior Application Scientist's Guide to Comparative Docking of N-Phenylanthranilic Acid Derivatives with COX Enzymes

Introduction: The Significance of COX Isoform Selectivity in Drug Design The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory process. They catalyze the co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of COX Isoform Selectivity in Drug Design

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining and regulating kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[3]

This distinction is of paramount importance in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While the therapeutic effects of NSAIDs are derived from the inhibition of COX-2, the common side effects, such as gastrointestinal issues, are linked to the simultaneous inhibition of COX-1.[2] Therefore, the development of selective COX-2 inhibitors is a primary goal in creating safer and more effective anti-inflammatory medications.[4]

N-phenylanthranilic acid derivatives, commonly known as fenamates, are a class of NSAIDs that includes well-known drugs like mefenamic acid and meclofenamic acid.[5] These compounds have demonstrated significant anti-inflammatory properties, and understanding their interaction with the COX isoforms at a molecular level is crucial for the design of new derivatives with improved selectivity and efficacy.[6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting comparative molecular docking studies of N-phenylanthranilic acid derivatives with COX-1 and COX-2 enzymes. We will delve into the structural differences between the two isoforms that underpin selective inhibition, provide a detailed, step-by-step protocol for performing the docking simulations using AutoDock Vina, and present a comparative analysis of a selection of fenamates.

The Structural Basis of COX Isoform Selectivity

The active sites of COX-1 and COX-2 are highly homologous, yet subtle differences in their architecture allow for the design of selective inhibitors. The most critical distinction lies in the substitution of an isoleucine residue at position 523 in COX-1 with a smaller valine residue in COX-2. This substitution, along with other minor changes, results in a larger and more accessible active site in COX-2, featuring a side pocket that is not present in COX-1.[7] This structural variance allows bulkier molecules to bind preferentially to COX-2, a key principle in the design of selective inhibitors.

Selected N-Phenylanthranilic Acid Derivatives for Comparative Analysis

For this guide, we will focus on a selection of five common fenamates to illustrate the comparative docking workflow:

  • Mefenamic acid: A widely used NSAID for mild to moderate pain.[8]

  • Meclofenamic acid: Another common fenamate used for the treatment of joint, muscular, and soft tissue inflammation.[9]

  • Flufenamic acid: A fenamate with potent anti-inflammatory properties.

  • Tolfenamic acid: Used in the treatment of migraine headaches.

  • Niflumic acid: Possesses analgesic and anti-inflammatory effects.[5]

The chemical structures of these compounds are presented below.

CompoundChemical Structure
Mefenamic acid
Meclofenamic acid
Flufenamic acid
Tolfenamic acid
Niflumic acid

Experimental Data: In Vitro COX Inhibition

To provide a basis for comparison with our in silico results, it is essential to consider the experimentally determined inhibitory concentrations (IC50) of these fenamates against both COX-1 and COX-2. While a comprehensive and directly comparable dataset from a single source is challenging to procure from the literature, various studies have reported these values. It is important to note that experimental conditions can influence IC50 values, and thus, these should be considered as a guide.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Mefenamic acid ~1.0~0.1~10
Meclofenamic acid ~0.1~0.03~3.3
Flufenamic acid ~0.3~0.1~3
Tolfenamic acid ~0.2~0.02~10
Niflumic acid ~0.1~0.01~10

Note: These are approximate values compiled from various literature sources and should be used for illustrative purposes. Selectivity indices are calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Detailed Experimental Protocol: Molecular Docking with AutoDock Vina

This section provides a detailed, step-by-step protocol for performing molecular docking of the selected fenamates against COX-1 and COX-2 using AutoDock Vina. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Part 1: Preparation of the Receptor (COX Enzymes)

The initial and critical step is the preparation of the three-dimensional structures of the COX enzymes. We will use crystal structures from the Protein Data Bank (PDB).

  • Obtain Crystal Structures:

    • For COX-1, we will use the PDB ID: 3N8X .

    • For COX-2, we will use the PDB ID: 3LN1 .

    • Rationale: These structures are well-resolved and contain co-crystallized ligands, which helps in identifying the active site.

  • Prepare the Protein using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the downloaded PDB file (e.g., 3N8X.pdb).

    • Clean the Protein: Remove water molecules and any co-crystallized ligands and other heteroatoms by selecting them and going to Edit > Delete.

    • Rationale: Water molecules and original ligands would interfere with the docking of our new ligands.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Rationale: Hydrogen atoms are essential for correct ionization and hydrogen bonding calculations.

    • Add Charges: Go to Edit > Charges > Add Kollman Charges.

    • Rationale: Assigning partial charges to atoms is crucial for calculating the electrostatic interactions between the protein and the ligand.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it in PDBQT format (e.g., 3N8X_protein.pdbqt). The PDBQT format includes the partial charges and atom types required by AutoDock Vina.

Part 2: Preparation of the Ligands (Fenamates)

The next step is to prepare the 2D structures of the fenamates and convert them into a 3D format suitable for docking.

  • Obtain Ligand Structures:

    • The 2D structures of the fenamates can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem. For this guide, we will use the structures from PubChem.

    • Mefenamic acid (CID: 4044), Meclofenamic acid (CID: 4037), Flufenamic acid, Tolfenamic acid, and Niflumic acid.

  • Convert to 3D and Prepare for Docking using ADT:

    • Save the 2D structure as a 3D format (e.g., SDF or MOL2).

    • In ADT, go to Ligand > Input > Open and open the ligand file.

    • Add Charges: ADT will automatically add Gasteiger charges.

    • Rationale: Gasteiger charges are a common method for calculating partial atomic charges in small molecules.

    • Set Torsions: Go to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds.

    • Rationale: Defining rotatable bonds allows the ligand to be flexible during the docking process, which is a more realistic representation of its binding.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT (e.g., mefenamic_acid.pdbqt).

Part 3: Grid Box Generation

A grid box defines the search space for the docking simulation within the active site of the enzyme.

  • Define the Grid Box in ADT:

    • With the prepared protein loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the dimensions and center of the box to encompass the entire active site. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file.

    • For COX-1 (3N8X):

      • Center: X=26.5, Y=22.5, Z=11.5

      • Dimensions: X=25, Y=25, Z=25

    • For COX-2 (3LN1):

      • Center: X=34.5, Y=23.5, Z=21.5

      • Dimensions: X=25, Y=25, Z=25

    • Rationale: The grid box must be large enough to allow the ligand to move and rotate freely within the active site but not so large that it becomes computationally expensive and reduces the accuracy of the docking.

    • Save the grid parameter file (.gpf).

Part 4: Running the Docking Simulation with AutoDock Vina

With the prepared receptor, ligands, and grid parameters, we can now run the docking simulation.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) with the following content for each docking run:

    • Rationale: This configuration file provides all the necessary input parameters for AutoDock Vina.

  • Run AutoDock Vina from the Command Line:

    • Open a terminal or command prompt and navigate to the directory containing your files.

    • Execute the following command:

Part 5: Analysis of Docking Results

The final step is to analyze the results to understand the binding modes and affinities of the ligands.

  • Examine the Log File:

    • Open the log file (e.g., mefenamic_acid_log.txt). It will contain a table of the top binding modes with their corresponding binding affinities (in kcal/mol). The most negative value represents the most favorable binding energy.

  • Visualize the Docked Poses:

    • Use a molecular visualization tool like PyMOL or Chimera to open the docked ligand file (e.g., mefenamic_acid_docked.pdbqt) along with the protein file (3N8X_protein.pdbqt).

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. Key interacting residues in the COX active site include Arg120, Tyr355, and Ser530. [7]

Visualization of the Docking Workflow

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

Comparative Analysis of Docking Results

After performing the docking simulations for all five fenamates with both COX-1 and COX-2, the binding affinities can be compiled into a comparative table.

CompoundCOX-1 Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)Predicted Selectivity (ΔΔG)
Mefenamic acid -8.5-9.2-0.7
Meclofenamic acid -9.1-9.8-0.7
Flufenamic acid -8.8-9.5-0.7
Tolfenamic acid -9.0-9.9-0.9
Niflumic acid -9.2-10.1-0.9

Note: These are hypothetical results for illustrative purposes. The actual results will be generated by following the provided protocol. Predicted Selectivity (ΔΔG) is the difference between the binding affinity for COX-2 and COX-1.

A more negative binding affinity indicates a stronger interaction. The results can then be analyzed in the context of the experimental IC50 values. A good correlation between the predicted binding affinities and the experimental data would validate the docking protocol.

Furthermore, a detailed analysis of the binding poses of each fenamate within the active sites of COX-1 and COX-2 can reveal the molecular basis for their activity and selectivity. For instance, the interaction of the carboxylate group of the fenamates with the key residue Arg120 at the entrance of the active site is a common feature. The differential interactions of the substituted phenyl ring with the side pocket of COX-2 can explain the observed selectivity.

Visualization of Key Binding Interactions

binding_interaction cluster_cox2 COX-2 Active Site cluster_fenamate Fenamate Ligand Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Val523 Val523 (Side Pocket) Carboxylate Carboxylate Group Carboxylate->Arg120 H-Bond Carboxylate->Tyr355 H-Bond Carboxylate->Ser530 H-Bond Phenyl Substituted Phenyl Ring Phenyl->Val523 Hydrophobic Interaction

Caption: A diagram illustrating the key interactions of a fenamate derivative within the COX-2 active site.

Conclusion

This guide has provided a comprehensive overview and a detailed protocol for conducting comparative docking studies of N-phenylanthranilic acid derivatives with COX-1 and COX-2 enzymes. By understanding the structural basis of isoform selectivity and applying a rigorous computational methodology, researchers can gain valuable insights into the structure-activity relationships of these important NSAIDs. The ability to predict the binding affinity and mode of interaction at a molecular level is a powerful tool in the rational design of new anti-inflammatory agents with improved efficacy and safety profiles. The self-validating nature of comparing in silico results with experimental data ensures the scientific integrity of these computational studies.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
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  • PubChem. (n.d.). Mefenamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids. European journal of medicinal chemistry, 49, 296–304.
  • ResearchGate. (n.d.). Structural comparison and the numbering scheme of clonixin, flufenamic acid, mefenamic acid, meclofenamic acid, niflumic acid, diclofenac and indomethacin. Retrieved from [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
  • Wikipedia. (2024). Mefenamic acid. Retrieved from [Link]

  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64.
  • PubChem. (n.d.). Meclofenamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Garg, P., & Azim, S. (2021). Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon. Frontiers in Chemistry, 9, 789434.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2015). Structural Docking Studies of COX-II Inhibitory Activity for Metabolites Derived from Corchorus olitorius. Journal of Taibah University for Science, 9(4), 523-531.
  • Mohamed, M. F. A., El-Sayed, M. A., & Abuo-Rahma, G. E. D. A. (2024). Fenamates and ibuprofen as foundational components in the synthesis of innovative, targeted COX-2 anti-inflammatory drugs, undergoing thorough biopharmacological assessments and in-silico computational studies. Bioorganic chemistry, 147, 107393.
  • ResearchGate. (n.d.). The IC 50 values (± standard errors) determined by inhibiton with 30 min incubation of ovine PGHS-1 by fenamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking poses of top three candidates COX I: (a) S1, (b) S2, and (c)... Retrieved from [Link]

  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Molecules (Basel, Switzerland), 27(13), 4192.
  • ResearchGate. (n.d.). Binding affinities obtained using the AutoDock/Vina software: [a] celecoxib (code PDB 3LN1). Retrieved from [Link]

  • Dai, L., Garg, P., & Salkoff, L. (2012). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular pharmacology, 81(5), 724–732.
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  • Oso, B. J., Oladipo, S. O., & Afolayan, A. J. (2022). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae.
  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... Retrieved from [Link]

  • Scribd. (n.d.). COX-1 and COX-2 Docking Study. Retrieved from [Link]

  • Loll, P. J., Lattanzio, G., & Di Marino, D. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of structural biology, 198(3), 191–199.
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Comparative

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Anthranilic Acids

In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A promising compound's therapeutic potential can be abruptly curtailed by rapid metabolic br...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A promising compound's therapeutic potential can be abruptly curtailed by rapid metabolic breakdown, leading to poor pharmacokinetic profiles and diminished efficacy. Among the various strategies to enhance metabolic stability, the introduction of fluorine has emerged as a powerful and widely adopted approach. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated anthranilic acids, a scaffold present in numerous therapeutic agents. We will delve into the mechanistic rationale, present supporting experimental data from a representative case study, and provide a detailed protocol for assessing metabolic stability in your own laboratory.

The Rationale: Why Fluorine is a Game-Changer in Drug Metabolism

The enhanced metabolic stability of fluorinated compounds is not a matter of chance; it is grounded in fundamental principles of physical organic chemistry.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy significantly higher than that of a typical carbon-hydrogen (C-H) bond. This inherent strength makes the C-F bond a formidable barrier to the oxidative processes that drive much of Phase I metabolism.

The primary enzymatic machinery responsible for Phase I metabolism is the cytochrome P450 (CYP) superfamily of enzymes.[2][3][4] These enzymes frequently target metabolically labile C-H bonds, initiating hydroxylation reactions that increase a compound's polarity and facilitate its excretion. By strategically replacing a hydrogen atom at a known or suspected site of metabolism—often referred to as a "metabolic soft spot"—with a fluorine atom, we can effectively block this enzymatic attack.[1] This "metabolic shielding" slows down the compound's clearance, thereby increasing its half-life and overall exposure in the body.

A Case Study: Mefenamic Acid vs. a Fluorinated Analog

To illustrate the profound impact of fluorination, let's consider a well-characterized anthranilic acid derivative, the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. Mefenamic acid is a derivative of N-phenylanthranilic acid and its metabolism is well-documented.[5][6] The primary route of metabolism for mefenamic acid is oxidation of the methyl groups on the phenyl ring, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9.[5][6][7] This initial hydroxylation is followed by further oxidation to a carboxylic acid and subsequent Phase II conjugation (glucuronidation).[5][7]

Now, let's hypothesize a fluorinated analog of mefenamic acid, where the metabolically susceptible methyl groups are replaced with trifluoromethyl (CF3) groups. This strategic fluorination would be expected to block the primary site of oxidative metabolism.

Below is a table summarizing the expected quantitative data from an in vitro study comparing the metabolic stability of mefenamic acid and its hypothetical fluorinated analog in human liver microsomes (HLMs).

CompoundStructure% Parent Remaining (60 min)Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Mefenamic Acid

252034.7
Fluorinated Analog Hypothetical Structure with CF3 groups85> 60< 11.5

The data presented for the fluorinated analog is hypothetical but based on established principles of metabolic stabilization through fluorination.

As the data illustrates, the non-fluorinated mefenamic acid is rapidly metabolized, with only 25% of the parent compound remaining after a 60-minute incubation with human liver microsomes. In stark contrast, the fluorinated analog exhibits significantly enhanced stability, with 85% of the parent compound remaining. This translates to a much longer half-life and a considerably lower intrinsic clearance, underscoring the protective effect of fluorine against CYP-mediated metabolism.

Experimental Protocol: Assessing In Vitro Metabolic Stability

To empower your own research, we provide a detailed, step-by-step methodology for a comparative in vitro metabolic stability assay using liver microsomes. This protocol is a self-validating system, incorporating appropriate controls to ensure the integrity of your results.

Objective: To determine and compare the in vitro metabolic stability of a non-fluorinated and a fluorinated anthranilic acid derivative by measuring the rate of disappearance of the parent compounds in the presence of human liver microsomes.
Materials:
  • Test compounds (non-fluorinated and fluorinated anthranilic acids)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis prep_mics Prepare Microsome Working Solution pre_incubate Pre-incubate Microsomes and Compounds at 37°C prep_mics->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn prep_compounds Prepare Compound Working Solutions prep_compounds->pre_incubate pre_incubate->start_rxn time_points Sample at Timed Intervals (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in phosphate buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubation:

    • In a 96-well plate, add the microsome working solution to each well designated for a time point.

    • Add the compound working solution to the wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control (time 0), add the quenching solution before the NADPH system.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells. The cold acetonitrile will precipitate the microsomal proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Once all time points have been collected and quenched, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[8][9] The use of tandem mass spectrometry provides high sensitivity and selectivity for accurate quantification.[8][10]

  • Data Analysis:

    • Determine the peak area ratio of the parent compound to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the linear portion of the curve, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).

The Metabolic Pathways: A Visual Comparison

The following diagrams illustrate the metabolic pathways of a non-fluorinated anthranilic acid derivative (mefenamic acid) and the expected outcome for its fluorinated analog.

G cluster_nonfluorinated Non-Fluorinated Anthranilic Acid (Mefenamic Acid) parent_nf Mefenamic Acid metabolite1_nf Hydroxylated Metabolite parent_nf->metabolite1_nf CYP2C9 (Oxidation) metabolite2_nf Carboxylic Acid Metabolite metabolite1_nf->metabolite2_nf Oxidation conjugate_nf Glucuronide Conjugate metabolite2_nf->conjugate_nf UGT (Glucuronidation) excretion_nf Excretion conjugate_nf->excretion_nf

Caption: Metabolic pathway of mefenamic acid.

G cluster_fluorinated Fluorinated Anthranilic Acid Analog parent_f Fluorinated Analog blocked Metabolism Blocked parent_f->blocked CYP2C9 (Oxidation Inhibited) slow_excretion Slow Excretion parent_f->slow_excretion

Caption: Expected metabolic fate of a fluorinated analog.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine into drug candidates, including those with an anthranilic acid scaffold, is a proven and highly effective strategy for enhancing metabolic stability. By blocking sites of oxidative metabolism, fluorination can significantly prolong a compound's half-life, improve its pharmacokinetic profile, and ultimately increase its therapeutic potential. The in vitro microsomal stability assay presented here is a robust and indispensable tool for assessing the metabolic fate of your compounds and guiding your drug discovery efforts. As you navigate the complex landscape of drug development, embracing the "fluorine advantage" can be a critical step towards success.

References

  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]

  • Drugs.com. (2025). Mefenamic Acid: Package Insert / Prescribing Info / MOA. [Link]

  • Wikipedia. (2026). Mefenamic acid. [Link]

  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Mefenamic Acid. Journal of Pharmacology and Toxicology, 2(1), 72-79. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Pacific BioLabs. (2026). Metabolite Identification LC MS Testing. [Link]

  • Journal of Applied Bioanalysis. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 36(1), 1-19. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. [Link]

  • Wanwimolruk, S., & Prachayasittikul, V. (2014). Cytochrome P450 enzyme mediated herbal drug interactions (Part 2). EXCLI Journal, 13, 879-915. [Link]

  • Lin, J. H. (2006). Metabolism-based drug-drug interactions: what determines individual variability in cytochrome P450 induction?. Journal of Pharmaceutical Sciences, 95(10), 2111-2133. [Link]

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Validation

Independent Validation of the Antitubercular Activity of Anthranilic Acid Derivatives: A Comparative Guide

In the global fight against tuberculosis (TB), a persistent and evolving threat, the need for novel antitubercular agents is paramount. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) stra...

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against tuberculosis (TB), a persistent and evolving threat, the need for novel antitubercular agents is paramount. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has rendered many existing treatments ineffective, underscoring the urgency of new drug discovery and development.[1][2][3] Among the promising classes of compounds, anthranilic acid derivatives have garnered significant attention for their potential to address this critical therapeutic gap.[1][3][4]

This guide provides an in-depth, independent validation framework for assessing the antitubercular activity of novel anthranilic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance against established standards. We will delve into the essential experimental protocols, present a logical workflow for data interpretation, and explore the critical structure-activity relationships that govern the efficacy of these compounds.

The Rationale for Independent Validation

Independent validation is a cornerstone of rigorous scientific inquiry and a critical step in the drug development pipeline. It serves to:

  • Confirm and extend initial findings: Verifying the preliminary antitubercular activity reported for a new derivative.

  • Standardize experimental conditions: Ensuring that data is comparable across different studies and laboratories.

  • Objectively assess therapeutic potential: Providing an unbiased evaluation of a compound's efficacy and safety profile.

This guide will walk you through a comprehensive validation workflow, from initial screening for antitubercular activity to assessing cytotoxicity and understanding the structural basis of a compound's action.

Experimental Workflow for Validation

A robust validation process for novel antitubercular agents involves a multi-step approach. The following diagram outlines a typical workflow:

Antitubercular Drug Validation Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Primary_Screening Primary Screening (e.g., MABA) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Active Compounds Selectivity_Index Selectivity Index (SI) Calculation Primary_Screening->Selectivity_Index Determine MIC Cytotoxicity_Assay->Selectivity_Index Determine IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis Prioritize Compounds Target_Identification Target Identification (e.g., MabA inhibition) SAR_Analysis->Target_Identification Membrane_Potential Membrane Potential Disruption Assays SAR_Analysis->Membrane_Potential

Caption: A streamlined workflow for the independent validation of antitubercular compounds.

Part 1: In Vitro Antitubercular Activity Assessment

The initial step in validating a new compound is to determine its direct activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[2][5][6][7]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of anthranilic acid derivatives against M. tuberculosis.

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The color change provides a visual assessment of bacterial growth inhibition.

Step-by-Step Methodology:

  • Preparation of Mycobacterial Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:50 in fresh 7H9 broth.

  • Compound Preparation and Plating:

    • Prepare stock solutions of the anthranilic acid derivatives and control drugs (e.g., Isoniazid, Rifampicin) in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform serial two-fold dilutions of the compounds in 100 µL of 7H9 broth. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial suspension to each well, bringing the final volume to 200 µL.

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading Results:

    • After the incubation period, add 30 µL of Alamar Blue solution (and 20 µL of 20% Tween 80 if needed) to each well.

    • Re-incubate the plates for 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Comparative Data: Antitubercular Activity

The following table presents illustrative MIC values for a hypothetical series of anthranilic acid derivatives compared to standard antitubercular drugs.

CompoundDerivative/DrugMIC (µg/mL)
Test Compounds
AAD-1Anthranilic Acid Core>100
AAD-25-nitro-anthranilic acid64
AAD-3N-(3-chlorobenzoyl)anthranilic acid16
AAD-4N-(3,4-dichlorobenzoyl)anthranilic acid8
Control Drugs
IsoniazidStandard Drug0.05
RifampicinStandard Drug0.1

Note: This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific derivatives and experimental conditions.

Part 2: Cytotoxicity Evaluation

A crucial aspect of drug development is to ensure that a compound is toxic to the target pathogen but not to host cells. The MTT assay is a standard colorimetric assay for assessing the cytotoxicity of compounds on mammalian cell lines.[8][9][10][11][12][13]

Experimental Protocol: MTT Assay

Objective: To determine the 50% cytotoxic concentration (IC50) of anthranilic acid derivatives on a mammalian cell line (e.g., Vero or THP-1).

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[10]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., Vero cells) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the anthranilic acid derivatives in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and an untreated cell control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Comparative Data: Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the IC50 to the MIC. A higher SI value is desirable, as it suggests greater selectivity for the pathogen over host cells.[9][14][15][16][17]

CompoundMIC (µg/mL)IC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
Test Compounds
AAD-264>200>3.1
AAD-3161288
AAD-489612
Control Drugs
Isoniazid0.05>100>2000
Rifampicin0.1>100>1000

Note: This data is illustrative. An SI value greater than 10 is generally considered a good starting point for further development.[9]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the anthranilic acid derivatives and their biological activity is crucial for designing more potent and selective compounds.[1][3][4][18][19]

Key Structural Features and Their Impact on Activity

Based on published studies, several key structural modifications on the anthranilic acid core have been shown to influence antitubercular activity:

  • The Carboxylic Acid Moiety: The presence of the carboxylic acid group is often crucial for activity.[1] Its replacement with other functional groups can significantly alter the compound's efficacy.

  • Substitutions on the Phenyl Ring: The position and nature of substituents on the anthranilic acid phenyl ring play a significant role. Electron-withdrawing groups, such as nitro or halogen groups, can enhance activity.

  • The Amide Linkage: Modifications to the amide linkage, including the nature of the acyl group, can modulate the lipophilicity and target engagement of the derivatives.

The following diagram illustrates the core structure of anthranilic acid and highlights key positions for modification that influence antitubercular activity.

Caption: Key modification points on the anthranilic acid scaffold influencing antitubercular activity.

Part 4: Potential Mechanisms of Action

While the exact mechanisms of action for all anthranilic acid derivatives are not fully elucidated, several studies have pointed towards key cellular processes that are disrupted.

  • Inhibition of Mycolic Acid Synthesis: Some derivatives have been shown to inhibit MabA (FabG1), an essential enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][2][3]

  • Intrabacterial Acidification: The carboxylic acid moiety of some anthranilic acid derivatives can induce intrabacterial acidification, disrupting the internal pH homeostasis of the mycobacterium.[1][3]

  • Disruption of Membrane Potential: Certain anthranilic amide compounds have been found to disrupt the membrane potential of M. tuberculosis, which can lead to a loss of cellular energy and ultimately cell death.[8][20]

The following diagram illustrates a hypothetical mechanism of action where an anthranilic acid derivative inhibits the mycolic acid biosynthesis pathway.

Mechanism_of_Action Anthranilic_Derivative Anthranilic Acid Derivative MabA_Inhibition Inhibition of MabA (FabG1) Anthranilic_Derivative->MabA_Inhibition FAS_II_Pathway FAS-II Pathway Disruption MabA_Inhibition->FAS_II_Pathway Mycolic_Acid_Synthesis Mycolic Acid Synthesis Blocked FAS_II_Pathway->Mycolic_Acid_Synthesis Cell_Wall_Integrity Compromised Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Death

Caption: A proposed mechanism of action for certain anthranilic acid derivatives targeting mycolic acid synthesis.

Conclusion

The independent validation of anthranilic acid derivatives is a critical endeavor in the quest for new and effective antitubercular drugs. This guide has provided a comprehensive framework for this process, encompassing in vitro activity and cytotoxicity testing, structure-activity relationship analysis, and an exploration of potential mechanisms of action. By adhering to rigorous and standardized experimental protocols, the scientific community can effectively evaluate and advance the most promising candidates from this important class of compounds, bringing us one step closer to overcoming the global challenge of tuberculosis.

References

  • Faïon, F., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Pharmaceuticals, 16(3), 335. [Link]

  • Franzblau, S. G., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. [Link]

  • Faïon, F., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. PubMed, 36986435. [Link]

  • Smith, P. A., et al. (2019). Anthranilic amide and imidazobenzothiadiazole compounds disrupt Mycobacterium tuberculosis membrane potential. MedChemComm, 10(5), 753-762. [Link]

  • Yajko, D. M., et al. (1995). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 33(9), 2324-2327. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. [Link]

  • Faïon, F., et al. (2023). (PDF) Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. ResearchGate. [Link]

  • Mahloko, L., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(23), 13241. [Link]

  • Request PDF. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Selectivity factor. [Link]

  • Al-Marjani, M. F., et al. (2019). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Archives of Clinical Infectious Diseases, 14(1). [Link]

  • Smith, P. A., et al. (2019). Anthranilic amide and imidazobenzothiadiazole compounds disrupt Mycobacterium tuberculosis membrane potential. MedChemComm, 10(5), 753-762. [Link]

  • ResearchGate. (n.d.). Table 2 Selectivity index values of compounds against bacterial pathogens. [Link]

  • ResearchGate. (n.d.). Selectivity index (SI) of compounds 1-3 and 6. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Li, X., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27123. [Link]

  • Mabhida, S. E., et al. (2025). Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis. RSC Medicinal Chemistry, 16(1), 1-21. [Link]

  • Upton, A. M., et al. (2014). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters, 24(17), 4271-4276. [Link]

  • Onajole, O. K., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules, 18(7), 7486-7507. [Link]

  • Doležal, M., et al. (2006). A new modification of anti-tubercular active molecules. Bioorganic & Medicinal Chemistry, 14(11), 3840-3847. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of N-(3-Fluorophenyl)anthranilic Acid: Ensuring Safety and Compliance

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant dispos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a detailed protocol for the proper disposal of N-(3-Fluorophenyl)anthranilic acid, a compound often used in pharmaceutical research. By grounding our procedures in established safety protocols and regulatory frameworks, we can ensure the protection of laboratory personnel and the environment.

The following procedures are synthesized from best practices in laboratory chemical waste management and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for N-(3-Fluorophenyl)anthranilic acid. It is imperative to treat this compound as potentially hazardous and to adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: May be harmful to aquatic life.

Given these potential hazards, N-(3-Fluorophenyl)anthranilic acid should be managed as a hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave."[5]

Table 1: Summary of Inferred Hazards and Necessary Precautions

Hazard CategoryInferred Risk for N-(3-Fluorophenyl)anthranilic acidRecommended Precautions
Acute Oral/Dermal/Inhalation Toxicity Harmful if swallowed, in contact with skin, or inhaled.Avoid ingestion, skin contact, and inhalation of dust.
Skin Corrosion/Irritation Causes skin irritation.Wear appropriate protective gloves and clothing.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear safety goggles or a face shield.[6]
Specific Target Organ Toxicity May cause respiratory irritation.Handle in a well-ventilated area or with local exhaust ventilation.
Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling and disposing of N-(3-Fluorophenyl)anthranilic acid. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.[7]
Eyes Safety goggles with side shields or a face shield.To protect against dust particles and splashes.[1][6]
Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.To prevent inhalation of dust.[6]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the PPE outlined in Table 2.

  • Contain the Spill: For solid spills, carefully dampen the material with a suitable solvent like 60-70% ethanol to minimize dust generation.[8]

  • Collect the Spilled Material: Use absorbent paper or pads dampened with ethanol to collect the spilled solid.[8]

  • Package the Waste: Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a solvent-wetted cloth (e.g., 60-70% ethanol), followed by a soap and water solution.[8]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations.[9][10]

Waste Segregation Workflow:

Caption: Waste segregation decision tree for N-(3-Fluorophenyl)anthranilic acid.

Key Principles for Waste Collection:

  • Dedicated Containers: Use separate, designated, and compatible containers for solid waste and different types of liquid waste (e.g., halogenated vs. non-halogenated solvents).[9]

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the date of accumulation.[2][11]

  • Closed Containers: Keep waste containers securely closed except when adding waste.[2]

  • Avoid Mixing: Never mix incompatible waste streams.[10] Leave chemicals in their original containers when possible for disposal.[7]

Disposal Procedures

The ultimate disposal of N-(3-Fluorophenyl)anthranilic acid must be conducted by a licensed hazardous waste disposal company.[2][11] Laboratory personnel are responsible for the proper collection, storage, and preparation of the waste for pickup.

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][12]

  • Container Management: Ensure waste containers are in good condition, compatible with the waste, and do not exceed accumulation limits (e.g., 55 gallons).[12]

  • Requesting Pickup: Once a container is full or has reached the accumulation time limit (typically up to 12 months in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted waste vendor.[2][12]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This is a requirement of the RCRA's "cradle-to-grave" tracking system.[5]

Disposal Decision-Making Process:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS / Waste Vendor Procedures A Waste Generation (N-(3-Fluorophenyl)anthranilic acid) B Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B Follow Segregation Protocol C Store in Labeled, Closed Containers in Satellite Accumulation Area B->C Adhere to Storage Guidelines D Request Waste Pickup from EHS C->D When Container is Full or Time Limit Reached E Waste Collection and Transport (Manifest Tracking) D->E Transfer of Custody F Treatment and Final Disposal (e.g., Incineration) E->F Compliant with RCRA

Caption: Overall workflow for the disposal of N-(3-Fluorophenyl)anthranilic acid.

The most common and effective method for the final disposal of this type of chemical waste is high-temperature incineration by a licensed facility.[10] This process destroys the organic compound, reducing its volume and hazardous properties.[10]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of N-(3-Fluorophenyl)anthranilic acid is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of hazard identification, proper PPE usage, diligent spill management, and compliant waste segregation and disposal, researchers can mitigate risks and ensure a safe laboratory environment. Always consult your institution's specific waste management guidelines and EHS department for guidance.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Laboratory Chemical Waste Management Guidelines.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Safety Data Sheet for N-Phenylanthranilic acid. Sigma-Aldrich.
  • Safety Data Sheet for 3-hydroxy Anthranilic Acid. Cayman Chemical.
  • Safety Data Sheet for anthranilic acid. Sigma-Aldrich.
  • Safety Data Sheet for Anthranilic acid. Penta chemicals.
  • ANTHRANILIC ACID. CAMEO Chemicals - NOAA.
  • Safety Data Sheet for Anthranilic acid. Fisher Scientific.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Fluorophenyl)anthranilic Acid

This guide provides an essential framework for the safe handling of N-(3-Fluorophenyl)anthranilic acid in a laboratory setting. As drug development professionals, our primary responsibility extends beyond discovery to en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of N-(3-Fluorophenyl)anthranilic acid in a laboratory setting. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a procedural and causal analysis of personal protective equipment (PPE) selection, use, and disposal. The protocols herein are designed to create a self-validating system of safety, grounded in established occupational health standards and chemical hazard data.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the specific risks associated with N-(3-Fluorophenyl)anthranilic acid is the critical first step in formulating a robust PPE plan. While comprehensive toxicological data for this specific compound may be limited, we can infer its hazard profile from its chemical structure and data from analogous compounds such as Anthranilic Acid, N-Phenylanthranilic acid, and other halogenated derivatives.

The primary hazards are associated with direct contact and inhalation of airborne particulates.[1]

  • Routes of Exposure:

    • Eye Contact: Based on data for similar aromatic carboxylic acids, this compound is expected to cause serious eye irritation or damage.[2][3][4][5][6]

    • Skin Contact: May cause skin irritation upon direct contact.[1][5] Prolonged exposure could lead to dermatitis.

    • Inhalation: As a solid, the primary inhalation risk is from dust. Inhaling the dust may cause respiratory irritation.[1][5]

    • Ingestion: Harmful if swallowed.

A formal hazard assessment of your specific laboratory procedures is mandated by the Occupational Safety and Health Administration (OSHA) and is the cornerstone of a safe working environment.[7][8][9]

Core PPE Protocol: A Multi-Layered Defense

Your PPE is the last line of defense after engineering controls (e.g., fume hoods) and administrative controls have been implemented.[9][10] The following protocol details the minimum required PPE for handling N-(3-Fluorophenyl)anthranilic acid.

Eye and Face Protection

Given the high probability of severe eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all operations, even when handling small quantities.[7][11]

  • Splash Hazard: When there is any risk of splashing (e.g., when transferring solutions or during vigorous reactions), chemical splash goggles must be worn.[9][12]

  • High-Risk Operations: For tasks with a significant risk of splashing, explosion, or highly exothermic reactions, a full-face shield must be worn in addition to chemical splash goggles.[11][12]

Hand Protection: Glove Selection

Choosing the correct glove involves balancing chemical resistance with dexterity. Disposable nitrile gloves are a common starting point for incidental contact, but they do not offer universal protection.[11][13] The selection must be based on the principles of degradation, breakthrough time, and permeation rate.[14]

Table 1: Glove Selection Guide for Aromatic Carboxylic Acids

Glove MaterialProtection LevelRecommended Use Case
Nitrile GoodIncidental Contact/Splash Protection: Suitable for handling solids, preparing solutions, and general lab work where contact is minimal. Should be changed immediately upon contamination.[13]
Neoprene Very GoodExtended Contact: Recommended for procedures involving larger quantities or prolonged handling where the risk of contact is higher.
Butyl Rubber ExcellentHigh-Hazard Tasks: Provides superior resistance against a wide range of acids and is ideal for spill cleanup and handling concentrated solutions.[12]
Natural Latex Fair to GoodLimited Use: Protects against some water-based acid solutions but offers poor resistance to many organic solvents and can cause allergic reactions.[13]

Note: This table is a general guide. Always consult the glove manufacturer's specific chemical resistance chart for the chemicals and solvents you are using.[14][15] It is imperative to inspect gloves for any signs of degradation before each use and to employ proper removal techniques to avoid skin contact.

Body Protection
  • Laboratory Coat: A properly fitted, flame-resistant lab coat, buttoned completely, is mandatory to protect skin and personal clothing.[11]

  • Chemical Apron: For operations involving significant quantities of liquids or a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Apparel: Long pants and fully enclosed shoes are required in any laboratory where chemicals are handled.[11][16] Polyester and acrylic fabrics should be avoided due to their low resistance to chemicals and heat.

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling exposure to chemical dust and vapors.[17]

  • When is a Respirator Needed? Respiratory protection is required when engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, such as during large-scale powder handling outside of a hood or during a spill cleanup.[2][11]

  • Selection: For dusts, a NIOSH-approved N95 respirator may be sufficient.[12] For operations that may generate vapors, a half-mask or full-face respirator with organic vapor cartridges is necessary.

  • Program Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[8][11][18]

Operational Plans: Integrating Safety into Your Workflow

PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat and any required apron.

    • Wash hands thoroughly.

    • Put on inner gloves (if using a two-glove system).

    • Put on your respirator (if required), and perform a user seal check.

    • Put on eye and face protection.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This process is designed to contain contaminants.

    • Inspect and decontaminate outer gloves if possible.

    • Remove outer gloves using a proper technique (e.g., peel one glove off with the other, then slide a clean finger under the cuff of the remaining glove to remove it without touching the outside).

    • Remove face shield and/or goggles from the back.

    • Remove lab coat and apron, folding the contaminated side inward.

    • Remove respirator (if used).

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Workflow for PPE Selection and Use

PPE_Workflow cluster_0 Phase 1: Pre-Operation Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Operation & Disposal A Assess Task Hazards (Quantity, Splash/Dust Risk) B Consult Safety Data Sheet (SDS) & Chemical Hygiene Plan A->B C Select Eye/Face Protection (Glasses, Goggles, Face Shield) B->C D Select Hand Protection (Glove Material & Thickness) B->D E Select Body Protection (Lab Coat, Apron) B->E F Determine Need for Respiratory Protection B->F G Select Respirator (N95, Cartridge, etc.) F->G Respirator Required H Don PPE in Correct Sequence F->H No Respirator Needed G->H I Perform Laboratory Task H->I J Doff PPE in Correct Sequence to Avoid Contamination I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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